molecular formula C10H10N2OS B1436545 2-o-Tolylamino-thiazol-4-one CAS No. 37394-99-3

2-o-Tolylamino-thiazol-4-one

Cat. No.: B1436545
CAS No.: 37394-99-3
M. Wt: 206.27 g/mol
InChI Key: ZHBWFKCQBDLFKE-UHFFFAOYSA-N
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Description

2-o-Tolylamino-thiazol-4-one is a useful research compound. Its molecular formula is C10H10N2OS and its molecular weight is 206.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-methylphenyl)imino-1,3-thiazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2OS/c1-7-4-2-3-5-8(7)11-10-12-9(13)6-14-10/h2-5H,6H2,1H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHBWFKCQBDLFKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N=C2NC(=O)CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90366662
Record name 2-o-Tolylamino-thiazol-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90366662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37394-99-3
Record name 2-o-Tolylamino-thiazol-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90366662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Unraveling the Multifaceted Mechanism of Action of 2-o-Tolylamino-thiazol-4-one: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides an in-depth exploration of the potential mechanisms of action of 2-o-Tolylamino-thiazol-4-one, a member of the broader class of 2-arylamino-thiazol-4-ones. While direct studies on this specific molecule are limited, a wealth of research on structurally related compounds provides a strong foundation for understanding its likely biological activities. This document will synthesize these findings to present a comprehensive overview of the core mechanisms, potential therapeutic applications, and experimental approaches for its investigation.

Introduction: The Thiazolidin-4-one Scaffold - A Privileged Structure in Medicinal Chemistry

The thiazolidin-4-one core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its diverse pharmacological properties. Derivatives of this structure have demonstrated a wide array of biological activities, including anti-inflammatory, anticancer, antimicrobial, and enzyme inhibitory effects[1][2][3]. The versatility of the thiazolidin-4-one ring allows for substitutions at various positions, enabling the fine-tuning of its biological profile[1][2]. The 2-arylamino substitution, as seen in this compound, is a common feature in many biologically active thiazolidin-4-ones, contributing significantly to their therapeutic potential.

Postulated Mechanisms of Action of this compound

Based on extensive research into the 2-arylamino-thiazol-4-one class of compounds, the mechanism of action of this compound is likely to be multifaceted, involving the modulation of several key cellular processes. The primary proposed mechanisms include enzyme inhibition, interference with critical signaling pathways, and induction of apoptosis.

Enzyme Inhibition: A Key Modality

A significant body of evidence points to the ability of thiazolidin-4-one derivatives to inhibit a variety of enzymes crucial for disease progression.

Protein kinases are fundamental regulators of cellular signaling and are frequently dysregulated in diseases such as cancer. Thiazolidin-4-one derivatives have emerged as potent inhibitors of several kinase families[4][5][6][7][8].

  • Tyrosine Kinase Inhibition: Many 2-arylamino-thiazol-4-ones exhibit inhibitory activity against a range of tyrosine kinases, including c-Met, Ron, and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)[1][9][10]. Inhibition of these kinases can disrupt tumor growth, angiogenesis, and metastasis. The o-tolyl group in this compound may influence the binding affinity and selectivity for specific kinase active sites.

  • PIM Kinase Inhibition: 2-Thioxothiazolidin-4-one derivatives, which are structurally related, have been identified as potent pan-PIM kinase inhibitors, showing promise in the treatment of leukemia[4].

  • Cyclin-Dependent Kinase (CDK) Inhibition: Certain substituted thiazole derivatives have demonstrated inhibitory activity against CDK9, a key regulator of transcription and a target in cancer therapy[11].

The proposed mechanism of kinase inhibition often involves competitive binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrates.

Kinase_Inhibition cluster_outcome Outcome ATP ATP Phosphorylation Phosphorylation Blocked_Response Blocked Signaling ATP->Blocked_Response Binding Blocked Substrate Substrate Inhibitor 2-o-Tolylamino- thiazol-4-one Inhibitor->ATP Competes for binding site No_Phosphorylation Inhibition of Phosphorylation Phosphorylated_Substrate Phosphorylated Substrate Cellular_Response Downstream Signaling (Proliferation, Survival) Phosphorylated_Substrate->Cellular_Response

Figure 1: Competitive inhibition of kinase activity.

Chronic inflammation is a hallmark of many diseases. 2-Arylamino-thiazol-4-ones have demonstrated significant anti-inflammatory properties, which are, in part, attributed to the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes[12][13][14]. These enzymes are critical in the biosynthesis of prostaglandins and leukotrienes, potent inflammatory mediators. Dual inhibition of COX and LOX is a desirable therapeutic strategy as it may offer a broader anti-inflammatory effect with a potentially improved safety profile compared to selective COX inhibitors[13].

Modulation of Intracellular Signaling Pathways

Beyond direct enzyme inhibition, 2-arylamino-thiazol-4-ones can modulate key signaling pathways that regulate cellular processes like inflammation, proliferation, and survival.

The Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that orchestrates the expression of numerous pro-inflammatory and pro-survival genes[15][16]. Aberrant NF-κB activation is implicated in various inflammatory diseases and cancers. Structurally related thiadiazolidine derivatives have been shown to inhibit NF-κB activation by preventing the degradation of its inhibitor, IκBα, and subsequent nuclear translocation of the p65 subunit[17]. This leads to the downregulation of NF-κB target genes, including those encoding inflammatory cytokines and anti-apoptotic proteins.

NFkB_Pathway_Inhibition cluster_cytoplasm Cytoplasm Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) IKK IKK Complex Stimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Degradation releases Nucleus Nucleus NFkB->Nucleus Translocates NFkB_IkB NF-κB-IκBα (Inactive Complex) Gene_Expression Gene Transcription (Inflammation, Survival) Nucleus->Gene_Expression Activates Inhibitor 2-o-Tolylamino- thiazol-4-one Inhibitor->IKK Inhibits

Figure 2: Inhibition of the NF-κB signaling pathway.
Induction of Apoptosis

A key characteristic of many anticancer agents is their ability to induce programmed cell death, or apoptosis. Several studies have demonstrated that 2-arylamino-thiazol-4-one derivatives are potent inducers of apoptosis in various cancer cell lines[18][19][20][21].

  • Intrinsic and Extrinsic Pathways: These compounds can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) apoptotic pathways. This is evidenced by the reduction in mitochondrial membrane potential and the activation of caspases 7, 8, 9, and 10[18][19].

  • Modulation of Apoptotic Proteins: Treatment with these derivatives can lead to an altered expression of key apoptotic regulators, such as an increase in the tumor suppressor p53 and the pro-apoptotic protein Bax, and a decrease in the anti-apoptotic protein Bcl-2[1][19].

  • Generation of Reactive Oxygen Species (ROS): Some studies suggest that the pro-apoptotic effects of these compounds may be mediated, at least in part, by the generation of reactive oxygen species (ROS), which can induce cellular damage and trigger apoptosis[18][19].

Inhibition of Tubulin Polymerization

The microtubule network is essential for cell division, and its disruption is a well-established anticancer strategy. Thiazolidin-4-one derivatives have been identified as inhibitors of tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis[10][22][23][24]. These compounds often bind to the colchicine-binding site on β-tubulin, preventing the formation of microtubules.

Experimental Protocols for Investigating the Mechanism of Action

To validate the proposed mechanisms of action for this compound, a series of well-defined experimental protocols are essential.

Kinase Inhibition Assays

Objective: To determine the inhibitory activity of this compound against a panel of protein kinases.

Methodology:

  • Enzyme-Linked Immunosorbent Assay (ELISA)-based Kinase Assay:

    • Coat a 96-well plate with a substrate specific to the kinase of interest.

    • Add the kinase, ATP, and varying concentrations of this compound to the wells.

    • Incubate to allow for the phosphorylation reaction.

    • Wash the plate and add a primary antibody that specifically recognizes the phosphorylated substrate.

    • Add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

    • Add a chromogenic substrate and measure the absorbance to quantify the extent of phosphorylation.

    • Calculate the IC50 value, which is the concentration of the compound required to inhibit 50% of the kinase activity.

Causality: This assay directly measures the enzymatic activity of the kinase in the presence of the inhibitor, providing a quantitative measure of its potency.

COX/LOX Inhibition Assays

Objective: To assess the inhibitory effect of this compound on COX and LOX enzymes.

Methodology:

  • COX (ovine or human) Inhibitor Screening Assay Kit (Cayman Chemical or similar):

    • This colorimetric assay measures the peroxidase activity of COX.

    • The reaction between prostaglandin G2 and a chromogen is monitored in the presence and absence of the test compound.

    • The inhibition of color development is proportional to the inhibition of COX activity.

  • LOX Inhibitor Screening Assay Kit (Cayman Chemical or similar):

    • This assay measures the hydroperoxides produced in the lipoxygenation of arachidonic acid.

    • The absorbance of the reaction product is measured, and the decrease in absorbance in the presence of the test compound indicates LOX inhibition.

Causality: These assays provide a direct measure of the compound's ability to interfere with the enzymatic activity of key inflammatory enzymes.

NF-κB Reporter Assay

Objective: To determine if this compound inhibits NF-κB transcriptional activity.

Methodology:

  • Cell Culture and Transfection:

    • Culture a suitable cell line (e.g., HEK293T) and transfect with a plasmid containing a luciferase reporter gene under the control of an NF-κB response element.

  • Treatment and Stimulation:

    • Pre-treat the transfected cells with varying concentrations of this compound.

    • Stimulate the cells with an NF-κB activator, such as TNF-α.

  • Luciferase Assay:

    • Lyse the cells and measure the luciferase activity using a luminometer.

    • A decrease in luciferase activity in the treated cells compared to the stimulated control indicates inhibition of the NF-κB pathway.

Causality: This assay provides a functional readout of the entire NF-κB signaling cascade, from receptor activation to gene transcription.

Apoptosis Assays

Objective: To evaluate the ability of this compound to induce apoptosis in cancer cells.

Methodology:

  • Annexin V/Propidium Iodide (PI) Staining:

    • Treat cancer cells with the compound for a specified time.

    • Stain the cells with Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the plasma membrane in early apoptotic cells) and PI (which enters cells with compromised membranes in late apoptosis and necrosis).

    • Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells.

  • Caspase Activity Assay:

    • Use commercially available kits to measure the activity of specific caspases (e.g., caspase-3, -8, -9) in cell lysates after treatment with the compound. These assays are typically based on the cleavage of a fluorogenic or colorimetric substrate.

Causality: These assays provide direct evidence of apoptosis induction and can help to elucidate the specific apoptotic pathways involved.

Quantitative Data Summary

The following table summarizes representative IC50 values for various thiazolidin-4-one derivatives against different biological targets, illustrating the potential potency of this class of compounds.

Compound ClassTargetIC50 ValueCell Line/AssayReference
2-Thioxothiazolidin-4-one derivativesPIM-1 KinaseSingle-digit nMMolm-16[4]
Thiazolidin-4-one analoguesc-Met Kinase0.015 µM-[1]
Thiazolidin-4-one analoguesRon Kinase0.0029 µM-[1]
Thiazolidin-4-one-umbelliferone hybridTubulin Polymerization2.65 µM-[10]
4-Thiazolidinone-sulfanilamide hybridCarbonic Anhydrase IX2.2 nM-[1]
2-Arylamino-thiazol-4-one derivativeMCF-7 (Breast Cancer)Micromolar range-[18]

Conclusion and Future Directions

The available evidence strongly suggests that this compound, as a member of the 2-arylamino-thiazol-4-one family, is a promising scaffold with the potential for multifaceted biological activity. Its mechanism of action is likely to involve the inhibition of key enzymes such as protein kinases and inflammatory enzymes, the modulation of critical signaling pathways like NF-κB, and the induction of apoptosis.

Future research should focus on the direct investigation of this compound to confirm these postulated mechanisms and to elucidate the specific role of the o-tolyl substituent in determining its biological activity and target selectivity. A comprehensive screening against a broad panel of kinases and other relevant enzymes, coupled with in-depth studies on its effects on signaling pathways and apoptosis in various disease models, will be crucial for unlocking its full therapeutic potential.

References

in vitro biological activity of 2-o-Tolylamino-thiazol-4-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Vitro Biological Activity of 2-o-Tolylamino-thiazol-4-one

Authored by: A Senior Application Scientist

Foreword: Unveiling the Potential of a Privileged Scaffold

The thiazolidin-4-one nucleus is a cornerstone in medicinal chemistry, recognized for its remarkable versatility and broad spectrum of biological activities.[1][2][3][4] Derivatives of this scaffold have demonstrated significant potential as antimicrobial, anti-inflammatory, anticancer, and antiviral agents, among others.[3][4] This guide focuses on a specific derivative, this compound, providing a comprehensive framework for the in vitro evaluation of its biological potential. While specific experimental data for this compound is nascent in the public domain, this document serves as a technical roadmap for researchers, scientists, and drug development professionals to systematically investigate its therapeutic promise. We will delve into the causality behind experimental choices, present detailed, self-validating protocols, and offer insights into the interpretation of potential outcomes, all grounded in the extensive literature on analogous compounds.

PART 1: Foundational Understanding of this compound

The Thiazolidin-4-one Core: A Synthesis of Opportunity

The thiazolidin-4-one ring system is characterized by a sulfur and nitrogen-containing five-membered ring. Its unique structural features, including the capacity for substitution at various positions, allow for the fine-tuning of its physicochemical properties and biological activities. The general synthesis of 2-arylamino-thiazol-4-ones often involves a one-pot, three-component condensation reaction of an aromatic amine, an aldehyde, and thioglycolic acid, or a multi-step synthesis involving the formation of a thiourea intermediate followed by cyclization.[5][6][7]

A plausible synthetic route to this compound is depicted below. This method, adapted from established procedures for similar derivatives, offers an efficient pathway to the target compound.[5][6]

cluster_reactants Reactants cluster_intermediates Intermediates o-Toluidine o-Toluidine o-Tolylthiourea o-Tolylthiourea o-Toluidine->o-Tolylthiourea Reaction with Thiocyanate 2-Chloro-N-(o-tolyl)acetamide 2-Chloro-N-(o-tolyl)acetamide o-Toluidine->2-Chloro-N-(o-tolyl)acetamide Reaction with Chloroacetyl chloride Thiocyanate Thiocyanate Chloroacetyl_chloride Chloroacetyl_chloride Final_Product This compound o-Tolylthiourea->Final_Product Cyclization with Chloroacetic acid derivative 2-Chloro-N-(o-tolyl)acetamide->Final_Product Reaction with Ammonium thiocyanate

Caption: Plausible synthetic pathways for this compound.

Justification for a Multifaceted Biological Evaluation

Given the established precedent of the thiazolidin-4-one scaffold, a tripartite investigation into the in vitro antimicrobial, anticancer, and anti-inflammatory activities of this compound is a logical and scientifically sound starting point. The presence of the tolyl group may modulate the lipophilicity and steric profile of the molecule, potentially influencing its interaction with biological targets and leading to novel activity profiles.

PART 2: Probing the Antimicrobial Potential

Rationale and Mechanistic Considerations

Thiazolidin-4-one derivatives have been reported to exhibit activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[2][5][8][9][10][11] The proposed mechanisms of action are diverse and can include the inhibition of essential enzymes or disruption of the bacterial cell membrane.[9] Therefore, an initial screening of this compound against a panel of clinically relevant microorganisms is warranted.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This protocol is designed to determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

  • Bacterial/Fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).

  • Serial Dilutions: Perform serial two-fold dilutions of the stock solution in the appropriate broth in a 96-well plate to achieve a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in broth, adjusted to a specific concentration (e.g., 5 x 10^5 CFU/mL for bacteria).

  • Inoculation: Add the microbial inoculum to each well containing the diluted compound.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.

Start Start Prepare_Stock Prepare Stock Solution of Compound in DMSO Start->Prepare_Stock Serial_Dilution Perform Serial Dilutions in 96-well Plate Prepare_Stock->Serial_Dilution Inoculate_Plate Inoculate Wells with Microorganism Serial_Dilution->Inoculate_Plate Prepare_Inoculum Prepare Standardized Microbial Inoculum Prepare_Inoculum->Inoculate_Plate Incubate Incubate Plate Inoculate_Plate->Incubate Read_Results Determine MIC (Visual or Spectrophotometric) Incubate->Read_Results End End Read_Results->End

Caption: Workflow for MIC determination by broth microdilution.

Data Presentation: MIC Values
MicroorganismStrainMIC (µg/mL)
Staphylococcus aureusATCC 29213
Escherichia coliATCC 25922
Pseudomonas aeruginosaATCC 27853
Candida albicansATCC 90028

PART 3: Elucidating the Anticancer Activity

Mechanistic Landscape of Thiazolidin-4-ones in Oncology

The anticancer properties of thiazolidin-4-one derivatives are well-documented, with several studies demonstrating their ability to induce apoptosis, cause cell cycle arrest, and inhibit key signaling pathways in cancer cells.[12][13][14][15] A primary screening for cytotoxicity against a panel of cancer cell lines is the first step in evaluating the potential of this compound as an anticancer agent.

Experimental Protocol 1: MTT Assay for Cytotoxicity

This colorimetric assay measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases to form a purple formazan product, which is proportional to the number of viable cells.

Materials:

  • Human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • DMSO

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound (prepared by serial dilution) for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for formazan crystal formation.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Start Start Seed_Cells Seed Cancer Cells in 96-well Plate Start->Seed_Cells Treat_Cells Treat with Compound (Varying Concentrations) Seed_Cells->Treat_Cells Add_MTT Add MTT Solution and Incubate Treat_Cells->Add_MTT Solubilize Solubilize Formazan with DMSO Add_MTT->Solubilize Measure_Absorbance Measure Absorbance at 570 nm Solubilize->Measure_Absorbance Calculate_IC50 Calculate Cell Viability and IC50 Value Measure_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow of the MTT assay for cytotoxicity assessment.

Experimental Protocol 2: Apoptosis Detection by Annexin V-FITC/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell line of interest

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Step-by-Step Methodology:

  • Cell Treatment: Treat cells with the IC50 concentration of this compound for a defined period (e.g., 24 hours).

  • Cell Harvesting: Harvest the cells (both adherent and floating) and wash with cold PBS.

  • Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the kit manufacturer's instructions.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Annexin V-negative/PI-negative cells are viable.

    • Annexin V-positive/PI-negative cells are in early apoptosis.

    • Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

    • Annexin V-negative/PI-positive cells are necrotic.

cluster_principle Principle of Detection cluster_outcomes Cell Population Quadrants AnnexinV Annexin V-FITC binds to Phosphatidylserine (PS) on outer cell membrane Early_Apoptosis Q3: Annexin V (+) / PI (-) Early Apoptotic Cells PI Propidium Iodide (PI) stains DNA of cells with compromised membranes Necrosis Q1: Annexin V (-) / PI (+) Necrotic Cells Viable Q4: Annexin V (-) / PI (-) Viable Cells Late_Apoptosis Q2: Annexin V (+) / PI (+) Late Apoptotic/Necrotic Cells

Caption: Principle of apoptosis detection using Annexin V/PI staining.

Data Presentation: Anticancer Activity

Table for IC50 Values:

Cell LineIC50 (µM)
MCF-7 (Breast)
A549 (Lung)
HepG2 (Liver)
HCT116 (Colon)

Table for Apoptosis Analysis:

Treatment% Viable Cells% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells% Necrotic Cells
Control
This compound (IC50)

PART 4: Assessing the Anti-inflammatory Activity

Rationale for Investigation

Chronic inflammation is a key driver of many diseases. Thiazole derivatives have been investigated as potential anti-inflammatory agents, with some showing inhibitory activity against cyclooxygenase (COX) enzymes, which are crucial in the inflammatory cascade.[1][6][16][17][18][19] Evaluating the effect of this compound on COX activity and the production of downstream inflammatory mediators like prostaglandin E2 (PGE2) is a critical step in determining its anti-inflammatory potential.

Experimental Protocol: In Vitro COX Inhibition Assay

This assay measures the ability of a compound to inhibit the peroxidase activity of COX-1 and COX-2.

Materials:

  • COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Colorimetric substrate (e.g., TMPD)

  • This compound

  • Plate reader

Step-by-Step Methodology:

  • Enzyme Preparation: Prepare solutions of COX-1 and COX-2 enzymes in a suitable buffer.

  • Compound Incubation: Incubate the enzymes with various concentrations of this compound.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid and the colorimetric substrate.

  • Absorbance Measurement: Monitor the change in absorbance over time, which is proportional to the enzyme activity.

  • Data Analysis: Calculate the percentage of inhibition for each concentration and determine the IC50 values for both COX-1 and COX-2.

Experimental Protocol: PGE2 Measurement in LPS-Stimulated Macrophages

This protocol assesses the compound's ability to reduce the production of the pro-inflammatory mediator PGE2 in a cellular model of inflammation.[18]

Materials:

  • RAW 264.7 macrophage cell line

  • Lipopolysaccharide (LPS)

  • This compound

  • PGE2 ELISA kit

Step-by-Step Methodology:

  • Cell Culture and Treatment: Culture RAW 264.7 cells and pre-treat them with different concentrations of the compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.

  • Supernatant Collection: Collect the cell culture supernatant.

  • PGE2 Measurement: Measure the concentration of PGE2 in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Compare the PGE2 levels in treated cells to those in LPS-stimulated cells without treatment.

Start Start Culture_Macrophages Culture RAW 264.7 Macrophages Start->Culture_Macrophages Pretreat Pre-treat with Compound Culture_Macrophages->Pretreat Stimulate_LPS Stimulate with LPS Pretreat->Stimulate_LPS Collect_Supernatant Collect Supernatant Stimulate_LPS->Collect_Supernatant PGE2_ELISA Measure PGE2 Levels using ELISA Collect_Supernatant->PGE2_ELISA Analyze Analyze Data PGE2_ELISA->Analyze End End Analyze->End

Caption: Workflow for evaluating the effect on PGE2 production.

Data Presentation: Anti-inflammatory Activity

Table for COX Inhibition:

EnzymeIC50 (µM)
COX-1
COX-2

Table for PGE2 Levels:

TreatmentPGE2 Concentration (pg/mL)
Control
LPS only
LPS + Compound (Conc. 1)
LPS + Compound (Conc. 2)

PART 5: Synthesis of Findings and Future Perspectives

This technical guide provides a comprehensive and scientifically rigorous framework for the initial in vitro characterization of this compound. The proposed experiments will generate foundational data on its potential antimicrobial, anticancer, and anti-inflammatory properties. Positive results in any of these areas would justify further investigation, including:

  • Mechanism of Action Studies: Elucidating the specific molecular targets and pathways affected by the compound.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues to optimize potency and selectivity.

  • In Vivo Efficacy and Safety Studies: Evaluating the compound's therapeutic potential and toxicity profile in animal models.

The journey from a promising scaffold to a clinically viable drug is long and arduous. However, a systematic and well-informed in vitro evaluation, as outlined in this guide, is the indispensable first step in unlocking the therapeutic potential of novel chemical entities like this compound.

References

An In-depth Technical Guide to the Synthesis and Screening of 2-o-Tolylamino-thiazol-4-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract

The thiazol-4-one scaffold is a cornerstone in medicinal chemistry, recognized for its diverse pharmacological potential.[1][2] This guide provides a comprehensive technical overview of the synthesis and subsequent biological screening of a specific, promising subclass: 2-o-tolylamino-thiazol-4-one derivatives. We will delve into the strategic rationale behind synthetic pathways, offering detailed, field-tested protocols. Furthermore, this document outlines robust screening methodologies to evaluate the antimicrobial, anticancer, and anti-inflammatory properties of these novel compounds, equipping researchers and drug development professionals with the foundational knowledge to explore this chemical space.

Introduction: The Therapeutic Promise of the Thiazol-4-one Core

Heterocyclic compounds are pivotal in drug discovery, and among them, the thiazolidin-4-one ring system has emerged as a "privileged scaffold."[3][4] Its derivatives are known to exhibit a wide spectrum of biological activities, including but not limited to, antidiabetic, antioxidant, antimicrobial, anticonvulsant, anticancer, and anti-inflammatory effects.[3][5] The structural versatility of the thiazol-4-one core, which allows for modifications at the 2, 3, and 5 positions, provides a fertile ground for the rational design of new therapeutic agents.[3] This guide focuses on derivatives featuring a 2-o-tolylamino substitution, a structural motif that holds potential for unique bioactivity profiles.

Synthesis of this compound Derivatives: A Strategic Approach

The synthesis of the target compounds is strategically divided into two main stages: the formation of the core 2-amino-thiazole ring via the Hantzsch thiazole synthesis, followed by the construction of the thiazol-4-one moiety.

Stage 1: Hantzsch Thiazole Synthesis of N-(o-tolyl)thiourea

The Hantzsch thiazole synthesis is a classic and highly efficient method for constructing the thiazole ring.[6] It involves the condensation of an α-haloketone with a thioamide.[6][7] In our pathway, the key thioamide intermediate is N-(o-tolyl)thiourea.

Causality Behind Experimental Choices:

  • Reactant Selection: The choice of o-toluidine is deliberate, as the steric and electronic properties of the o-tolyl group are hypothesized to influence the biological activity of the final derivatives.

  • Reaction Conditions: The use of a biphasic system with vigorous stirring ensures efficient reaction between the aqueous and organic phases. The controlled addition of carbon disulfide is crucial to manage the exothermic nature of the reaction.

Experimental Protocol: Synthesis of N-(o-tolyl)thiourea

  • In a 250 mL three-necked flask equipped with a mechanical stirrer, dropping funnel, and a reflux condenser, combine o-toluidine (0.1 mol) and a 10% aqueous sodium hydroxide solution (50 mL).

  • Cool the mixture in an ice bath and add carbon disulfide (0.12 mol) dropwise with vigorous stirring over 30 minutes.

  • After the addition is complete, continue stirring for an additional 2 hours at room temperature.

  • To the resulting solution, add a solution of sodium chloroacetate (0.1 mol) in water (25 mL) and heat the mixture at 80-90°C for 1 hour.

  • Cool the reaction mixture and acidify with dilute hydrochloric acid to precipitate the intermediate, which is then filtered, washed with water, and dried.

  • To the dried intermediate, add a solution of ammonia (specific concentration and volume to be optimized) and stir at room temperature for 1 hour to yield N-(o-tolyl)thiourea.

  • Filter the product, wash with cold water, and recrystallize from a suitable solvent like ethanol to obtain pure N-(o-tolyl)thiourea.

Stage 2: Synthesis of 2-(o-Tolylamino)thiazol-4(5H)-one

This stage involves the cyclization of the N-(o-tolyl)thiourea with an appropriate α-haloacetylating agent to form the thiazol-4-one ring.

Causality Behind Experimental Choices:

  • Reagent Selection: Chloroacetyl chloride is a highly reactive acylating agent that readily reacts with the thiourea derivative to initiate the cyclization process.

  • Solvent and Catalyst: Dry benzene is used as a non-polar solvent to facilitate the reaction, and fused sodium acetate acts as a weak base to promote the cyclization by neutralizing the generated HCl.[8]

Experimental Protocol: Synthesis of 2-(o-Tolylamino)thiazol-4(5H)-one

  • Dissolve N-(o-tolyl)thiourea (0.01 mol) in 100 mL of dry benzene in a round-bottom flask.[8]

  • To this solution, add chloroacetyl chloride (0.01 mol) dropwise with stirring.[8]

  • Heat the reaction mixture at 60°C for 1 hour.[8]

  • Remove the benzene by distillation under reduced pressure.[8]

  • Add 50 mL of ethanol and fused sodium acetate to the solid residue and reflux the mixture for 4 hours.[8]

  • After cooling, pour the reaction mixture into cold water with stirring.[8]

  • Filter the precipitated solid, wash thoroughly with water, and recrystallize from ethanol to yield the pure 2-(o-tolylamino)thiazol-4(5H)-one.

Stage 3: Knoevenagel Condensation for 5-Arylidene Derivatives

To introduce further structural diversity and explore structure-activity relationships, 5-arylidene derivatives are synthesized via the Knoevenagel condensation.[9][10] This reaction involves the condensation of the active methylene group at the C5 position of the thiazol-4-one ring with various aromatic aldehydes.[10]

Causality Behind Experimental Choices:

  • Catalyst: Piperidine is a commonly used basic catalyst that facilitates the deprotonation of the active methylene group, initiating the condensation with the aldehyde.

  • Solvent: Ethanol is a suitable polar protic solvent for this reaction.

Experimental Protocol: Synthesis of 5-Arylidene-2-(o-tolylamino)thiazol-4(5H)-ones

  • In a round-bottom flask, dissolve 2-(o-tolylamino)thiazol-4(5H)-one (0.01 mol) and a substituted aromatic aldehyde (0.01 mol) in ethanol (30 mL).

  • Add a catalytic amount of piperidine (2-3 drops) to the mixture.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The precipitated solid product is filtered, washed with cold ethanol, and recrystallized from an appropriate solvent (e.g., ethanol, acetic acid) to afford the pure 5-arylidene derivative.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_stage1 Stage 1: Thioamide Formation cluster_stage2 Stage 2: Thiazol-4-one Ring Formation cluster_stage3 Stage 3: Knoevenagel Condensation o_toluidine o-Toluidine thiourea N-(o-tolyl)thiourea o_toluidine->thiourea 1. CS2, NaOH 2. Sodium Chloroacetate 3. Ammonia cs2 Carbon Disulfide cs2->thiourea naoh NaOH naoh->thiourea na_chloroacetate Sodium Chloroacetate na_chloroacetate->thiourea ammonia Ammonia ammonia->thiourea thiazolone_core 2-(o-Tolylamino)thiazol-4(5H)-one thiourea->thiazolone_core 1. Chloroacetyl Chloride 2. NaOAc, Ethanol, Reflux chloroacetyl_chloride Chloroacetyl Chloride chloroacetyl_chloride->thiazolone_core na_acetate Sodium Acetate na_acetate->thiazolone_core final_product 5-Arylidene Derivatives thiazolone_core->final_product Aromatic Aldehyde, Piperidine, Reflux ar_aldehyde Aromatic Aldehyde ar_aldehyde->final_product piperidine Piperidine piperidine->final_product

Caption: Synthetic pathway for this compound derivatives.

Biological Screening Methodologies

A critical aspect of drug discovery is the systematic evaluation of the biological activity of newly synthesized compounds. This section details standardized in vitro screening protocols to assess the antimicrobial, anticancer, and anti-inflammatory potential of the this compound derivatives.

Antimicrobial Activity Screening

The increasing prevalence of antimicrobial resistance necessitates the discovery of novel antimicrobial agents.[11] The synthesized thiazol-4-one derivatives will be screened for their ability to inhibit the growth of pathogenic bacteria and fungi.

3.1.1. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a quantitative assay to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[12][13]

Causality Behind Experimental Choices:

  • Method Selection: The broth microdilution method is a standard and widely accepted technique for determining MIC, allowing for the testing of multiple compounds against various microorganisms in a high-throughput manner.[12]

  • Controls: The inclusion of positive (standard antibiotic) and negative (vehicle) controls is essential for validating the assay results.

Experimental Protocol: Broth Microdilution Assay

  • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the test compounds in appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard) and dilute it to the final desired concentration.

  • Add the microbial inoculum to each well of the microtiter plate.

  • Include wells for a positive control (a known antibiotic), a negative control (broth with microbial inoculum and solvent), and a sterility control (broth only).

  • Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 48-72 hours for fungi).

  • The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

3.1.2. Agar Well Diffusion Method

This is a qualitative or semi-quantitative method to assess the antimicrobial activity of a compound.[14][15]

Causality Behind Experimental Choices:

  • Method Simplicity: The agar well diffusion method is a relatively simple and cost-effective preliminary screening technique.[15]

  • Zone of Inhibition: The diameter of the zone of inhibition provides a visual and measurable indication of the compound's antimicrobial potency.

Experimental Protocol: Agar Well Diffusion Assay

  • Prepare agar plates (e.g., Mueller-Hinton Agar) and inoculate the surface with a standardized microbial suspension.

  • Create wells of a specific diameter (e.g., 6 mm) in the agar using a sterile cork borer.

  • Add a fixed volume of the test compound solution (at a specific concentration) into each well.

  • Include positive and negative control wells.

  • Incubate the plates under appropriate conditions.

  • Measure the diameter of the zone of inhibition (in mm) around each well.

Compound MIC (µg/mL) vs. S. aureus MIC (µg/mL) vs. E. coli Zone of Inhibition (mm) vs. C. albicans
Derivative 1163212
Derivative 286415
Derivative 3>128>1280
Ampicillin24N/A
FluconazoleN/AN/A20

Table 1: Representative data for antimicrobial screening.

Anticancer Activity Screening: MTT Assay

The MTT assay is a colorimetric method used to assess cell viability and cytotoxicity, making it a valuable tool for screening potential anticancer compounds.[16][17][18]

Principle of the MTT Assay: The assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial dehydrogenases.[17] The amount of formazan produced is directly proportional to the number of viable cells.[17][18]

Causality Behind Experimental Choices:

  • Reliability and Sensitivity: The MTT assay is a widely adopted, sensitive, and reliable method for assessing cell viability.[17]

  • High-Throughput Screening: The 96-well plate format allows for the efficient screening of a large number of compounds at various concentrations.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Seed cancer cells (e.g., HeLa, A549, MCF-7) in a 96-well plate at an optimal density and incubate for 24 hours to allow for cell attachment.[17]

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium and add them to the respective wells. Include untreated control wells and blank wells (medium only).[17]

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ humidified incubator.

  • MTT Addition: Add MTT solution (5 mg/mL in sterile PBS) to each well and incubate for 3-4 hours.[17][18]

  • Formazan Solubilization: Remove the medium containing MTT and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[17][18]

  • Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a specific wavelength (e.g., 570 nm).[18]

  • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth) for each compound.

Compound IC₅₀ (µM) vs. HeLa IC₅₀ (µM) vs. A549 IC₅₀ (µM) vs. MCF-7
Derivative 112.525.118.7
Derivative 25.810.27.9
Derivative 3>100>100>100
Doxorubicin0.81.20.5

Table 2: Representative data for anticancer screening (IC₅₀ values).

Anti-inflammatory Activity Screening: Cyclooxygenase (COX) Inhibition Assay

Nonsteroidal anti-inflammatory drugs (NSAIDs) primarily exert their effects by inhibiting cyclooxygenase (COX) enzymes.[19][20] Therefore, evaluating the COX-inhibitory activity of the synthesized compounds is a key step in assessing their anti-inflammatory potential.

Principle of the COX Inhibition Assay: This in vitro assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes. The activity of these enzymes can be monitored by measuring the production of prostaglandins, such as prostaglandin E₂ (PGE₂), or by measuring oxygen consumption.[19]

Causality Behind Experimental Choices:

  • Targeted Approach: This assay directly measures the inhibition of a key enzyme in the inflammatory pathway, providing mechanistic insight.

  • Isoform Selectivity: By testing against both COX-1 and COX-2, the selectivity of the compounds can be determined, which is crucial for predicting potential side effects.

Experimental Protocol: In Vitro COX Inhibition Assay

  • Enzyme and Substrate Preparation: Prepare solutions of purified COX-1 and COX-2 enzymes and the substrate, arachidonic acid.

  • Compound Incubation: In a suitable buffer, pre-incubate the enzymes with various concentrations of the test compounds or a reference inhibitor (e.g., celecoxib for COX-2, indomethacin for non-selective).

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.

  • Reaction Termination and Product Measurement: After a specific incubation time, terminate the reaction and measure the amount of PGE₂ produced using a commercially available ELISA kit, or monitor oxygen consumption using an oxygen electrode.

  • Data Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the IC₅₀ values for both COX-1 and COX-2.

Screening Cascade Diagram

Screening_Cascade cluster_primary Primary Screening cluster_secondary Secondary & Mechanistic Studies start Synthesized this compound Derivatives antimicrobial Antimicrobial Screening (Broth Microdilution/Agar Well Diffusion) start->antimicrobial anticancer Anticancer Screening (MTT Assay) start->anticancer anti_inflammatory Anti-inflammatory Screening (COX Inhibition Assay) start->anti_inflammatory mic_mbc MIC/MBC Determination antimicrobial->mic_mbc apoptosis Apoptosis/Cell Cycle Analysis anticancer->apoptosis selectivity COX-1 vs. COX-2 Selectivity anti_inflammatory->selectivity in_vivo In Vivo Efficacy & Toxicity Studies mic_mbc->in_vivo selectivity->in_vivo apoptosis->in_vivo

Caption: A logical workflow for the biological screening of novel compounds.

Conclusion and Future Directions

This guide has provided a detailed framework for the synthesis and biological evaluation of this compound derivatives. The described synthetic protocols are robust and allow for the generation of a diverse library of compounds. The screening methodologies outlined are standard, reliable, and provide a solid foundation for identifying promising lead candidates.

Future work should focus on expanding the library of derivatives by exploring a wider range of substitutions on the aromatic rings. Compounds that exhibit significant activity in the primary screens should be advanced to more detailed mechanistic studies and, ultimately, to in vivo models to assess their therapeutic potential and safety profiles. The structure-activity relationship data generated from these studies will be invaluable for the rational design of next-generation thiazol-4-one-based therapeutics.

References

spectroscopic analysis (NMR, IR, Mass) of 2-o-Tolylamino-thiazol-4-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Analysis of 2-o-Tolylamino-thiazol-4-one

Foreword: A Multi-faceted Approach to Structural Elucidation

In the landscape of drug discovery and materials science, the unambiguous structural confirmation of novel chemical entities is the bedrock upon which all subsequent research is built. Heterocyclic compounds, particularly those containing the thiazolidinone scaffold, are of immense interest due to their diverse biological activities.[1][2] This guide focuses on a representative member of this class, This compound (Molecular Formula: C₁₀H₁₀N₂OS), to illustrate a comprehensive analytical workflow.[3] As a Senior Application Scientist, my objective is not merely to present data, but to illuminate the logic behind the analytical choices, the interpretation of the spectral outputs, and the synergy between different spectroscopic techniques. This document is designed for researchers, scientists, and drug development professionals who require a robust framework for characterizing complex organic molecules.

We will dissect the molecule's identity using the three pillars of modern spectroscopic analysis: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each technique provides a unique piece of the structural puzzle, and only through their integrated application can we achieve full confidence in the assigned structure.

Molecular Structure and Analytical Workflow

The first step in any analysis is to understand the target structure. This compound consists of a central thiazolidin-4-one ring, substituted at the 2-position with an imino linker to an o-tolyl group.

Caption: Molecular structure of this compound.

Our analytical approach is designed to systematically confirm each feature of this structure. The workflow integrates three core techniques, each providing complementary information.

G cluster_main Proposed ESI-MS Fragmentation Pathway M [M]⁺˙ m/z = 206 F1 [M - CO]⁺˙ m/z = 178 M->F1 - CO F2 [C₇H₇N]⁺˙ m/z = 105 M->F2 - C₃H₃NOS F3 [C₇H₈N]⁺ m/z = 106 M->F3 - C₃H₂NOS F4 [C₇H₇]⁺ m/z = 91 F2->F4 - HCN

References

A Preliminary Pharmacological Profile of 2-o-Tolylamino-thiazol-4-one: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The thiazolidin-4-one scaffold is a cornerstone in medicinal chemistry, recognized for its wide spectrum of pharmacological activities.[1][2] This technical guide provides a preliminary, yet in-depth, pharmacological profile of a specific derivative, 2-o-Tolylamino-thiazol-4-one. While direct experimental data for this compound is nascent, this document synthesizes information from closely related analogues to project its potential therapeutic applications. This guide is intended for researchers, scientists, and drug development professionals, offering a foundational understanding of its synthesis, potential biological activities including anti-inflammatory, analgesic, and antimicrobial effects, and the established methodologies for their evaluation. The insights herein are grounded in established scientific literature to provide a robust framework for future investigation.

Introduction to the Thiazolidin-4-one Core

Thiazolidin-4-ones are a class of five-membered heterocyclic compounds containing a sulfur and a nitrogen atom, which have garnered significant interest due to their diverse pharmacological properties.[2][3] The versatility of the thiazolidin-4-one ring allows for substitutions at the 2, 3, and 5-positions, leading to a vast library of derivatives with a wide range of biological activities.[2] These activities include anti-inflammatory, analgesic, antimicrobial, anticonvulsant, and anticancer effects.[1][2] The structural motif of this compound, featuring an o-tolylamino group at the 2-position, suggests a strong potential for biological activity, particularly in the realms of inflammation and microbial infections.

Synthesis of this compound

The synthesis of 2-substituted imino-thiazolidin-4-ones is a well-established process in synthetic organic chemistry. A common and efficient method involves a one-pot, three-component condensation reaction. While a specific protocol for this compound is not extensively detailed in the provided literature, a general and adaptable synthesis can be extrapolated from similar compounds.

Logical Workflow for Synthesis

Synthesis_Workflow A o-Tolylthiourea E Reaction Mixture A->E B Ethyl chloroacetate B->E C Anhydrous Sodium Acetate C->E D Ethanol (Solvent) D->E F Reflux E->F Heating G Isolation & Purification F->G Cooling & Precipitation H This compound G->H Crystallization

Caption: General synthetic pathway for this compound.

Step-by-Step Synthetic Protocol
  • Preparation of the Reaction Mixture: In a round-bottom flask, dissolve o-tolylthiourea (1 equivalent) and anhydrous sodium acetate (2 equivalents) in absolute ethanol.

  • Addition of Reagents: To the stirred solution, add ethyl chloroacetate (1 equivalent) dropwise at room temperature.

  • Reflux: Heat the reaction mixture to reflux for 8-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Isolation: After completion, cool the reaction mixture to room temperature. Pour the mixture into crushed ice with stirring.

  • Purification: The precipitated solid is filtered, washed with cold water, and dried. The crude product can be purified by recrystallization from a suitable solvent like ethanol to afford pure this compound.

Preliminary Pharmacological Profile

Based on the extensive research on analogous thiazolidin-4-one derivatives, this compound is predicted to exhibit significant anti-inflammatory, analgesic, and antimicrobial activities.

Anti-inflammatory and Analgesic Activity

Numerous studies have reported the anti-inflammatory and analgesic properties of thiazolidin-4-one derivatives.[4][5][6] The mechanism of action is often attributed to the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which are key mediators of inflammation and pain.[5]

This is a standard and widely accepted model for evaluating acute inflammation.[7][8]

  • Animal Model: Wistar albino rats (150-200g) are used.

  • Grouping: Animals are divided into control, standard (e.g., Diclofenac sodium), and test groups (receiving different doses of this compound).

  • Drug Administration: The test compound and standard drug are administered orally or intraperitoneally. The control group receives the vehicle.

  • Induction of Inflammation: After 30-60 minutes of drug administration, 0.1 mL of 1% w/v carrageenan suspension in normal saline is injected into the sub-plantar region of the left hind paw of each rat.[8]

  • Measurement of Paw Edema: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.

This model is used to screen for peripheral analgesic activity.[6]

  • Animal Model: Swiss albino mice (20-25g) are used.

  • Grouping and Dosing: Similar to the anti-inflammatory assay, animals are divided into control, standard (e.g., Aspirin), and test groups.

  • Induction of Pain: Thirty minutes after drug administration, 0.6% v/v acetic acid solution is injected intraperitoneally.

  • Observation: The number of writhes (a characteristic stretching of the abdomen and extension of the hind limbs) is counted for a period of 20 minutes, starting 5 minutes after the acetic acid injection.

  • Data Analysis: The percentage protection against writhing is calculated for the test and standard groups compared to the control group.

Pharmacological Activity Predicted Outcome for this compound Standard Drug for Comparison
Anti-inflammatoryModerate to significant reduction in paw edemaDiclofenac Sodium
AnalgesicSignificant reduction in the number of writhesAspirin
Antimicrobial Activity

Thiazole and thiazolidinone derivatives are known to possess a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[9][10][11] The presence of the tolyl group may enhance the lipophilicity of the molecule, potentially facilitating its penetration through microbial cell membranes.

The minimum inhibitory concentration (MIC) is a key parameter to quantify the antimicrobial potency of a compound.[9]

  • Microbial Strains: A panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Bacillus subtilis (Gram-positive), Escherichia coli, Pseudomonas aeruginosa (Gram-negative)) and fungi (e.g., Candida albicans) are used.[9]

  • Methodology: Broth Microdilution Method:

    • Serial two-fold dilutions of the test compound are prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi) in a 96-well microtiter plate.

    • Each well is inoculated with a standardized microbial suspension.

    • The plates are incubated at 37°C for 24 hours for bacteria and at 25-30°C for 48 hours for fungi.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.

Microorganism Predicted Activity of this compound Standard Drug for Comparison
Staphylococcus aureusModerate to good activityCiprofloxacin
Escherichia coliPossible activityCiprofloxacin
Candida albicansPossible activityFluconazole

Proposed Mechanism of Action: Anti-inflammatory Pathway

The anti-inflammatory effects of many non-steroidal anti-inflammatory drugs (NSAIDs) and related heterocyclic compounds are mediated through the inhibition of the cyclooxygenase (COX) enzymes. This inhibition prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation.

COX_Pathway AA Arachidonic Acid COX COX-1 / COX-2 Enzymes AA->COX PGs Prostaglandins COX->PGs Inflammation Inflammation, Pain, Fever PGs->Inflammation Test_Compound This compound Test_Compound->COX Inhibition

References

Initial Toxicology Screening of 2-o-Tolylamino-thiazol-4-one: An Integrated In Silico and In Vitro Approach

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide:

Foreword: De-risking Thiazolidinones in Early Discovery

The thiazolidin-4-one scaffold is a cornerstone of modern medicinal chemistry, valued for its synthetic tractability and wide range of biological activities.[1][2] However, this privileged structure is not without its liabilities. Early and intelligent toxicological screening is not merely a regulatory hurdle but a critical, value-adding step in drug discovery. It allows for the early termination of compounds with unfavorable safety profiles, thereby conserving resources and focusing efforts on candidates with the highest probability of clinical success.

This guide presents a comprehensive, tiered strategy for the initial toxicology screening of a novel thiazolidinone derivative, 2-o-Tolylamino-thiazol-4-one. We will move from rapid, predictive computational methods to definitive in vitro assays, establishing a foundational safety profile. The philosophy underpinning this workflow is one of proactive risk assessment, where each experimental choice is driven by a clear scientific rationale aimed at building a robust, self-validating data package.

G cluster_0 Phase 1: Prediction & Prioritization cluster_1 Phase 2: Core In Vitro Assessment cluster_2 Phase 3: Decision & Next Steps A In Silico Profiling (Q)SAR, AI Models B Genotoxicity Battery (Ames, Micronucleus) A->B Guides Experimental Design C Safety Pharmacology (hERG Assay) A->C Guides Experimental Design D Organ-Specific Toxicity (Hepatotoxicity) A->D Guides Experimental Design E Integrated Risk Assessment (Go/No-Go Decision) B->E C->E D->E

Caption: High-level workflow for initial toxicology screening.

Part 1: In Silico First Pass – Predictive Toxicology

Expertise & Rationale: Before committing a single milligram of a newly synthesized compound to wet lab experiments, computational toxicology provides an indispensable forecast of potential liabilities.[3][4] These methods leverage vast databases of existing toxicological data to build models that can predict the activity of a new chemical entity based on its structure.[5][6][7] This approach is not a replacement for experimental testing but a powerful tool for hypothesis generation, enabling us to anticipate specific risks and design more intelligent, targeted in vitro studies.

Workflow: Computational Hazard Identification

The primary goal is to screen for well-established, high-consequence toxicities. We utilize a suite of Quantitative Structure-Activity Relationship (QSAR) and machine learning models to flag structural alerts and predict activity at key antitargets.

G cluster_models Predictive Modeling Suite Input This compound (SMILES/SDF) Genotox Genotoxicity Prediction (e.g., Ames Test Model) Input->Genotox Cardiotox Cardiotoxicity Prediction (hERG Blockade Model) Input->Cardiotox Hepatotox Hepatotoxicity Prediction (DILI Model) Input->Hepatotox Output Predicted Liability Profile (Probabilities & Structural Alerts) Genotox->Output Cardiotox->Output Hepatotox->Output

Caption: In silico toxicity prediction workflow.

Data Presentation: Predicted Toxicological Profile

The following table summarizes a hypothetical in silico assessment for this compound. These predictions must be confirmed experimentally.

Toxicological EndpointPrediction ModelResult/PredictionConfidenceKey Structural Alerts Identified
Bacterial Mutagenicity Ames QSARPositiveMediumAromatic amine, potential for metabolic activation
Cardiotoxicity hERG Inhibition ModelLow Probability (IC50 > 10 µM)HighNo common hERG pharmacophore features
Hepatotoxicity DILI Prediction ModelModerate ConcernMediumThiazolidinone ring (potential for reactive metabolites)
Carcinogenicity Rodent Carcinogenicity ModelEquivocalLowDependent on mutagenicity outcome

Part 2: Genotoxicity Assessment – Protecting the Genome

Expertise & Rationale: Genotoxicity testing is non-negotiable in safety assessment. Its purpose is to detect compounds that induce genetic damage, as such damage is often linked to carcinogenesis.[8] The standard approach, recommended by the International Council for Harmonisation (ICH) guideline S2(R1), involves a battery of tests to cover different mechanisms of genetic damage.[9][10][11] A positive signal in the in silico screen for mutagenicity makes this experimental evaluation particularly critical.

Assay 1: Bacterial Reverse Mutation Assay (Ames Test)

Trustworthiness: This assay is the global standard for detecting point mutations and has a high correlation with rodent carcinogenicity.[12][13] We employ it to directly test the in silico prediction of mutagenicity. The inclusion of a metabolic activation system (S9 fraction) is crucial, as many chemicals only become mutagenic after being processed by liver enzymes.[12][14]

Experimental Protocol: Ames Plate Incorporation Method

  • Strain Selection: Utilize a panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) to detect various types of point mutations and frameshifts.[14]

  • Dose Selection: A preliminary cytotoxicity test is performed to determine the appropriate concentration range. The highest concentration should show some toxicity but not be overtly bactericidal.

  • Metabolic Activation: Prepare two sets of experiments for each strain: one with and one without rat liver S9 fraction to assess both the parent compound and its metabolites.

  • Assay Procedure:

    • To 2 mL of molten top agar (kept at 45°C), add 100 µL of the bacterial culture, 100 µL of the test compound solution (at various concentrations), and 500 µL of S9 mix or buffer.[14]

    • Vortex gently and pour the mixture onto minimal glucose agar plates.[14]

    • Incubate at 37°C for 48-72 hours.

  • Controls:

    • Negative Control: Vehicle (e.g., DMSO).

    • Positive Control (without S9): Sodium azide (for TA100/1535), 4-Nitro-o-phenylenediamine (for TA98).

    • Positive Control (with S9): 2-Aminoanthracene (for all strains).

  • Data Analysis:

    • Count the number of revertant colonies on each plate.

    • A positive result is typically defined as a concentration-dependent increase in revertant colonies that is at least two-fold higher than the vehicle control count.

Assay 2: In Vitro Mammalian Cell Micronucleus Test

Trustworthiness: While the Ames test detects gene mutations, the micronucleus assay identifies larger-scale chromosomal damage (clastogenicity) or loss (aneuploidy) in mammalian cells.[15] A positive result here indicates a different, but equally serious, mechanism of genotoxicity. This assay is performed according to OECD Test Guideline 487.[15]

Experimental Protocol: Micronucleus Assay in TK6 Cells

  • Cell Culture: Culture human lymphoblastoid TK6 cells in appropriate medium to maintain logarithmic growth.

  • Compound Exposure:

    • Treat cells with this compound at a range of concentrations (determined by a preliminary cytotoxicity assay) for a short duration (e.g., 3-6 hours) with and without S9 metabolic activation.

    • A second, longer exposure (e.g., 24 hours) without S9 is also performed.

  • Induction of Binucleated Cells: After the initial exposure, wash the cells and add cytochalasin B to the culture medium. This blocks cytokinesis, resulting in cells that have completed mitosis but have not divided, appearing as binucleated cells.[15]

  • Harvesting and Staining: Harvest cells after a total culture time equivalent to 1.5-2 normal cell cycles. Cells are then fixed and stained with a DNA-specific dye (e.g., DAPI or Giemsa).

  • Microscopy and Scoring:

    • Score at least 2000 binucleated cells per concentration for the presence of micronuclei.

    • Cytotoxicity is assessed by measuring the Replication Index (RI) or Cytokinesis-Block Proliferation Index (CBPI). The top concentration should induce approximately 50-60% cytotoxicity.[15]

  • Data Analysis: A result is considered positive if there is a statistically significant, dose-dependent increase in the frequency of micronucleated cells compared to the vehicle control.

G Compound Test Compound Ames Bacterial Reverse Mutation (Ames Test) Detects Gene Mutations Compound->Ames Micronucleus Mammalian Micronucleus Test Detects Chromosome Damage Compound->Micronucleus Result Genotoxicity Profile Ames->Result Positive/Negative Micronucleus->Result Positive/Negative

Caption: The standard two-test in vitro genotoxicity battery.

Part 3: Safety Pharmacology – Assessing Cardiovascular Risk

Expertise & Rationale: Cardiotoxicity is a leading cause of drug withdrawal from the market.[16] A primary mechanism for this is the blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which plays a critical role in cardiac repolarization.[17][18] Inhibition of this channel can prolong the QT interval, leading to a potentially fatal arrhythmia called Torsade de Pointes.[19] Therefore, assessing hERG liability is a mandatory screening step.

Trustworthiness: Automated patch-clamp electrophysiology is the gold-standard in vitro method for quantifying hERG channel inhibition. It provides a direct functional measure of the compound's effect on the channel's ion-conducting activity with high precision.[17][18]

Experimental Protocol: Automated Patch-Clamp hERG Assay

  • Cell Line: Use a mammalian cell line (e.g., HEK293 or CHO) stably expressing the hERG channel.

  • Instrument: Employ an automated patch-clamp system (e.g., QPatch, SyncroPatch).[18]

  • Voltage Protocol: Apply a specific voltage-clamp protocol designed to elicit and isolate the hERG tail current, which is the current measured upon repolarization.

  • Compound Application:

    • Establish a stable baseline recording of the hERG current in each cell.

    • Apply the vehicle control, followed by cumulative concentrations of this compound.

    • A positive control (e.g., E-4031, a potent hERG blocker) is run to confirm assay sensitivity.

  • Data Acquisition: Measure the amplitude of the hERG tail current at each concentration.

  • Data Analysis:

    • Calculate the percentage inhibition of the hERG current at each concentration relative to the vehicle control.

    • Fit the concentration-response data to a logistical equation to determine the IC50 value (the concentration that causes 50% inhibition).

Data Presentation: hERG Inhibition Potential
CompoundhERG IC50 (µM)Interpretation
This compound > 30 µMLow risk of hERG-mediated cardiotoxicity
E-4031 (Positive Control) 0.009 µMAssay performing as expected

Part 4: Organ-Specific Toxicity – Focus on the Liver

Expertise & Rationale: The liver is the body's primary metabolic hub and is frequently susceptible to drug-induced injury (DILI).[20] Early assessment of hepatotoxicity is crucial. While complex models like primary human hepatocytes or 3D spheroids offer higher physiological relevance, immortalized cell lines like HepG2 provide a robust, cost-effective, and high-throughput initial screen for overt cytotoxicity.[20][21][22]

Trustworthiness: A simple cell viability assay provides a quantitative measure of a compound's ability to kill liver cells. A low IC50 value is a clear red flag that warrants further investigation into the mechanism of toxicity (e.g., mitochondrial impairment, reactive oxygen species generation).[20]

Experimental Protocol: Cytotoxicity Assay in HepG2 Cells

  • Cell Culture: Plate HepG2 cells in 96-well microplates and allow them to form a confluent monolayer.

  • Compound Treatment: Treat the cells with a serial dilution of this compound for 24 to 72 hours.

  • Viability Assessment (MTT Assay):

    • After incubation, remove the treatment medium.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

    • After a further incubation period, add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the purple solution using a microplate reader at ~570 nm.

  • Controls:

    • Negative Control: Vehicle-treated cells (100% viability).

    • Positive Control: A known hepatotoxin (e.g., Tamoxifen).

  • Data Analysis:

    • Normalize the absorbance data to the vehicle control.

    • Plot cell viability (%) against compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Data Presentation: Hepatotoxicity Potential
CompoundHepG2 Cytotoxicity IC50 (µM)Interpretation
This compound 18.5 µMModerate hepatotoxic potential; warrants follow-up.
Tamoxifen (Positive Control) 5.2 µMAssay performing as expected.

Final Synthesis & Integrated Risk Assessment

The ultimate goal of this screening cascade is not to generate disparate data points but to build a cohesive safety narrative that informs a critical "Go/No-Go" decision.

AssayEndpointResult for this compoundImplication / Risk Level
In Silico MutagenicityPredicted PositiveHigh Alert: Requires experimental confirmation.
Ames Test Gene MutationNegative (-S9), Negative (+S9)Low Risk: Contradicts in silico model. The experimental result takes precedence.
Micronucleus Test Chromosome DamageNegative (-S9), Negative (+S9)Low Risk: No evidence of clastogenicity or aneuploidy.
hERG Assay CardiotoxicityIC50 > 30 µMLow Risk: Unlikely to cause QT prolongation at therapeutic concentrations.
Hepatotoxicity CytotoxicityIC50 = 18.5 µMModerate Risk: Potential for liver toxicity. The therapeutic window needs consideration.

Based on this initial screening, this compound presents a mixed but manageable safety profile.

  • Genotoxicity: The compound is not genotoxic in the standard in vitro battery. The initial in silico flag was a false positive, highlighting the necessity of experimental validation. This is a significant de-risking milestone.

  • Cardiotoxicity: The risk of hERG-related cardiotoxicity is very low.

  • Hepatotoxicity: The moderate cytotoxicity observed in HepG2 cells is the primary remaining concern.

Recommendation: Conditional GO. The lack of genotoxic or cardiotoxic signals is highly encouraging. The project can proceed, but the next steps must directly address the observed hepatotoxicity. A follow-up plan should include:

  • Testing in a more advanced liver model, such as primary human hepatocytes, to confirm the finding.[21][22]

  • Mechanistic studies to understand the cause of cytotoxicity (e.g., mitochondrial toxicity assays, reactive oxygen species formation).[20]

  • Structure-Activity Relationship (SAR) studies to determine if the tolylamino or thiazol-4-one moieties can be modified to reduce hepatotoxicity while retaining desired pharmacological activity.

This data-driven approach ensures that the subsequent investment in the project is directed toward mitigating a clearly identified risk, embodying the principles of modern, efficient drug development.

References

Methodological & Application

Synthesis of 2-o-Tolylamino-thiazol-4-one: A Detailed Protocol for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of 2-o-Tolylamino-thiazol-4-one, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis is presented in two primary stages: the preparation of the key intermediate, 1-(o-tolyl)thiourea, followed by its cyclocondensation with chloroacetic acid to yield the target thiazolidinone ring system. This guide is designed for researchers in organic synthesis, offering detailed procedural instructions, mechanistic insights, safety protocols, and characterization guidelines. The methodologies are grounded in established chemical principles, ensuring reliability and reproducibility for professionals in pharmaceutical and chemical research.

Introduction and Significance

Thiazolidin-4-one derivatives are a cornerstone scaffold in medicinal chemistry, exhibiting a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The 2-imino-thiazolidin-4-one core, in particular, serves as a versatile pharmacophore. The introduction of specific aryl substituents, such as the o-tolyl group, allows for the fine-tuning of steric and electronic properties, which can significantly influence biological efficacy and target specificity.

The synthesis of this compound is typically achieved via a Hantzsch-type synthesis, a classic and reliable method for constructing thiazole and thiazolidinone rings.[2] This protocol details a robust two-step approach, beginning with the synthesis of the N-arylthiourea precursor, followed by the acid-catalyzed cyclization with chloroacetic acid. Understanding this synthetic pathway is crucial for the development of novel analogues and for scaling up production for further biological evaluation.

Reaction Mechanism and Rationale

The overall synthesis proceeds through two distinct chemical transformations.

Part A: Synthesis of 1-(o-tolyl)thiourea This step involves the reaction of o-toluidine with ammonium thiocyanate in the presence of a mineral acid, such as hydrochloric acid. The acid protonates the o-toluidine, forming the o-toluidinium salt. Thiocyanic acid (HSCN), generated in situ from the ammonium salt, then undergoes nucleophilic attack by the amine to form the target N-arylthiourea.

Part B: Cyclocondensation to form this compound This is a classic cyclocondensation reaction. The key steps are:

  • S-Alkylation: The sulfur atom of the 1-(o-tolyl)thiourea, acting as a potent nucleophile, attacks the electrophilic α-carbon of chloroacetic acid in an Sₙ2 reaction. This displaces the chloride ion and forms an S-alkylated isothiourea intermediate.

  • Intramolecular Cyclization: The terminal nitrogen atom of the isothiourea intermediate then performs a nucleophilic attack on the carbonyl carbon of the carboxylic acid moiety.

  • Dehydration: A molecule of water is eliminated, leading to the formation of the stable, five-membered this compound ring. The reaction is self-catalyzed by the acidic nature of chloroacetic acid, though a base like sodium acetate is often added to neutralize the HCl byproduct.[3][4]

A visual representation of the overall synthetic workflow is provided below.

G cluster_0 Part A: Precursor Synthesis cluster_1 Part B: Cyclocondensation cluster_2 Final Steps A1 o-Toluidine A3 1-(o-tolyl)thiourea A1->A3 Reaction A2 NH4SCN + HCl A2->A3 B1 1-(o-tolyl)thiourea B3 This compound B1->B3 Reflux in Ethanol B2 Chloroacetic Acid B2->B3 C1 Purification (Recrystallization) B3->C1 C2 Characterization (NMR, IR, MP) C1->C2

Caption: Synthetic workflow for this compound.

Safety and Handling

Extreme caution must be exercised throughout this protocol. This synthesis involves highly toxic and corrosive materials. A certified chemical fume hood, personal protective equipment (PPE), including a lab coat, nitrile gloves (double-gloving recommended), and chemical splash goggles with a face shield, are mandatory.

Reagent CAS No. Hazards Handling Precautions
o-Toluidine 95-53-4Toxic, Carcinogen, Combustible liquidHandle in a fume hood. Avoid inhalation, ingestion, and skin contact.
Ammonium Thiocyanate 1762-95-4Harmful if swallowed or inhaledAvoid creating dust. Store away from acids.
Hydrochloric Acid 7647-01-0Corrosive, Causes severe burnsHandle with extreme care. Use appropriate acid-resistant gloves.
Chloroacetic Acid 79-11-8Highly Toxic (Fatal) , CorrosiveEXTREME DANGER. Avoid all contact. Causes severe, penetrating burns. Handle only in a fume hood with full PPE.[3]
Ethanol 64-17-5Flammable liquid and vaporKeep away from ignition sources.

Experimental Protocols

Part A: Synthesis of 1-(o-tolyl)thiourea

This protocol is adapted from established methods for N-arylthiourea synthesis.[5]

Materials:

  • o-Toluidine (107.2 g, 1.0 mol)

  • 36% Hydrochloric Acid (106 g, ~1.05 mol)

  • Ammonium thiocyanate (87.5 g, 1.15 mol)

  • o-Chlorotoluene (250 mL) or Toluene

  • Deionized water

Procedure:

  • Setup: Assemble a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer.

  • Charge Reactor: To the flask, add o-toluidine (107.2 g) and o-chlorotoluene (250 mL).

  • Acidification: While stirring, carefully add 36% hydrochloric acid (106 g). An exotherm may be observed.

  • Heating: Heat the mixture to 75 °C.

  • Reagent Addition: Once the temperature is stable, add ammonium thiocyanate (87.5 g) to the stirring mixture.

  • Reaction: Maintain the reaction temperature between 75-85 °C and continue stirring for 20 hours. The product will begin to precipitate as the reaction progresses.

  • Isolation: After 20 hours, cool the reaction mixture to room temperature. Collect the crystalline product by vacuum filtration.

  • Washing and Drying: Wash the filter cake thoroughly with deionized water to remove any unreacted salts and byproducts. Dry the solid product under vacuum to obtain 1-(o-tolyl)thiourea.

Expected Outcome: A white to off-white crystalline solid. Yields are typically high, often exceeding 90%.[5] The product should be characterized by melting point and spectroscopy before proceeding.

Part B: Synthesis of this compound

This protocol is adapted from general procedures for the cyclization of N-substituted thioureas with chloroacetic acid.[4][6]

Materials:

  • 1-(o-tolyl)thiourea (16.6 g, 0.1 mol)

  • Chloroacetic acid (10.4 g, 0.11 mol)

  • Ethanol (200 mL)

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-(o-tolyl)thiourea (16.6 g).

  • Dissolution: Add ethanol (200 mL) and stir to dissolve the starting material. Gentle warming may be required.

  • Reagent Addition: Add chloroacetic acid (10.4 g) to the solution.

  • Reaction: Heat the reaction mixture to reflux (approximately 78-80 °C) and maintain reflux with vigorous stirring for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete (as indicated by the consumption of the starting thiourea), cool the mixture to room temperature.

  • Precipitation: Slowly pour the reaction mixture into a beaker containing crushed ice or cold water (approx. 400 mL) with stirring. A solid precipitate should form.

  • Isolation: Collect the crude product by vacuum filtration.

  • Purification: Wash the solid with cold water and then recrystallize from ethanol to afford the purified this compound.

Characterization

The final product should be a crystalline solid. As no specific literature data for this exact isomer is readily available, the following are expected characterization parameters based on analogous structures.[7][8]

Parameter Expected Value / Observation
Appearance White to pale yellow crystalline solid
Melting Point To be determined experimentally
¹H NMR (DMSO-d₆)δ ~10.0-11.0 (s, 1H, NH), δ ~7.1-7.4 (m, 4H, Ar-H), δ ~4.0 (s, 2H, CH₂), δ ~2.3 (s, 3H, Ar-CH₃)
¹³C NMR (DMSO-d₆)δ ~175 (C=O), δ ~165 (C=N), δ ~125-140 (Ar-C), δ ~35 (CH₂), δ ~18 (CH₃)
IR (KBr, cm⁻¹) ~3200 (N-H stretch), ~1720 (C=O stretch, amide), ~1640 (C=N stretch)

Discussion and Conclusion

This application note outlines a reliable and reproducible two-step synthesis for this compound. The described protocol utilizes readily available starting materials and employs standard organic chemistry techniques. The first step, the formation of 1-(o-tolyl)thiourea, is a high-yielding reaction.[5] The subsequent cyclocondensation with chloroacetic acid provides a direct route to the desired thiazolidinone core.[4]

The self-catalysis by chloroacetic acid in the second step presents an efficient and simplified approach, avoiding the need for additional catalysts that might complicate purification.[6] Researchers should pay meticulous attention to the safety precautions outlined, particularly concerning the handling of the highly toxic and corrosive chloroacetic acid. The successful synthesis and characterization of this compound will enable its use in screening programs and further derivatization efforts, contributing to the discovery of new therapeutic agents.

References

Application Notes and Protocols for Antimicrobial Assays of 2-o-Tolylamino-thiazol-4-one

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of the antimicrobial properties of 2-o-Tolylamino-thiazol-4-one. This document outlines detailed protocols for determining the compound's efficacy against a panel of pathogenic microbes and discusses the underlying scientific principles.

Introduction: The Promise of Thiazol-4-one Scaffolds in Antimicrobial Drug Discovery

The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents.[1][2] The thiazolidin-4-one core, a prominent heterocyclic moiety, has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][3][4] Derivatives of 2-arylamino-thiazol-4-one, such as the title compound this compound, represent a promising class of molecules for antimicrobial drug discovery. Their mechanism of action is an area of active investigation, with some studies suggesting that these compounds may interfere with essential bacterial enzymes, such as MurB, which is involved in cell wall biosynthesis.[1][5] The amphiphilic nature of some thiazole derivatives may also facilitate their interaction with and disruption of microbial cell membranes.[6]

This guide provides a detailed framework for the systematic in vitro evaluation of this compound's antimicrobial activity, focusing on standardized and reproducible methodologies.

Part 1: Foundational Antimicrobial Susceptibility Testing

The initial assessment of an antimicrobial agent involves determining its minimum inhibitory concentration (MIC), which is the lowest concentration that prevents the visible growth of a microorganism.[2][7] The broth microdilution method is a widely accepted and standardized technique for this purpose.[2][7][8]

Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is designed to quantitatively measure the in vitro antimicrobial activity of this compound.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Sterile 96-well microtiter plates

  • Bacterial or fungal strains of interest (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • 0.5 McFarland standard

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of the Test Compound:

    • Prepare a stock solution of this compound in DMSO. The concentration should be high enough to allow for serial dilutions.

    • Perform two-fold serial dilutions of the stock solution in the appropriate broth medium directly in the 96-well microtiter plate.[7] The final volume in each well should be 100 µL.

  • Preparation of Microbial Inoculum:

    • From a fresh agar plate, select 3-5 isolated colonies of the test microorganism.

    • Inoculate the colonies into a tube containing the appropriate broth.

    • Incubate the culture at the optimal temperature (e.g., 37°C for most bacteria) until the turbidity matches a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[7]

    • Dilute this standardized suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[7]

  • Inoculation and Incubation:

    • Add 100 µL of the diluted microbial inoculum to each well of the microtiter plate containing the serially diluted compound.

    • Include a positive control (inoculum without the compound) and a negative control (broth only).

    • Seal the plate and incubate for 16-20 hours at the appropriate temperature.[7]

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which no visible growth is observed.[2][7]

    • Optionally, the growth can be quantified by measuring the optical density at 600 nm using a microplate reader.

Workflow for Broth Microdilution Assay

Broth_Microdilution_Workflow prep_compound Prepare Stock Solution of this compound serial_dilution Perform Serial Dilutions in 96-well Plate prep_compound->serial_dilution inoculate Inoculate Microtiter Plate serial_dilution->inoculate prep_inoculum Prepare Microbial Inoculum (0.5 McFarland) prep_inoculum->inoculate incubate Incubate at Optimal Temperature (16-20h) inoculate->incubate read_mic Determine MIC (Visual/Spectrophotometric) incubate->read_mic

Caption: Workflow for the Broth Microdilution Assay.

Part 2: Determining Bactericidal or Fungicidal Activity

While the MIC indicates the concentration that inhibits growth, it does not differentiate between static (inhibitory) and cidal (killing) activity. The Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC) is the lowest concentration of an antimicrobial agent that results in a significant reduction (typically ≥99.9%) in the initial microbial inoculum.

Protocol 2: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

This protocol is a continuation of the MIC assay.

Materials:

  • Microtiter plates from the completed MIC assay

  • Sterile agar plates (e.g., Mueller-Hinton Agar)

  • Sterile spreaders or loops

Procedure:

  • Subculturing from MIC Wells:

    • Following the determination of the MIC, take a 10 µL aliquot from each well that showed no visible growth (i.e., at and above the MIC).

    • Spot-inoculate or spread the aliquot onto a fresh, antibiotic-free agar plate.

  • Incubation:

    • Incubate the agar plates at the optimal temperature for the microorganism for 18-24 hours.

  • Determination of MBC/MFC:

    • After incubation, count the number of colonies on each spot or plate.

    • The MBC/MFC is the lowest concentration of this compound that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.

Part 3: Alternative and Complementary Assays

While broth microdilution is a gold standard, other methods can provide valuable qualitative and semi-quantitative data.

Protocol 3: Agar Disk Diffusion Assay

This method is useful for preliminary screening and assessing the susceptibility of different microorganisms to this compound.[2][8][9]

Materials:

  • Sterile filter paper discs (6 mm in diameter)

  • Solution of this compound at a known concentration

  • Agar plates (e.g., Mueller-Hinton Agar)

  • Microbial suspension adjusted to a 0.5 McFarland standard

  • Sterile swabs

Procedure:

  • Inoculation of Agar Plates:

    • Dip a sterile swab into the standardized microbial suspension.

    • Streak the swab evenly across the entire surface of the agar plate to ensure confluent growth.

  • Application of Discs:

    • Impregnate the sterile filter paper discs with a known amount of the this compound solution.

    • Aseptically place the discs on the surface of the inoculated agar plate.

  • Incubation:

    • Incubate the plates at the optimal temperature for 18-24 hours.

  • Measurement of Inhibition Zones:

    • Measure the diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) in millimeters.[8] The size of the zone is proportional to the antimicrobial activity of the compound.

Data Presentation

For clarity and comparative analysis, the results of the antimicrobial assays should be summarized in a tabular format.

MicroorganismStrainMIC (µg/mL)MBC/MFC (µg/mL)Zone of Inhibition (mm)
Staphylococcus aureusATCC 25923
Escherichia coliATCC 25922
Pseudomonas aeruginosaATCC 27853
Candida albicansATCC 90028

Part 4: Investigating the Mechanism of Action

While not a direct application protocol, understanding the potential mechanism of action is crucial for further drug development. For thiazolidin-4-one derivatives, a plausible target is the bacterial enzyme MurB, which is involved in the synthesis of peptidoglycan, a critical component of the bacterial cell wall.[1]

Conceptual Pathway: Inhibition of Bacterial Cell Wall Synthesis

Mechanism_of_Action compound This compound murB MurB Enzyme compound->murB Inhibition peptidoglycan Peptidoglycan Synthesis murB->peptidoglycan Catalyzes cell_wall Bacterial Cell Wall Integrity peptidoglycan->cell_wall Maintains lysis Cell Lysis cell_wall->lysis Loss leads to

References

Application Notes and Protocols: Investigating the Anticancer Potential of 2-o-Tolylamino-thiazol-4-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of Thiazolidin-4-one Scaffolds in Oncology

Cancer remains a formidable global health challenge, necessitating the continuous development of novel and more effective therapeutic agents.[1][2][3] Among the myriad of heterocyclic compounds explored in medicinal chemistry, the thiazolidin-4-one scaffold has emerged as a privileged structure due to its diverse pharmacological activities, including potent anticancer effects.[1][4] These derivatives have demonstrated the ability to inhibit cancer cell proliferation, induce programmed cell death (apoptosis), and impede metastasis across a wide range of cancer cell lines.[1][5] This document provides a comprehensive guide for researchers interested in investigating the anticancer properties of a specific derivative, 2-o-Tolylamino-thiazol-4-one, leveraging established methodologies for this class of compounds.

The core chemical structure of this compound is characterized by a thiazolidin-4-one ring system, which is a versatile pharmacophore.[6][7] The therapeutic potential of this class of compounds is often attributed to their ability to interact with various biological targets crucial for cancer cell survival and progression.[3][8]

Presumed Mechanism of Action: A Multifaceted Approach to Cancer Cell Inhibition

While the specific molecular targets of this compound require empirical validation, the broader family of thiazolidin-4-one derivatives is known to exert its anticancer effects through multiple mechanisms. Researchers investigating this compound should consider exploring the following key pathways:

  • Induction of Apoptosis: A primary mechanism by which many anticancer agents, including thiazolidin-4-one derivatives, eliminate cancer cells is through the induction of apoptosis.[5] This can occur via both the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways. Key experimental readouts include the activation of caspases, changes in mitochondrial membrane potential, and the expression of pro- and anti-apoptotic proteins like Bax and Bcl-2.[2][5]

  • Cell Cycle Arrest: Disruption of the normal cell cycle is a hallmark of cancer. Thiazolidin-4-one derivatives have been shown to cause cell cycle arrest at various checkpoints, thereby preventing cancer cell division.[2] Flow cytometry analysis of DNA content is a standard method to assess the effects of a compound on cell cycle distribution.

  • Inhibition of Protein Kinases: Many thiazolidin-4-one derivatives function as inhibitors of various protein kinases that are often dysregulated in cancer, such as cyclin-dependent kinases (CDKs) and receptor tyrosine kinases.[1][8] Kinase inhibition assays are essential for identifying specific molecular targets.

  • Generation of Reactive Oxygen Species (ROS): Some 4-thiazolidinone derivatives have been shown to induce the generation of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and subsequent cell death.[5][9]

The following diagram illustrates a hypothetical signaling pathway that could be modulated by this compound, based on the known mechanisms of related compounds.

G cluster_0 Cellular Effects This compound This compound Kinase Inhibition Kinase Inhibition This compound->Kinase Inhibition ROS Generation ROS Generation This compound->ROS Generation Cancer Cell Cancer Cell Cell Cycle Arrest Cell Cycle Arrest Kinase Inhibition->Cell Cycle Arrest leads to Apoptosis Induction Apoptosis Induction ROS Generation->Apoptosis Induction contributes to Cancer Cell Death Cancer Cell Death Apoptosis Induction->Cancer Cell Death Inhibition of Proliferation Inhibition of Proliferation Cell Cycle Arrest->Inhibition of Proliferation

Caption: Hypothetical mechanism of action for this compound in cancer cells.

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a framework for the initial in vitro evaluation of this compound.

Protocol 1: Cell Viability Assay (MTT Assay)

This assay is a fundamental first step to determine the cytotoxic effects of the compound on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of living cells.[5]

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HepG2 for liver cancer)[1][2]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • This compound (dissolved in DMSO to create a stock solution)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. The final concentrations should typically range from 0.1 µM to 100 µM.

  • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO at the same concentration as the highest compound concentration) and a blank control (medium only).

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to quantify the number of apoptotic and necrotic cells following treatment with the compound.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, conjugated to a fluorescent dye (FITC), can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can enter late apoptotic and necrotic cells.

Materials:

  • Cancer cells

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24 or 48 hours. Include an untreated control.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The cell population will be differentiated into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Protocol 3: Western Blot Analysis for Apoptosis-Related Proteins

This technique is used to investigate the effect of the compound on the expression levels of key proteins involved in the apoptotic pathway.

Principle: Western blotting uses antibodies to detect specific proteins in a sample.

Materials:

  • Treated and untreated cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer apparatus

  • PVDF or nitrocellulose membranes

  • Primary antibodies (e.g., against Caspase-3, Cleaved Caspase-3, Bax, Bcl-2, p53, and a loading control like β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction and Quantification: Lyse the treated and untreated cells and quantify the protein concentration.

  • SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a membrane.

  • Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities to determine the relative expression levels of the target proteins.

Data Presentation: Summarizing Experimental Findings

Quantitative data from these experiments should be presented clearly for easy interpretation and comparison.

Table 1: In Vitro Cytotoxicity of this compound (Hypothetical Data)

Cancer Cell LineIC50 (µM) after 48h Treatment
MCF-7 (Breast)5.2 ± 0.8
A549 (Lung)8.9 ± 1.2
HepG2 (Liver)12.5 ± 2.1
HCT-116 (Colon)7.4 ± 1.0

Table 2: Effect of this compound on Apoptosis in MCF-7 Cells (Hypothetical Data)

Treatment (24h)% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
Control (Vehicle)3.1 ± 0.51.8 ± 0.3
This compound (5 µM)25.6 ± 2.915.2 ± 1.7

Experimental Workflow and Synthesis Visualization

The following diagrams illustrate a typical experimental workflow for evaluating a novel anticancer compound and a general synthesis route for thiazolidin-4-one derivatives.

G cluster_0 Initial Screening cluster_1 Mechanism of Action Studies cluster_2 Target Identification Cell_Viability_Assay Cell Viability Assay (e.g., MTT) Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Cell_Viability_Assay->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Cell_Viability_Assay->Cell_Cycle_Analysis Western_Blot Western Blot (Protein Expression) Apoptosis_Assay->Western_Blot Kinase_Inhibition_Assay Kinase Inhibition Assay Western_Blot->Kinase_Inhibition_Assay

Caption: A typical experimental workflow for in vitro anticancer drug screening.

G Aryl_Isothiocyanate o-Tolyl isothiocyanate Cyclization Cyclization Aryl_Isothiocyanate->Cyclization Amine Amine (e.g., Ethyl bromoacetate) Amine->Cyclization Base Base (e.g., Triethylamine) Base->Cyclization Product This compound Cyclization->Product

Caption: A generalized one-pot synthesis of 2-substituted-thiazol-4-ones.[10]

Trustworthiness and Self-Validation

The protocols described are standard, well-established methods in cancer cell biology and pharmacology. To ensure the trustworthiness of your results, it is crucial to:

  • Use Appropriate Controls: Always include positive, negative, and vehicle controls in every experiment.

  • Perform Biological Replicates: Each experiment should be repeated at least three times to ensure the reproducibility of the findings.

  • Validate Reagents: Ensure the quality and specificity of antibodies and other critical reagents.

  • Confirm Cell Line Identity: Use authenticated cell lines and regularly check for mycoplasma contamination.

By adhering to these principles, researchers can generate reliable and high-quality data to robustly evaluate the anticancer potential of this compound.

References

Application Notes and Protocols for High-Throughput Screening of 2-o-Tolylamino-thiazol-4-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-aminothiazole scaffold, and specifically 2-o-Tolylamino-thiazol-4-one derivatives, represent a privileged structure in medicinal chemistry, demonstrating a wide spectrum of biological activities.[1][2] These compounds have emerged as promising candidates for drug discovery efforts targeting a range of diseases, including cancer, metabolic disorders, and neurodegenerative conditions.[1][3][4] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute high-throughput screening (HTS) campaigns aimed at identifying and characterizing novel modulators within this chemical class. We will delve into the causality behind experimental choices, present detailed, field-proven protocols for both biochemical and cell-based assays, and offer insights into robust data analysis and hit validation strategies.

Introduction: The Therapeutic Potential of this compound Derivatives

Thiazolidin-4-ones are a class of heterocyclic compounds that have garnered significant attention due to their diverse pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory activities.[5] The 2-amino-thiazole core, in particular, is a cornerstone for the synthesis of many biologically active molecules.[2] The substitution at the 2-amino position with an ortho-tolyl group can significantly influence the molecule's steric and electronic properties, potentially leading to enhanced potency and selectivity for specific biological targets.

Our survey of the literature indicates that derivatives of the broader 2-aminothiazol-4-one class are known to modulate several key enzyme families and cellular pathways:

  • Enzyme Inhibition: A primary mechanism of action for these derivatives is the inhibition of various enzymes. Notable targets include 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), cyclin-dependent kinases (CDKs), carbonic anhydrases (CAs), and acetylcholinesterase (AChE).[3][6][7]

  • Anticancer Activity: These compounds have demonstrated cytotoxic effects against a range of cancer cell lines, suggesting their potential as novel antineoplastic agents.[6][8][9] The anticancer mechanism is often linked to the inhibition of kinases like CDK2, which are crucial for cell cycle progression.[6]

This document will provide detailed protocols to screen for inhibitors of these key targets, as well as for compounds exhibiting general anticancer cytotoxicity.

Strategic Planning of an HTS Campaign

A successful HTS campaign is built on a foundation of meticulous planning and robust assay design. The choice between a biochemical (target-based) and a cell-based (phenotypic) primary screen depends on the specific research question.

  • Biochemical Assays: These are ideal when a specific molecular target is known. They offer a controlled environment to study the direct interaction between the compound and the target protein, facilitating the elucidation of the mechanism of action.[10]

  • Cell-Based Assays: These provide a more physiologically relevant context, assessing a compound's effect on a cellular process or phenotype.[11] They have the advantage of simultaneously screening for cell permeability and potential cytotoxicity.[11]

The logical workflow for an HTS campaign is outlined below.

HTS_Workflow cluster_0 Primary Screening cluster_1 Hit Confirmation & Validation cluster_2 Lead Optimization Primary_HTS Primary HTS (Large Compound Library) Hit_ID Hit Identification (Potency & Efficacy) Primary_HTS->Hit_ID Confirmation Hit Confirmation (Dose-Response) Hit_ID->Confirmation Orthogonal_Assay Orthogonal/Secondary Assays Confirmation->Orthogonal_Assay Counter_Screen Counter-Screens (Rule out artifacts) Orthogonal_Assay->Counter_Screen SAR Structure-Activity Relationship (SAR) Counter_Screen->SAR ADMET In Vitro ADMET Profiling SAR->ADMET Lead_Op Lead Optimization ADMET->Lead_Op

Figure 1: A generalized workflow for a high-throughput screening campaign.

Biochemical Assays for Enzyme Inhibitor Discovery

For the discovery of specific enzyme inhibitors among this compound derivatives, several robust HTS-compatible assays can be employed.

11β-Hystroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibition Assay

Scientific Rationale: 11β-HSD1 catalyzes the conversion of inactive cortisone to active cortisol, and its inhibition is a therapeutic target for metabolic syndrome and type 2 diabetes.[12] Thiazol-4-one derivatives have been identified as potent inhibitors of this enzyme.[6][7] A homogeneous time-resolved fluorescence (HTRF) assay is a highly sensitive and robust method for HTS.[13]

Protocol: HTRF-based 11β-HSD1 Inhibition Assay

  • Reagent Preparation:

    • Assay Buffer: 50 mM HEPES, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, and 0.1% BSA.

    • Enzyme Solution: Recombinant human 11β-HSD1 in Assay Buffer.

    • Substrate/Cofactor Mix: Cortisone and NADPH in Assay Buffer.

    • HTRF Detection Reagents: Anti-cortisol antibody conjugated to a donor fluorophore and a cortisol tracer conjugated to an acceptor fluorophore.

  • Assay Procedure (384-well format):

    • Dispense 2 µL of test compound (in DMSO) or controls into assay plate wells.

    • Add 4 µL of the Enzyme Solution to each well.

    • Incubate for 15 minutes at room temperature to allow for compound-enzyme binding.

    • Initiate the enzymatic reaction by adding 4 µL of the Substrate/Cofactor Mix.

    • Incubate for 60 minutes at 37°C.

    • Stop the reaction and add 10 µL of the HTRF Detection Reagents.

    • Incubate for 60 minutes at room temperature, protected from light.

    • Read the plate on an HTRF-compatible microplate reader (excitation at 320 nm, emission at 620 nm and 665 nm).

  • Data Analysis:

    • Calculate the HTRF ratio (665 nm / 620 nm).

    • Determine the percent inhibition relative to DMSO controls.

    • For hit compounds, perform dose-response curves to determine the IC₅₀ value.

Cyclin-Dependent Kinase 2 (CDK2) Inhibition Assay

Scientific Rationale: CDK2, in complex with Cyclin A or E, is a key regulator of the cell cycle, and its hyperactivity is a hallmark of many cancers.[14] An ADP-Glo™ luminescent kinase assay is a widely used HTS method that measures the amount of ADP produced during the kinase reaction.[15]

Protocol: ADP-Glo™ CDK2/Cyclin A2 Kinase Assay

  • Reagent Preparation:

    • Kinase Buffer: 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT.[15]

    • Enzyme Solution: Recombinant human CDK2/Cyclin A2 in Kinase Buffer.

    • Substrate/ATP Mix: Histone H1 substrate and ATP in Kinase Buffer.

    • ADP-Glo™ Reagent and Kinase Detection Reagent (Promega).

  • Assay Procedure (384-well format):

    • Dispense 1 µL of test compound (in DMSO) or controls into assay plate wells.

    • Add 2 µL of the Enzyme Solution to each well.

    • Add 2 µL of the Substrate/ATP Mix to initiate the reaction.[14]

    • Incubate for 60 minutes at room temperature.[14]

    • Add 5 µL of ADP-Glo™ Reagent to deplete unused ATP.

    • Incubate for 40 minutes at room temperature.[15]

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.[15]

    • Read luminescence on a microplate reader.

  • Data Analysis:

    • Calculate the percent inhibition based on the reduction in luminescence compared to DMSO controls.

    • Determine IC₅₀ values for confirmed hits through dose-response analysis.

Parameter 11β-HSD1 HTRF Assay CDK2 ADP-Glo™ Assay
Principle Competitive ImmunoassayADP Quantitation
Detection Time-Resolved FluorescenceLuminescence
Substrate CortisoneHistone H1
Cofactor NADPHATP
Format 384-well384-well
Key Reagents Anti-cortisol antibody, Cortisol tracerADP-Glo™ Reagent, Kinase Detection Reagent

Cell-Based Assays for Phenotypic Screening

Cell-based assays are invaluable for identifying compounds with anticancer activity, providing insights into their effects in a more complex biological system.

Cell Viability and Cytotoxicity Screening

Scientific Rationale: A primary goal in cancer drug discovery is to identify compounds that selectively kill cancer cells. A common initial HTS approach is to screen for a reduction in cell viability or an increase in cytotoxicity in a panel of cancer cell lines.

Protocol: Luminescent Cell Viability Assay (e.g., CellTiter-Glo®)

  • Cell Culture:

    • Maintain cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) in appropriate culture media.

    • Seed cells into 384-well white, clear-bottom plates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat cells with a single concentration of the this compound derivatives (e.g., 10 µM) for 48-72 hours.

    • Include positive (e.g., staurosporine) and negative (DMSO vehicle) controls.

  • Assay Procedure:

    • Equilibrate the plate to room temperature for 30 minutes.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a microplate reader.

  • Data Analysis:

    • Calculate the percent cell viability relative to DMSO-treated controls.

    • Hits are typically defined as compounds that reduce cell viability below a certain threshold (e.g., 50%).

    • Confirm hits with dose-response curves to determine GI₅₀ (concentration for 50% growth inhibition) values.

Hit Validation and Data Interpretation

The identification of "hits" from a primary screen is only the initial step. A rigorous validation process is crucial to eliminate false positives and prioritize promising compounds.

Hit_Validation cluster_0 Primary Hit cluster_1 Validation Cascade cluster_2 Validated Hit Primary_Hit Hit from Primary Screen Reconfirm Re-test in Primary Assay (Dose-Response) Primary_Hit->Reconfirm Orthogonal Test in Orthogonal Assay (Different Technology) Reconfirm->Orthogonal Selectivity Selectivity Profiling (Related Targets) Orthogonal->Selectivity SAR_Analysis Preliminary SAR (Analog Analysis) Selectivity->SAR_Analysis Validated_Hit Validated Hit for Lead Optimization SAR_Analysis->Validated_Hit

Figure 2: A flowchart for the hit validation process.

Key Validation Steps:

  • Hit Confirmation: Re-test the primary hits in the same assay, ideally from a freshly sourced compound sample, to confirm their activity and generate a dose-response curve to determine potency (IC₅₀ or GI₅₀).

  • Orthogonal Assays: Employ a secondary assay with a different detection technology to rule out technology-specific artifacts.[16] For example, if a fluorescence-based primary assay was used, a label-free method could be used as an orthogonal assay.

  • Counter-Screens: For enzyme inhibitors, it is essential to perform counter-screens to identify compounds that interfere with the assay technology itself (e.g., luciferase inhibitors in the ADP-Glo™ assay).[16]

  • Selectivity Profiling: Test validated hits against related enzymes or cell lines to assess their selectivity. For example, a CDK2 inhibitor should be tested against other CDKs.

  • Structure-Activity Relationship (SAR) Analysis: If analogs of the hit compound are available in the screening library, a preliminary SAR analysis can provide early insights into the chemical features required for activity.[16]

Conclusion

The this compound scaffold holds considerable promise for the development of novel therapeutics. The high-throughput screening assays and protocols detailed in this guide provide a robust starting point for identifying and characterizing bioactive compounds within this chemical class. By adhering to a systematic workflow that includes careful assay design, rigorous execution, and a thorough hit validation cascade, researchers can significantly increase the probability of discovering promising lead compounds for further drug development.

References

Application Notes and Protocols for Efficacy Testing of 2-o-Tolylamino-thiazol-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Thiazol-4-one Derivative

The thiazole and thiazolidin-4-one scaffolds are privileged structures in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] This has spurred significant interest in the synthesis and evaluation of novel derivatives. 2-o-Tolylamino-thiazol-4-one is a novel compound belonging to this class, and its therapeutic potential remains to be elucidated. Based on the known bioactivities of structurally related molecules, it is hypothesized that this compound may exhibit efficacy as either an anticancer or an anti-inflammatory agent.

This comprehensive guide provides a detailed experimental framework for the preclinical efficacy testing of this compound. The protocols outlined herein are designed to be a self-validating system, progressing from broad phenotypic screening to more focused mechanism-of-action studies. This approach ensures a logical and scientifically rigorous evaluation of the compound's therapeutic promise. The experimental design adheres to the principles outlined by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) to ensure data integrity and robustness for potential future drug development.[4][5][6][7]

Part 1: In Vitro Efficacy Evaluation

The initial phase of efficacy testing focuses on in vitro models to determine the compound's cytotoxic and modulatory effects on relevant cell lines. This stage is crucial for establishing a preliminary understanding of the compound's biological activity and guiding further in vivo studies.

Foundational Cytotoxicity and Viability Assays

The first step is to assess the general cytotoxicity of this compound across a panel of human cancer cell lines and a normal cell line to determine its therapeutic window.

Rationale: This initial screen will identify if the compound has broad cytotoxic effects or exhibits selectivity towards cancer cells. The choice of cancer cell lines should represent different tumor types to explore the breadth of its potential anticancer activity. A normal cell line (e.g., human dermal fibroblasts) is included to assess potential off-target toxicity.

Selected Cell Lines:

  • MCF-7: Human breast adenocarcinoma (estrogen receptor-positive)

  • A549: Human lung carcinoma

  • HCT116: Human colorectal carcinoma

  • U-87 MG: Human glioblastoma

  • HDF: Human Dermal Fibroblasts (normal cell line control)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[8][9][10]

Step-by-Step Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Prepare a serial dilution of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the compound at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 24, 48, and 72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value.

The Lactate Dehydrogenase (LDH) assay is a colorimetric assay that quantifies cell death by measuring the activity of LDH released from damaged cells into the culture medium.[11][12][13]

Step-by-Step Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the plate for 24, 48, and 72 hours.

  • Supernatant Collection: Carefully collect 50 µL of the cell culture supernatant from each well.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (containing substrate, cofactor, and diaphorase) to each supernatant sample in a new 96-well plate.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells treated with a lysis buffer) and determine the EC₅₀ (half-maximal effective concentration) for cytotoxicity.

Mechanism of Action: Unraveling the Molecular Targets

Based on the initial cytotoxicity screening, subsequent assays will focus on elucidating the potential mechanism of action. Given the known activities of thiazole derivatives, we will investigate key signaling pathways involved in cancer and inflammation.[11][14][15]

If this compound shows selective cytotoxicity towards cancer cells, the following assays will be performed to investigate its pro-apoptotic and anti-angiogenic potential.

Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activation is a hallmark of apoptosis.[8][16][17]

Step-by-Step Protocol:

  • Cell Treatment: Treat cancer cells (e.g., the most sensitive cell line from the initial screen) with this compound at its IC₅₀ concentration for 24 hours.

  • Cell Lysis: Lyse the cells using a provided lysis buffer.

  • Caspase-3 Reaction: Add the caspase-3 substrate (e.g., DEVD-pNA) to the cell lysates.

  • Incubation: Incubate at 37°C for 1-2 hours.

  • Absorbance Measurement: Measure the absorbance of the cleaved p-nitroaniline (pNA) at 405 nm.

  • Data Analysis: Quantify the fold-increase in caspase-3 activity compared to the vehicle-treated control.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key receptor tyrosine kinase involved in angiogenesis, a critical process for tumor growth and metastasis.[9][10][18]

Step-by-Step Protocol:

  • Reaction Setup: In a 96-well plate, add the reaction buffer, a peptide substrate for VEGFR-2, and varying concentrations of this compound.

  • Enzyme Addition: Add recombinant human VEGFR-2 enzyme to initiate the kinase reaction.

  • ATP Addition: Add ATP to the wells.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., luminescence-based assay that measures ATP consumption).

  • Data Analysis: Calculate the percentage of VEGFR-2 inhibition and determine the IC₅₀ value.

If the compound shows low cytotoxicity but potential modulatory effects, its anti-inflammatory properties will be investigated.

Cyclooxygenase-2 (COX-2) is an enzyme responsible for the production of pro-inflammatory prostaglandins.[12][19][20]

Step-by-Step Protocol:

  • Enzyme and Inhibitor Incubation: In a 96-well plate, incubate recombinant human COX-2 enzyme with varying concentrations of this compound.

  • Substrate Addition: Add arachidonic acid, the substrate for COX-2.

  • Incubation: Incubate the reaction at 37°C for a specified time.

  • Detection: Measure the production of prostaglandin E2 (PGE2) using an ELISA kit or a fluorometric probe.

  • Data Analysis: Calculate the percentage of COX-2 inhibition and determine the IC₅₀ value.

Lipopolysaccharide (LPS) is a potent inducer of inflammation in macrophages, leading to the production of pro-inflammatory cytokines like TNF-α and IL-6.[21][22][23]

Step-by-Step Protocol:

  • Cell Culture: Culture RAW 264.7 murine macrophages in a 24-well plate.

  • Compound Pre-treatment: Pre-treat the cells with different concentrations of this compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatants.

  • ELISA: Measure the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits.

  • Data Analysis: Determine the dose-dependent inhibition of TNF-α and IL-6 production.

Nuclear Factor-kappa B (NF-κB) is a key transcription factor that regulates the expression of many pro-inflammatory genes.[24][25][26]

Step-by-Step Protocol:

  • Cell Treatment and Stimulation: Treat macrophages with this compound followed by LPS stimulation.

  • Nuclear Extraction: Isolate the nuclear and cytoplasmic fractions of the cells.

  • Western Blotting: Perform Western blotting to detect the levels of the p65 subunit of NF-κB in both fractions. An increase in nuclear p65 indicates NF-κB activation.

  • Data Analysis: Quantify the band intensities to determine the effect of the compound on NF-κB nuclear translocation.

Part 2: In Vivo Efficacy Evaluation

Following promising in vitro results, the efficacy of this compound will be evaluated in relevant animal models. All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

Anticancer Efficacy in a Xenograft Mouse Model

Rationale: The human tumor xenograft model is a widely used preclinical model to assess the in vivo antitumor activity of novel compounds.[14][20]

Step-by-Step Protocol:

  • Animal Model: Use immunodeficient mice (e.g., NOD/SCID or nude mice).

  • Tumor Cell Implantation: Subcutaneously inject a suspension of the most sensitive cancer cell line (e.g., 1 x 10⁶ cells) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days.

  • Treatment: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., vehicle control, this compound at different doses, and a positive control like paclitaxel). Administer the compound via an appropriate route (e.g., oral gavage or intraperitoneal injection) for a specified duration.

  • Efficacy Endpoints: The primary endpoint is tumor growth inhibition. Secondary endpoints can include body weight changes (as a measure of toxicity) and survival.

  • Data Analysis: Compare the tumor growth curves between the treatment and control groups. Calculate the tumor growth inhibition (TGI) percentage.

Anti-inflammatory Efficacy in a Rat Paw Edema Model

Rationale: The carrageenan-induced paw edema model is a classic and reliable acute inflammation model to screen for anti-inflammatory drugs.[18][19][24]

Step-by-Step Protocol:

  • Animal Model: Use male Wistar or Sprague-Dawley rats.

  • Compound Administration: Administer this compound at different doses orally or intraperitoneally. A positive control group will receive a standard anti-inflammatory drug (e.g., indomethacin).

  • Induction of Inflammation: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of paw edema for each group compared to the vehicle control group.

Part 3: Data Presentation and Visualization

Quantitative Data Summary

All quantitative data should be presented in clearly structured tables for easy comparison.

Table 1: In Vitro Cytotoxicity of this compound

Cell Line IC₅₀ (µM) at 24h IC₅₀ (µM) at 48h IC₅₀ (µM) at 72h
MCF-7
A549
HCT116
U-87 MG

| HDF | | | |

Table 2: In Vivo Antitumor Efficacy of this compound in Xenograft Model

Treatment Group Dose Tumor Growth Inhibition (%) Body Weight Change (%)
Vehicle Control - 0
This compound Low Dose
This compound High Dose

| Positive Control | | | |

Table 3: In Vivo Anti-inflammatory Efficacy of this compound in Paw Edema Model

Treatment Group Dose Inhibition of Paw Edema (%) at 3h
Vehicle Control - 0
This compound Low Dose
This compound High Dose

| Positive Control | | |

Visualization of Workflows and Pathways

Diagrams created using Graphviz (DOT language) to illustrate the experimental workflows and potential signaling pathways.

Experimental_Workflow cluster_invitro In Vitro Efficacy cluster_moa Potential Mechanisms cluster_invivo In Vivo Efficacy A Initial Cytotoxicity Screening (MTT & LDH Assays) B Mechanism of Action Studies A->B C Apoptosis Induction (Caspase-3 Assay) B->C D Kinase Inhibition (VEGFR-2 Assay) B->D E Anti-inflammatory (COX-2, TNF-α/IL-6, NF-κB Assays) B->E F Anticancer Model (Xenograft) B->F If anticancer activity G Anti-inflammatory Model (Paw Edema) B->G If anti-inflammatory activity Anticancer_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PI3K PI3K VEGFR2->PI3K Compound 2-o-Tolylamino- thiazol-4-one Compound->VEGFR2 Inhibition Caspase3 Caspase-3 Compound->Caspase3 Activation AKT Akt PI3K->AKT Apoptosis Apoptosis AKT->Apoptosis Inhibition Caspase3->Apoptosis Induction Anti_inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB TLR4->NFkB Activation COX2 COX-2 NFkB->COX2 Upregulation Cytokines TNF-α, IL-6 NFkB->Cytokines Upregulation Compound 2-o-Tolylamino- thiazol-4-one Compound->NFkB Inhibition Compound->COX2 Inhibition Prostaglandins Pro-inflammatory Prostaglandins COX2->Prostaglandins

References

Application Notes and Protocols for Developing Cell-Based Assays for 2-o-Tolylamino-thiazol-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Thiazolidin-4-one Derivative

The thiazolidin-4-one scaffold is a "privileged structure" in medicinal chemistry, with derivatives demonstrating a vast array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects[1][2]. 2-o-Tolylamino-thiazol-4-one, a member of this versatile class, represents a promising candidate for further investigation. To unlock its therapeutic potential, a systematic evaluation of its effects on cellular processes is paramount. Cell-based assays are indispensable tools in this endeavor, providing critical insights into a compound's bioactivity, mechanism of action, and potential toxicity in a physiologically relevant context[3].

This comprehensive guide presents a strategic framework and detailed protocols for developing a suite of cell-based assays to thoroughly characterize this compound. We will progress from broad phenotypic assessments of cell health to more focused investigations into the mode of action and target engagement, providing researchers with the necessary tools to elucidate the compound's cellular functions.

Strategic Workflow for Assay Development

A tiered approach is recommended to systematically characterize the effects of this compound. This workflow ensures that each experimental step logically informs the next, building a comprehensive understanding of the compound's biological profile.

Assay_Workflow cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Mechanistic Insight cluster_2 Phase 3: Target Identification & Engagement Cytotoxicity_Screening Cytotoxicity/Proliferation Assays (e.g., MTT, MTS) IC50_Determination IC50 Determination Cytotoxicity_Screening->IC50_Determination Apoptosis_Assays Apoptosis vs. Necrosis (Annexin V/PI Staining) IC50_Determination->Apoptosis_Assays Investigate Mechanism of Cell Death Caspase_Activity Caspase Activity Assays (Caspase-3/7, -8, -9) Apoptosis_Assays->Caspase_Activity Target_ID In Silico Target Prediction & Literature Review Caspase_Activity->Target_ID Identify Upstream Regulators Target_Engagement Target Engagement Assays (e.g., CETSA, NanoBRET) Target_ID->Target_Engagement

Caption: Tiered workflow for the characterization of this compound.

Phase 1: Foundational Assays - Assessing Impact on Cell Viability

The initial step is to determine the compound's effect on cell viability and proliferation. These assays are crucial for establishing a dose-response relationship and calculating the half-maximal inhibitory concentration (IC50), a key parameter for comparing potency.[4]

Principle of Tetrazolium-Based Assays (MTT/MTS)

These colorimetric assays measure the metabolic activity of cells, which serves as an indicator of cell viability.[5] In viable cells, mitochondrial dehydrogenases reduce a tetrazolium salt (MTT or MTS) to a colored formazan product.[6] The intensity of the color is directly proportional to the number of metabolically active cells.[5]

Protocol 1: MTT Assay for Cell Viability

This protocol is a widely used method for assessing cell viability.[7]

Materials:

  • This compound

  • Selected cancer cell line(s) (e.g., MCF-7, A549)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • MTT solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Replace the existing medium with the compound-containing medium. Include vehicle-only (e.g., DMSO) controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[8]

  • Solubilization: Carefully remove the medium and add 150 µL of MTT solvent to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution and measure the absorbance at 570 nm.[7]

Data Analysis and Presentation

The percentage of cell viability is calculated relative to the vehicle-treated control cells. An IC50 value is then determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Table 1: Example Cytotoxicity Data for this compound in MCF-7 Cells (48h)

Concentration (µM)% Viability (Mean ± SD)
0 (Vehicle)100 ± 4.5
192.3 ± 5.1
575.6 ± 6.2
1051.2 ± 4.8
2528.9 ± 3.9
5015.4 ± 2.5
1008.1 ± 1.9
Calculated IC50 9.8 µM

Phase 2: Mechanistic Insight - Investigating the Mode of Cell Death

Once it is established that this compound reduces cell viability, the next logical step is to determine the mechanism of cell death, primarily distinguishing between apoptosis (programmed cell death) and necrosis (uncontrolled cell death).

Principle of Annexin V and Propidium Iodide (PI) Staining

This flow cytometry-based assay is a standard method for detecting apoptosis.[9][10] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[11] Annexin V, a protein with a high affinity for PS, is fluorescently labeled and used to detect these early apoptotic cells.[11] Propidium iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised.[12]

Apoptosis_Detection Live_Cell Live Cell Annexin V: Negative PI: Negative Early_Apoptotic Early Apoptotic Cell Annexin V: Positive PI: Negative Live_Cell->Early_Apoptotic Apoptotic Stimulus Necrotic_Cell Necrotic Cell Annexin V: Negative PI: Positive Live_Cell->Necrotic_Cell Injury Late_Apoptotic Late Apoptotic/Necrotic Cell Annexin V: Positive PI: Positive Early_Apoptotic->Late_Apoptotic Loss of Membrane Integrity

Caption: Principle of apoptosis detection using Annexin V and PI staining.

Protocol 2: Annexin V/PI Apoptosis Assay

Materials:

  • Cells treated with this compound at the IC50 concentration.

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer).

  • Flow cytometer.

Procedure:

  • Cell Treatment and Harvesting: Treat cells with the compound for a predetermined time. Harvest both adherent and floating cells.

  • Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cells in 1X binding buffer.[12]

  • Staining: Add Annexin V-FITC and PI to the cell suspension and incubate for 15-20 minutes at room temperature in the dark.[12]

  • Analysis: Analyze the stained cells by flow cytometry within one hour.

Principle of Caspase Activity Assays

Caspases are a family of proteases that play a central role in the execution of apoptosis.[9] Assays that measure the activity of key caspases, such as the initiator caspases-8 and -9, and the executioner caspase-3/7, can confirm the involvement of the apoptotic pathway. These assays often use a luminogenic or fluorogenic substrate that is cleaved by the active caspase to produce a measurable signal.

Protocol 3: Caspase-Glo® 3/7 Assay

Materials:

  • Cells treated with this compound.

  • Caspase-Glo® 3/7 Assay Kit.

  • Opaque-walled 96-well plates.

  • Luminometer.

Procedure:

  • Cell Seeding and Treatment: Seed cells in an opaque-walled 96-well plate and treat with the compound as in the viability assay.

  • Reagent Preparation and Addition: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions. Add the reagent to each well.

  • Incubation: Incubate the plate at room temperature for 1-2 hours.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

Table 2: Example Apoptosis and Caspase Activity Data

Treatment% Early Apoptotic (Annexin V+/PI-)% Late Apoptotic (Annexin V+/PI+)Caspase-3/7 Activity (Fold Change)
Vehicle Control3.2 ± 0.81.5 ± 0.41.0
This compound (IC50)25.8 ± 3.112.4 ± 2.24.7 ± 0.6
Staurosporine (Positive Control)45.1 ± 4.518.9 ± 2.88.2 ± 0.9

Phase 3: Target Identification and Engagement

A critical step in drug discovery is to identify the molecular target of a compound and confirm that the compound engages this target within the cellular environment.[13]

In Silico Target Prediction

For novel compounds like this compound, in silico methods can predict potential biological targets based on structural similarity to known ligands.[7] Web-based tools such as SwissTargetPrediction can provide a list of probable targets, which can then be prioritized for experimental validation.[7] Thiazolidin-4-one derivatives have been reported to target various proteins involved in cancer, including kinases (e.g., PI3K, tyrosine kinases), cyclooxygenase-2 (COX-2), and carbonic anhydrase IX.[5][6][13]

Principle of Target Engagement Assays

Target engagement assays provide direct evidence that a compound binds to its intended target in a biologically relevant setting.

  • Cellular Thermal Shift Assay (CETSA): This method is based on the principle that the binding of a ligand to a protein increases the protein's thermal stability.[10] In a CETSA experiment, cells are treated with the compound, heated to various temperatures, and the amount of soluble (non-denatured) target protein is quantified, typically by Western blot or mass spectrometry.[14] A shift in the melting curve of the target protein in the presence of the compound indicates target engagement.[10]

  • NanoBRET™ Target Engagement Assay: This is a live-cell assay that uses Bioluminescence Resonance Energy Transfer (BRET) to measure compound binding.[4] The target protein is fused to a NanoLuc® luciferase, and a fluorescent tracer that binds to the target is added to the cells. When a test compound competes with the tracer for binding to the target protein, the BRET signal decreases in a dose-dependent manner, allowing for the quantification of intracellular affinity.

Target_Engagement cluster_CETSA Cellular Thermal Shift Assay (CETSA) cluster_NanoBRET NanoBRET™ Target Engagement Assay CETSA_Treat Treat cells with compound or vehicle CETSA_Heat Heat cells at various temperatures CETSA_Treat->CETSA_Heat CETSA_Lyse Lyse cells and separate soluble/insoluble fractions CETSA_Heat->CETSA_Lyse CETSA_Detect Detect soluble target protein (e.g., Western Blot) CETSA_Lyse->CETSA_Detect NanoBRET_Express Express target protein fused to NanoLuc® NanoBRET_Add Add fluorescent tracer and test compound NanoBRET_Express->NanoBRET_Add NanoBRET_Measure Measure BRET signal NanoBRET_Add->NanoBRET_Measure

Caption: Conceptual workflows for CETSA and NanoBRET target engagement assays.

Conclusion and Future Directions

This guide provides a robust framework for the systematic cellular characterization of this compound. By progressing through foundational viability assays, mechanistic apoptosis studies, and specific target engagement assays, researchers can build a comprehensive biological profile of this novel compound. The data generated from these assays will be instrumental in validating its therapeutic potential and guiding future drug development efforts.

References

Application Notes and Protocols for In Vivo Evaluation of 2-o-Tolylamino-thiazol-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Rationale for In Vivo Studies of a Promising Thiazolidin-4-one Analog

The thiazolidin-4-one scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a remarkable breadth of biological activities, including anti-inflammatory, anticancer, antioxidant, and antimicrobial properties.[1][2][3] 2-o-Tolylamino-thiazol-4-one, a member of this versatile class, represents a promising candidate for in vivo investigation to elucidate its therapeutic potential. The core structure suggests a high likelihood of interaction with key biological targets implicated in proliferative and inflammatory diseases. This document provides a comprehensive guide for researchers, scientists, and drug development professionals to establish robust animal models for the in vivo characterization of this compound, with a focus on its potential anti-inflammatory and anticancer activities.

The protocols outlined herein are designed to be self-validating, providing a clear rationale for experimental choices and ensuring the generation of reproducible and meaningful data. Given the novelty of this compound, these guidelines are based on established methodologies for analogous compounds and are intended to serve as a foundational framework for preclinical development.

Pre-formulation and Pharmacokinetic Considerations

A critical initial step in any in vivo study is to understand the physicochemical properties of the test compound to ensure adequate bioavailability. The predicted lipophilicity (XlogP of 2.3) of this compound suggests that it may have limited aqueous solubility, a common challenge for small molecule drug candidates.[4] Poor solubility can lead to low and variable absorption, potentially masking the true efficacy of the compound in vivo.[5][6]

Formulation Development Strategy

For oral administration, a tiered approach to formulation is recommended to enhance solubility and absorption.[7][8][9]

Recommended Formulation Screening Cascade:

TierFormulation StrategyCompositionRationale
1 Aqueous Suspension0.5% (w/v) Methylcellulose or Carboxymethylcellulose (CMC) in sterile waterSimple, initial screening approach for compounds with moderate solubility.
2 Co-solvent SystemPolyethylene glycol 400 (PEG 400), Propylene glycol (PG), and waterCo-solvents can significantly increase the solubility of lipophilic compounds.
3 Surfactant-based SystemTween 80 or Cremophor EL in salineSurfactants can form micelles to encapsulate and solubilize poorly soluble drugs.
4 Lipid-based FormulationSelf-emulsifying drug delivery systems (SEDDS)Can enhance lymphatic absorption and bypass first-pass metabolism.[9]

Protocol for Formulation Preparation (Tier 2 Example):

  • Weigh the required amount of this compound.

  • In a sterile container, add the appropriate volume of PEG 400 and vortex to dissolve the compound.

  • Add the required volume of Propylene glycol and vortex until a clear solution is obtained.

  • Slowly add sterile water to the final volume while continuously mixing.

  • Visually inspect for any precipitation. If the solution remains clear, it is suitable for administration.

Part 1: Evaluation of Anti-Inflammatory Activity

The anti-inflammatory potential of thiazolidin-4-one derivatives is well-documented.[10] The carrageenan-induced paw edema model in rats is a classical and highly reproducible acute inflammation model, ideal for screening novel anti-inflammatory agents.[1][11][12][13]

Workflow for Anti-Inflammatory Evaluation

G cluster_0 Pre-Study cluster_1 Study Day 0 cluster_2 Data Analysis acclimatization Animal Acclimatization (7 days) baseline Baseline Paw Volume Measurement acclimatization->baseline dosing Compound/Vehicle Administration (p.o.) baseline->dosing induction Carrageenan Injection (Subplantar) dosing->induction 1 hour post-dose measurement Paw Volume Measurement (Hourly for 5 hours) induction->measurement calculation Calculate % Inhibition of Edema measurement->calculation statistics Statistical Analysis (e.g., ANOVA) calculation->statistics

Caption: Workflow for the carrageenan-induced paw edema model.

Protocol: Carrageenan-Induced Paw Edema in Rats

Materials:

  • Male Wistar or Sprague-Dawley rats (180-220 g)

  • This compound

  • Vehicle (selected from formulation screening)

  • Positive Control: Diclofenac Sodium (10 mg/kg) or Indomethacin (10 mg/kg)

  • 1% (w/v) λ-Carrageenan solution in sterile saline

  • Plethysmometer

  • Oral gavage needles

  • 27-gauge needles and syringes

Procedure:

  • Animal Acclimatization: House rats for at least one week under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle) with ad libitum access to food and water.

  • Grouping: Randomly divide animals into the following groups (n=6-8 per group):

    • Vehicle Control

    • This compound (e.g., 10, 30, 100 mg/kg)

    • Positive Control

  • Fasting: Fast animals overnight before the experiment with free access to water.

  • Baseline Measurement: On the day of the experiment, measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Dosing: Administer the vehicle, this compound, or positive control orally (p.o.).

  • Induction of Edema: One hour after dosing, inject 0.1 mL of 1% carrageenan solution subcutaneously into the subplantar region of the right hind paw of each rat.[1][11]

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[11]

  • Data Analysis:

    • Calculate the percentage increase in paw volume for each animal at each time point compared to its baseline volume.

    • Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the following formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the mean increase in paw volume in the control group and V_t is the mean increase in paw volume in the treated group.

    • Analyze the data using one-way ANOVA followed by a suitable post-hoc test (e.g., Dunnett's test).

Part 2: Evaluation of Anticancer Activity

The anticancer potential of thiazolidin-4-one derivatives has been demonstrated in numerous in vitro and in vivo models.[11][14] The subcutaneous xenograft tumor model in immunodeficient mice is a widely accepted standard for evaluating the in vivo efficacy of novel anticancer compounds.[10][15][16]

Workflow for Xenograft Tumor Model

G cluster_0 Preparation cluster_1 Tumor Implantation & Growth cluster_2 Treatment & Monitoring cluster_3 Endpoint Analysis cell_culture Cancer Cell Line Culture cell_harvest Cell Harvesting & Viability Check cell_culture->cell_harvest implantation Subcutaneous Cell Injection in Mice cell_harvest->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization Tumors reach ~100-200 mm³ treatment Compound/Vehicle Administration randomization->treatment monitoring Tumor Volume & Body Weight Measurement treatment->monitoring monitoring->treatment Repeat Dosing euthanasia Euthanasia & Tumor Excision monitoring->euthanasia Endpoint reached analysis Tumor Weight, PK/PD, Histology euthanasia->analysis

Caption: Workflow for the subcutaneous xenograft tumor model.

Protocol: Subcutaneous Xenograft Tumor Model in Mice

Materials:

  • Immunodeficient mice (e.g., Nude, SCID, or NSG), 6-8 weeks old

  • Human cancer cell line (e.g., A549 - lung, MCF-7 - breast, HCT116 - colon)

  • This compound

  • Vehicle (selected from formulation screening)

  • Positive Control (e.g., Paclitaxel, Doxorubicin, depending on the cell line)

  • Cell culture medium and reagents

  • Matrigel or Cultrex BME (optional, to improve tumor take rate)[14]

  • Digital calipers

  • Oral gavage or injection needles

Procedure:

  • Cell Culture: Culture the selected cancer cell line under standard conditions until ~80% confluency.

  • Cell Preparation: Harvest cells using trypsin-EDTA, wash with PBS, and resuspend in sterile, serum-free medium or PBS at a concentration of 2-5 x 10⁷ cells/mL. Check cell viability using trypan blue exclusion (should be >95%).[10]

  • Tumor Implantation:

    • Anesthetize the mice.

    • Inject 0.1-0.2 mL of the cell suspension (containing 2-10 x 10⁶ cells) subcutaneously into the right flank of each mouse.[10][15] For some cell lines, mixing the cell suspension 1:1 with Matrigel can improve tumor establishment.[14]

  • Tumor Growth Monitoring: Monitor the mice for tumor growth. Start measuring tumor volume 2-3 times per week with digital calipers once tumors become palpable.

    • Tumor Volume (mm³) = (width² x length) / 2[10][16]

  • Randomization and Treatment: When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment groups (n=8-10 per group):

    • Vehicle Control

    • This compound (dose levels determined by MTD studies)

    • Positive Control

  • Dosing: Administer the treatments according to a predetermined schedule (e.g., daily, every other day) via the appropriate route (e.g., p.o., i.p., i.v.).

  • Monitoring: Continue to measure tumor volume and body weight 2-3 times per week. Monitor the animals for any signs of toxicity.

  • Endpoint: The study can be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³), or after a fixed duration of treatment.

  • Endpoint Analysis: At the end of the study, euthanize the mice, excise the tumors, and weigh them. Tumor tissue can be used for further analysis such as histopathology, biomarker analysis, or pharmacokinetic/pharmacodynamic (PK/PD) studies.

Data Interpretation and Concluding Remarks

The successful implementation of these protocols will provide critical in vivo data on the potential anti-inflammatory and anticancer efficacy of this compound. A statistically significant reduction in paw edema or tumor growth compared to the vehicle control group would warrant further investigation into the compound's mechanism of action and preclinical development. It is imperative to correlate the observed efficacy with pharmacokinetic data to establish a clear dose-response relationship and to understand the exposure levels required for a therapeutic effect. These foundational in vivo studies are an essential step in translating the promise of the thiazolidin-4-one scaffold into potential clinical applications.

References

Application Notes and Protocols: Formulation Strategies for 2-o-Tolylamino-thiazol-4-one in Preclinical Studies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This comprehensive guide details formulation strategies for the investigational compound 2-o-Tolylamino-thiazol-4-one, a molecule with potential therapeutic applications hampered by challenges common to many new chemical entities (NCEs): poor aqueous solubility. In preclinical development, establishing adequate drug exposure is paramount for meaningful efficacy and toxicology studies. This document provides a systematic, field-proven approach to pre-formulation assessment and the rational design of formulations to enhance the bioavailability of this promising thiazole derivative. We will explore a multi-tiered strategy, from simple aqueous suspensions to advanced lipid-based systems, complete with detailed protocols and the scientific rationale underpinning each experimental choice.

Introduction: The Challenge of this compound

This compound belongs to the thiazole class of heterocyclic compounds, a scaffold known for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][2][3] The therapeutic potential of many thiazole derivatives is often limited by their physicochemical properties, particularly low aqueous solubility, which can lead to poor absorption and insufficient bioavailability.[4][5]

Early preclinical studies for NCEs like this compound require robust formulation strategies to ensure that the compound can be administered effectively to animal models to assess its safety and efficacy.[6] The primary goal is to develop a formulation that maximizes exposure for safety testing, often pushing the limits of solubility.[6] This guide is designed to provide a logical workflow for the preclinical formulation development of this compound.

Pre-formulation Assessment: The Foundation of Rational Formulation Design

Before embarking on formulation development, a thorough understanding of the physicochemical properties of this compound is essential.[7] This characterization provides the basis for selecting the most appropriate formulation strategy.

Key Physicochemical Parameters

A critical first step is to accurately characterize the compound's properties.[7]

ParameterImportance in Formulation Development
Aqueous Solubility Determines the need for solubility enhancement. Should be determined at various pH values (e.g., 1.2, 4.5, 6.8) to simulate the gastrointestinal tract.
pKa Identifies ionizable groups, which can be exploited for salt formation or pH-adjustment strategies to improve solubility.[4]
LogP/LogD Indicates the lipophilicity of the compound. A moderate LogP (predicted for a similar compound to be around 2.1) suggests a balance between hydrophilicity and lipophilicity, which could be favorable for membrane permeability.[8]
Melting Point Provides an indication of the crystal lattice energy. A high melting point can correlate with poor solubility.
Physical Form (Crystallinity/Polymorphism) Different crystalline forms (polymorphs) can have different solubilities and dissolution rates.[5] Amorphous forms are generally more soluble but can be less stable.[9]
Chemical Stability Must be assessed in potential vehicles and under various stress conditions (e.g., pH, light, temperature) to ensure the integrity of the compound in the final formulation.
Protocol 1: Basic Physicochemical Characterization
  • Aqueous Solubility (Shake-Flask Method):

    • Add an excess amount of this compound to buffers of different pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4).

    • Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium.

    • Filter the samples to remove undissolved solid.

    • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV.[10]

  • pKa Determination (Potentiometric Titration or UV-Vis Spectroscopy):

    • Prepare a solution of the compound in a suitable solvent mixture (e.g., water/methanol).

    • For potentiometric titration, titrate the solution with a standardized acid or base and monitor the pH.

    • For UV-Vis spectroscopy, measure the absorbance of the solution at different pH values and analyze the spectral shifts.

  • LogP/LogD Determination (Shake-Flask or HPLC Method):

    • For the shake-flask method, partition the compound between n-octanol and water (for LogP) or a buffered aqueous phase (for LogD).

    • Measure the concentration of the compound in each phase to determine the partition coefficient.

A Tiered Approach to Formulation Development

For preclinical studies, it is often best to start with the simplest formulation and increase complexity only as needed to achieve the desired exposure.

Caption: Tiered approach to formulation development.

Tier 1: Simple Aqueous Suspensions

If the required dose can be administered in a reasonable volume, a simple aqueous suspension is often the preferred starting point for oral preclinical studies due to its ease of preparation and low potential for excipient-related toxicity.[7]

Rationale: This approach is straightforward and minimizes the confounding effects of complex excipients on the compound's intrinsic pharmacology and toxicology.

Key Considerations:

  • Particle Size: Reducing the particle size increases the surface area, which can enhance the dissolution rate.[4][5] Micronization is a common technique.

  • Wetting and Stability: A suspending agent (e.g., methylcellulose) and a wetting agent (e.g., Tween 80) are often necessary to ensure a uniform and stable suspension.[11]

Protocol 2: Preparation of a Micronized Aqueous Suspension
  • Micronization:

    • If necessary, reduce the particle size of this compound using techniques like mortar grinding, ultrasonic fragmentation, or ball milling.[4]

    • Verify the particle size distribution using a suitable method (e.g., laser diffraction).

  • Vehicle Preparation:

    • Prepare a 0.5% (w/v) solution of methylcellulose in purified water.

    • Add a wetting agent, such as 0.1% (w/v) Tween 80, to the methylcellulose solution.[11]

  • Suspension Formulation:

    • Weigh the required amount of micronized this compound.

    • Create a paste by adding a small amount of the vehicle to the powder and triturating.

    • Gradually add the remaining vehicle with continuous stirring to achieve the final desired concentration.

    • Homogenize the suspension to ensure uniformity.

Tier 2: Enabled Formulations (Solutions)

If a simple suspension does not provide adequate exposure, moving to a solution-based formulation is the next logical step. For intravenous administration, a solution is typically required.[7]

Strategy 2.1: pH Modification

For ionizable compounds, adjusting the pH of the formulation vehicle can significantly increase solubility.[4]

Rationale: If this compound has an ionizable functional group, converting it to its more soluble salt form by pH adjustment can be a simple and effective solubilization technique.

Strategy 2.2: Co-solvent Systems

Co-solvents are water-miscible organic solvents that can increase the solubility of poorly soluble compounds.[4][9]

Rationale: Co-solvents work by reducing the polarity of the aqueous vehicle, thereby increasing the solubility of lipophilic compounds. Common co-solvents for preclinical studies include polyethylene glycols (PEGs), propylene glycol, and ethanol.[7] A major concern with co-solvents is the potential for the drug to precipitate upon dilution with aqueous fluids in the body.[7]

Co-solventProperties and Considerations
PEG 400 A widely used, low-toxicity co-solvent.
Propylene Glycol Another common and safe co-solvent.
Ethanol Can be used in combination with other co-solvents but may have pharmacological effects at high concentrations.
Transcutol® HP A highly effective solubilizer.[4]
Protocol 3: Co-solvent Solution Preparation
  • Solubility Screening:

    • Determine the solubility of this compound in various individual co-solvents (e.g., PEG 400, propylene glycol) and binary/ternary mixtures.

    • Identify a co-solvent system that solubilizes the target concentration of the compound.

  • Formulation Preparation:

    • Weigh the required amount of this compound.

    • Add the chosen co-solvent or co-solvent mixture and mix using a vortexer or sonicator until the compound is fully dissolved. Gentle heating may be applied if the compound is stable.

  • Precipitation Check:

    • Simulate in vivo dilution by adding the co-solvent solution to an aqueous buffer (e.g., phosphate-buffered saline) and observe for any precipitation.

Tier 3: Advanced Formulations

For highly challenging compounds, more advanced formulation strategies may be necessary.

Strategy 3.1: Lipid-Based Drug Delivery Systems (LBDDS)

LBDDS are a proven method for enhancing the oral bioavailability of poorly water-soluble and lipophilic drugs (BCS Class II).[4][12] These systems can range from simple oily solutions to self-emulsifying drug delivery systems (SEDDS).[13]

Rationale: LBDDS can increase drug solubilization in the gut, stimulate lymphatic transport (bypassing first-pass metabolism), and facilitate drug absorption through the intestinal wall.[12]

Caption: Mechanism of lipid-based drug delivery.

Strategy 3.2: Amorphous Solid Dispersions (ASDs)

ASDs involve dispersing the drug in an amorphous state within a polymer matrix.[9][14]

Rationale: The amorphous form of a drug has higher energy and thus higher apparent solubility and dissolution rate compared to its crystalline form.[5] Polymers help to stabilize the amorphous state and can also inhibit precipitation upon dissolution.[5][9] High molecular weight polyacrylic acid excipients like Apinovex™ polymers are designed for creating efficient ASDs.[14][15]

Protocol 4: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)
  • Excipient Screening:

    • Determine the solubility of this compound in various oils (e.g., Labrafac PG, Maisine® CC), surfactants (e.g., Tween 80, Cremophor EL), and co-solvents (e.g., Transcutol® HP).[4]

    • Select an oil, surfactant, and co-solvent that provide good solubility for the compound.

  • Formulation Development:

    • Prepare various ratios of the selected oil, surfactant, and co-solvent.

    • Dissolve the compound in these mixtures.

    • Evaluate the self-emulsification properties by adding a small amount of the formulation to water and observing the formation of an emulsion.

  • Characterization:

    • Characterize the resulting emulsion for droplet size, polydispersity index, and stability.

In Vitro - In Vivo Correlation (IVIVC)

Establishing an in vitro-in vivo correlation (IVIVC) is a key goal in formulation development.[16] It is a predictive mathematical model that relates an in vitro property of the dosage form (e.g., dissolution rate) to an in vivo response (e.g., plasma drug concentration).[17] A successful IVIVC can reduce the need for extensive animal studies during formulation optimization.[18][19][20]

Conclusion

The successful preclinical development of this compound hinges on overcoming its likely poor aqueous solubility. The tiered approach outlined in these application notes provides a systematic and scientifically grounded pathway for formulation development. By starting with a thorough pre-formulation assessment and progressing from simple to more complex formulations as needed, researchers can efficiently identify a suitable vehicle to achieve the necessary exposure for robust safety and efficacy evaluations, ultimately accelerating the journey of this promising compound toward clinical application.

References

bioanalytical methods for the detection of 2-o-Tolylamino-thiazol-4-one in biological samples

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Bioanalytical Methods for the Detection of 2-o-Tolylamino-thiazol-4-one in Biological Samples

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide for the quantitative determination of this compound, a novel small molecule, in biological matrices such as human plasma. Given the compound's nascent stage in the drug development pipeline, this guide is built from foundational bioanalytical principles, focusing on the development and validation of a robust, sensitive, and selective method using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). We will detail a complete workflow, from sample preparation to method validation, adhering to the standards set forth by major regulatory agencies. The causality behind experimental choices is explained to empower scientists to adapt and troubleshoot the methodology for their specific needs.

Introduction: The Analytical Challenge

This compound is a heterocyclic compound of interest in early-phase drug discovery. To understand its pharmacokinetic (PK) and pharmacodynamic (PD) profile, a reliable method for its quantification in biological fluids is paramount. The primary challenges in developing such an assay include:

  • High Complexity of Biological Matrices: Plasma and other biological fluids contain a vast excess of endogenous components (proteins, lipids, salts) that can interfere with analysis and suppress the analyte signal.[1]

  • Low Expected Concentrations: In early studies, analyte concentrations can be very low, demanding high sensitivity from the analytical method.

  • Metabolic Instability: Thiazole-containing compounds are known to be substrates for cytochrome P450 (CYP) enzymes, potentially leading to the formation of reactive metabolites through oxidation of the thiazole ring.[2][3] An effective bioanalytical method must be able to distinguish the parent compound from its metabolites.

  • Regulatory Scrutiny: All bioanalytical methods used to support regulatory submissions must be rigorously validated to ensure data integrity, as mandated by guidelines such as the ICH M10.[4][5]

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this application due to its superior sensitivity, selectivity, and speed.[6][7] This guide will focus on developing a method based on this platform.

Analyte & Method Selection Rationale

Physicochemical Properties (Predicted)

A preliminary in-silico assessment of this compound suggests it is a moderately lipophilic, weakly basic small molecule. These properties guide the selection of sample preparation and chromatography conditions.

PropertyPredicted ValueImplication for Method Development
Molecular Weight ~220.28 g/mol Ideal for LC-MS analysis.
logP 2.5 - 3.5Suggests good solubility in organic solvents, suitable for Reversed-Phase (RP) chromatography and extraction techniques like LLE or SPE.[8][9]
pKa (most basic) 3.0 - 4.0 (predicted for thiazole nitrogen)The molecule will be positively charged at acidic pH, which is ideal for retention on some SPE sorbents and for efficient ionization via Electrospray Ionization (ESI).[10]
Proposed Metabolic Pathway

Based on literature for similar thiazole-containing structures, a primary metabolic pathway is likely oxidation of the sulfur atom or hydroxylation of the tolyl group, catalyzed by CYP enzymes.[11][12] The developed method must demonstrate selectivity to differentiate the parent drug from these potential metabolites.

Experimental Workflow: A Step-by-Step Guide

The overall process from sample receipt to data generation is a multi-step workflow designed to ensure data quality and reproducibility.

G cluster_pre Pre-Analytical cluster_analytical Analytical cluster_post Post-Analytical SampleCollection Sample Collection (e.g., K2EDTA Plasma) SampleHandling Sample Handling & Storage (-70°C or colder) SampleCollection->SampleHandling SamplePrep Sample Preparation (Protein Precipitation) SampleHandling->SamplePrep LC_Separation LC Separation (Reversed-Phase C18) SamplePrep->LC_Separation MS_Detection MS/MS Detection (Triple Quadrupole) LC_Separation->MS_Detection DataProcessing Data Processing (Integration & Quantification) MS_Detection->DataProcessing Report Report Generation DataProcessing->Report

Caption: High-level bioanalytical workflow.

Protocol 1: Plasma Sample Preparation via Protein Precipitation (PPT)

Rationale: Protein precipitation is a fast, simple, and cost-effective method for removing the majority of proteinaceous interferents from plasma samples.[1][13] Acetonitrile is chosen as the precipitation solvent because it is highly effective at denaturing and precipitating plasma proteins and is compatible with reversed-phase chromatography.[13] This method is ideal for early-stage development due to its speed and generic applicability.

Materials:

  • Human plasma (K2EDTA anticoagulant)

  • This compound reference standard

  • Stable Isotope Labeled (SIL) Internal Standard (IS), e.g., D4-2-o-Tolylamino-thiazol-4-one

  • Acetonitrile (ACN), HPLC or MS grade

  • Microcentrifuge tubes (1.5 mL) or 96-well deep-well plates

  • Vortex mixer

  • Refrigerated centrifuge capable of >12,000 x g

Procedure:

  • Thaw Samples: Thaw plasma samples, calibration standards (CS), and quality control (QC) samples on ice or at room temperature. Vortex gently to ensure homogeneity.

  • Prepare Precipitation Solvent: Prepare a working solution of the internal standard (IS) in acetonitrile at a concentration of 50 ng/mL (this concentration must be optimized).

  • Aliquot Sample: In a clean microcentrifuge tube or well of a 96-well plate, aliquot 50 µL of the plasma sample.

  • Precipitate and Extract: Add 200 µL of the IS-containing acetonitrile (a 4:1 ratio of solvent to sample). The high ratio ensures efficient protein precipitation.[14]

  • Vortex: Cap the tubes or seal the plate and vortex vigorously for 1-2 minutes to ensure thorough mixing and complete protein denaturation.

  • Centrifuge: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C. This will create a tight pellet of precipitated protein at the bottom of the tube/well.[13]

  • Transfer Supernatant: Carefully transfer 100 µL of the clear supernatant to a clean HPLC vial or 96-well plate, being careful not to disturb the protein pellet.

  • Dilution (Optional): Add 100 µL of water or mobile phase A to the supernatant. This step reduces the organic content of the injected sample, which can improve peak shape in reversed-phase chromatography.

  • Analyze: The sample is now ready for injection into the LC-MS/MS system.

Protocol 2: LC-MS/MS Analysis

Rationale: The goal is to achieve chromatographic separation of the analyte from matrix components and potential metabolites, followed by highly selective and sensitive detection using tandem mass spectrometry.[15][16] A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is the instrument of choice for quantification due to its exceptional sensitivity and selectivity.[17]

Liquid Chromatography (LC) Conditions
ParameterRecommended SettingRationale
Column C18, 50 x 2.1 mm, 1.8 µmA C18 stationary phase provides excellent hydrophobic retention for moderately lipophilic compounds. The short column length allows for rapid analysis times, and the small particle size ensures high chromatographic efficiency.
Mobile Phase A 0.1% Formic Acid in WaterFormic acid is a common mobile phase modifier that provides protons for efficient positive-mode electrospray ionization (ESI) and helps to produce sharp chromatographic peaks.[10]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a strong organic solvent for eluting analytes in reversed-phase chromatography.
Flow Rate 0.4 mL/minA standard flow rate for a 2.1 mm ID column, balancing analysis time with system pressure.
Gradient 5% B to 95% B over 2.5 minA rapid gradient allows for efficient elution of the analyte while cleaning the column of more lipophilic matrix components.
Column Temp. 40 °CElevated temperature reduces mobile phase viscosity and can improve peak shape and reproducibility.
Injection Vol. 5 µLA small injection volume minimizes potential matrix effects and column overload.
Mass Spectrometry (MS) Conditions

The following parameters must be empirically determined by infusing a pure solution of the analyte and internal standard into the mass spectrometer.

ParameterExample SettingRationale
Ionization Mode Electrospray Ionization (ESI), PositiveESI is a soft ionization technique suitable for polar and semi-polar small molecules.[18] Positive mode is chosen based on the predicted basicity of the thiazole nitrogen.
MRM Transitions Analyte: 221.1 > 134.1 (Q1 > Q3) IS: 225.1 > 138.1 (Q1 > Q3)These are hypothetical transitions. Q1 is set to the mass of the protonated parent molecule [M+H]+. Q3 is set to the mass of a stable, high-intensity product ion formed by fragmentation in the collision cell. The use of a stable isotope-labeled IS with a corresponding mass shift is the gold standard for correcting for matrix effects and variability.[6]
Collision Energy 25 eV (To be optimized)The voltage applied in the collision cell to induce fragmentation. This must be optimized to maximize the intensity of the desired product ion.
Source Temp. 500 °COptimizes desolvation of the ESI droplets.
IonSpray Voltage +5500 VCreates the electrostatic field necessary for the ESI process.[10]

Bioanalytical Method Validation

To ensure the method is fit for purpose, a full validation must be conducted according to regulatory guidelines.[19][20] The key experiments are summarized below.

G cluster_core Core Validation Parameters cluster_stability Stability Assessment cluster_matrix Matrix & Recovery Validation Method Validation (ICH M10) Selectivity Selectivity & Specificity Linearity Calibration Curve (Linearity, Range) Accuracy Accuracy Precision Precision (Repeatability, Intermediate) FreezeThaw Freeze-Thaw Stability BenchTop Bench-Top Stability LongTerm Long-Term Storage Stability Stock Stock Solution Stability MatrixEffect Matrix Effect Recovery Extraction Recovery

Caption: Key parameters for bioanalytical method validation.

Validation Experiment Summary
ParameterPurposeAcceptance Criteria (Typical)
Selectivity To ensure no interference from endogenous matrix components at the retention time of the analyte and IS.Response in blank samples should be <20% of the Lower Limit of Quantification (LLOQ) for the analyte and <5% for the IS.[5]
Calibration Curve To demonstrate the relationship between instrument response and concentration over the intended range.At least 6 non-zero standards. Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations must be within ±15% of nominal (±20% at LLOQ).[4]
Accuracy & Precision To assess the closeness of measured concentrations to the nominal value (accuracy) and the variability of the measurements (precision).Assessed at ≥4 QC levels (LLOQ, Low, Mid, High). Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (%CV) ≤15% (≤20% at LLOQ).[4]
Matrix Effect To evaluate the suppression or enhancement of ionization caused by matrix components.Calculated at low and high QC levels. The IS-normalized matrix factor should have a %CV ≤ 15%.[5]
Recovery To determine the efficiency of the extraction procedure.Calculated at low, mid, and high QC levels. Should be consistent and reproducible, though 100% recovery is not required.
Stability To ensure the analyte is stable under various storage and handling conditions (freeze-thaw, bench-top, long-term).Mean concentrations of stability samples must be within ±15% of nominal (compared to freshly prepared samples).[5]

Conclusion

This application note provides a robust framework for developing and validating a sensitive and selective LC-MS/MS method for the quantification of this compound in biological matrices. The detailed protocols for protein precipitation and LC-MS/MS analysis serve as a validated starting point for researchers. By adhering to the principles of bioanalytical method validation outlined herein, laboratories can generate high-quality, reliable data to support critical decisions in the drug development process. The provided rationale for each step is intended to empower scientists to adapt this methodology for other novel small molecules, ensuring scientific integrity and regulatory compliance.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-o-Tolylamino-thiazol-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-o-Tolylamino-thiazol-4-one and related 2-arylamino-thiazol-4-ones. This guide is designed for researchers, medicinal chemists, and process development scientists. Authored from the perspective of a Senior Application Scientist, this document provides in-depth troubleshooting, scientifically-grounded protocols, and an exploration of the underlying chemical principles to help you optimize your synthetic yield and purity.

Section 1: Troubleshooting Guide & FAQs

This section addresses common challenges encountered during the synthesis of this compound, which is typically prepared via the cyclocondensation of N-(o-tolyl)thiourea and an α-haloacetic acid, such as chloroacetic acid. This reaction is a variant of the well-established Hantzsch thiazole synthesis.[1][2]

FAQ 1: My reaction yield is very low or I've isolated no product. What are the most likely causes?

Answer: A low or zero yield is the most common issue and can typically be traced back to one of four areas: reagent quality, reaction conditions, side reactions, or improper work-up.

A. Reagent Quality:

  • N-(o-tolyl)thiourea: Ensure your starting thiourea is pure and dry. Impurities from its synthesis can interfere with the reaction.

  • Chloroacetic Acid: This reagent is hygroscopic and can degrade over time. Use a freshly opened bottle or verify the purity of your existing stock. The presence of excess water can promote hydrolysis side reactions.

B. Sub-optimal Reaction Conditions:

  • Solvent Choice: The polarity of the solvent is critical. Protic solvents like absolute ethanol are commonly used and generally effective.[3] However, if you observe low solubility of your starting thiourea, a co-solvent system or a different solvent like glacial acetic acid might be necessary. Acetic acid can also act as a catalyst.

  • Base: The reaction is often facilitated by a weak base, such as anhydrous sodium acetate.[3][4] The base serves to deprotonate the carboxylic acid of the intermediate, facilitating the final cyclization and preventing the protonation of the thiourea's sulfur, which would deactivate it as a nucleophile. Using a strong base can lead to unwanted side reactions.

  • Temperature and Reaction Time: These reactions typically require heating (reflux) to proceed at a reasonable rate.[3][4] Monitor the reaction by Thin Layer Chromatography (TLC). Insufficient heating time will result in incomplete conversion, while excessive heating can lead to product degradation or polymerization.

C. Dominant Side Reactions:

  • The primary competing reaction is the formation of 2-imino-4-thiazolidinone from the reaction of thiourea with chloroacetic acid if your starting N-(o-tolyl)thiourea is contaminated with unreacted thiourea.[4]

  • Hydrolysis of the thiazol-4-one ring can occur, especially under harsh basic or acidic conditions during work-up.

D. Work-up and Isolation:

  • The product may be partially soluble in the aqueous phase during extraction. Ensure the pH of the aqueous layer is adjusted to neutrality before extraction to maximize the recovery of the neutral organic product.

  • Precipitation is a common isolation method. Pouring the reaction mixture into ice water is a standard procedure.[4] Ensure the volume of water is sufficient for complete precipitation and that the mixture is adequately cooled.

FAQ 2: My final product is difficult to purify and the NMR spectrum is complex. What's happening?

Answer: This issue often points to the presence of side products, unreacted starting materials, or tautomerism.

  • Tautomerism: The 2-arylamino-thiazol-4-one system exists in a dynamic equilibrium between the amino and imino tautomers (2-o-tolylamino -thiazol-4-one and 2-(o-tolylimino )-thiazolidin-4-one).[5] This can lead to multiple or broadened peaks in the NMR spectrum, complicating interpretation. Running the NMR in different solvents (e.g., DMSO-d₆ vs. CDCl₃) or at different temperatures can sometimes help resolve or identify the tautomers.

  • Side Product Formation: As mentioned, side products can arise from impurities or non-optimal conditions. The most common impurity is the product derived from unsubstituted thiourea. Recrystallization is often the most effective method for purification. A solvent system like ethanol/water or ethyl acetate/hexane should be explored.

  • Purification Strategy: If recrystallization fails, column chromatography on silica gel is a viable alternative. Use a gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate.

FAQ 3: How can I best monitor the reaction's progress to determine the optimal reaction time?

Answer: Thin Layer Chromatography (TLC) is the most effective method for monitoring this reaction.

  • Prepare your TLC system: Use silica gel 60 F₂₅₄ plates. A good starting mobile phase is a 7:3 mixture of hexane and ethyl acetate. Adjust the ratio as needed to get good separation between your starting material and product (Rf values ideally between 0.2 and 0.8).

  • Spotting: On a single plate, spot your starting N-(o-tolyl)thiourea, chloroacetic acid (if it's UV active), a co-spot of both, and the reaction mixture.

  • Monitoring: Take a small aliquot from the reaction mixture every 1-2 hours. Quench it in a vial with a small amount of water and extract with ethyl acetate to prepare your TLC spot.

  • Analysis: Run the TLC plate and visualize under a UV lamp (254 nm). The reaction is complete when the spot corresponding to the N-(o-tolyl)thiourea has been completely consumed. The appearance of a new, typically lower Rf spot, indicates product formation.

Section 2: Reaction Optimization & Data

Optimizing the synthesis of this compound requires a systematic approach to evaluating reaction parameters. The following table summarizes key variables and their scientific rationale.

ParameterOption 1Option 2Option 3Rationale & Expected Outcome
Solvent Absolute EthanolGlacial Acetic AcidDry Toluene (w/ Dean-Stark)Ethanol is a good general-purpose polar protic solvent. Acetic Acid can act as both solvent and catalyst but may require neutralization during workup. Toluene with a Dean-Stark trap is excellent for azeotropically removing water formed during the final dehydration step, potentially driving the equilibrium toward the product.[3]
Base Sodium AcetatePyridineNoneSodium Acetate is a mild, non-nucleophilic base that buffers the reaction, preventing degradation.[3][4] Pyridine is a stronger base and can also act as a nucleophilic catalyst but can be difficult to remove. Running the reaction with no base in a solvent like acetic acid relies on the acidic medium to catalyze the cyclization.
Temperature 60 °CReflux (e.g., ~78 °C for EtOH)110 °C (Toluene)The reaction rate is highly temperature-dependent. Reflux in ethanol is a common starting point. Higher temperatures can increase the rate but also promote side reactions and decomposition.
Stoichiometry 1:1 (Thiourea:Acid)1:1.1 (Thiourea:Acid)1.1:1 (Thiourea:Acid)A slight excess of the less expensive or more stable reagent (chloroacetic acid) can help drive the reaction to completion. A 1:1 ratio is the theoretical ideal.

Section 3: Visualizing the Process

Reaction Mechanism

The synthesis proceeds via a classical Hantzsch-type mechanism involving three key stages: S-alkylation, intramolecular cyclization, and dehydration.

G cluster_0 Step 1: S-Alkylation cluster_1 Step 2: Cyclization cluster_2 Step 3: Dehydration a N-(o-tolyl)thiourea (Nucleophile) c S-alkylated Intermediate (Isothiouronium Salt) a->c SN2 Attack b Chloroacetic Acid (Electrophile) b->c d Deprotonation (by base) e Tetrahedral Intermediate c->e d->e Intramolecular Nucleophilic Attack f Protonation of -OH g Elimination of Water e->g f->g h This compound (Final Product) g->h

Caption: Key mechanistic steps in the synthesis of this compound.

Troubleshooting Workflow

If you encounter a low yield, follow this logical troubleshooting workflow to diagnose and solve the problem.

G start Low Yield Issue reagents Reagent Check Purity of Thiourea? Fresh Chloroacetic Acid? Anhydrous Solvent? start->reagents conditions Condition Optimization Adjust Temp/Time? Change Solvent/Base? Monitor with TLC? reagents->conditions Reagents OK workup Work-up/Isolation Check Adjust pH before extraction? Sufficient cooling for precipitation? conditions->workup Conditions Optimized analysis Analysis of Crude Product NMR/MS to identify byproducts? Check for Tautomerism? workup->analysis Work-up OK purify Purification Strategy Recrystallization or Chromatography? analysis->purify Problem Identified

Caption: A logical workflow for troubleshooting low synthetic yield.

Section 4: Optimized Experimental Protocol

This protocol provides a robust method for the synthesis of this compound, incorporating best practices for yield optimization.

Materials:

  • N-(o-tolyl)thiourea (1.0 eq)

  • Chloroacetic acid (1.1 eq)

  • Anhydrous Sodium Acetate (1.2 eq)

  • Absolute Ethanol

  • Deionized Water

  • Ethyl Acetate

  • Hexane

Equipment:

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle

  • TLC plates (silica gel 60 F₂₅₄)

  • Büchner funnel and filter flask

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask, add N-(o-tolyl)thiourea (e.g., 10.0 g, 60.2 mmol), chloroacetic acid (6.28 g, 66.2 mmol), and anhydrous sodium acetate (6.0 g, 72.2 mmol).

  • Solvent Addition: Add 100 mL of absolute ethanol to the flask.

  • Reflux: Place the flask in a heating mantle and equip it with a reflux condenser. Heat the mixture to a gentle reflux with continuous stirring. The solids should dissolve as the reaction heats up.

  • Monitoring: Monitor the reaction progress every hour using TLC (Mobile phase: 7:3 Hexane:Ethyl Acetate). The reaction is typically complete within 4-6 hours, as indicated by the disappearance of the starting thiourea spot.

  • Isolation: Once the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into 500 mL of ice-cold deionized water while stirring vigorously. A pale-yellow or off-white precipitate should form.

  • Filtration: Continue stirring the aqueous suspension in an ice bath for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake thoroughly with two portions of cold deionized water (2 x 50 mL) to remove any residual sodium acetate and other water-soluble impurities.

  • Drying: Dry the product in a vacuum oven at 50-60 °C to a constant weight.

  • Purification (if necessary): If TLC analysis of the crude product shows significant impurities, recrystallize from an ethanol/water mixture. Dissolve the crude solid in a minimum amount of hot ethanol and add water dropwise until the solution becomes cloudy. Allow it to cool slowly to room temperature and then in an ice bath to form pure crystals, which are then collected by filtration.

References

Technical Support Center: Navigating Solubility Challenges of 2-o-Tolylamino-thiazol-4-one for In Vitro Success

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-o-Tolylamino-thiazol-4-one. This guide is designed to provide you with in-depth, practical solutions to the solubility challenges that can arise during in vitro assays. As a Senior Application Scientist, my goal is to equip you with not only protocols but also the scientific rationale behind them, ensuring your experiments are both successful and reproducible.

The thiazolidin-4-one scaffold is a cornerstone in medicinal chemistry, with derivatives showing a wide array of biological activities, from anticancer to anti-inflammatory effects.[1][2][3][4] However, the promising bioactivity of these compounds can be hindered by poor aqueous solubility, a common hurdle for many new chemical entities.[1][5] This guide will provide a structured approach to understanding and overcoming these challenges.

Understanding the Solubility Profile of this compound

While specific experimental aqueous solubility data for this compound is not extensively published, we can infer its likely behavior from its structure and the properties of related thiazole derivatives. The predicted XlogP of approximately 2.3 suggests a compound with moderate lipophilicity, indicating that while it may be readily soluble in organic solvents like DMSO, its aqueous solubility is likely to be limited.[6][7] This necessitates a careful and systematic approach to its formulation for use in aqueous-based in vitro assays.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common questions and issues encountered when working with this compound and similar compounds.

Q1: My this compound, dissolved in DMSO, precipitates when I add it to my aqueous cell culture medium. What's happening and how can I prevent this?

Answer: This is a classic and common problem known as "compound crashing out" or precipitation. It occurs because the compound is highly soluble in the 100% DMSO stock but becomes supersaturated and falls out of solution when diluted into the aqueous environment of your assay buffer or cell culture medium.[8][9] The final concentration of DMSO is often too low to maintain the solubility of the compound at the desired final concentration.

Troubleshooting Steps:

  • Determine the Kinetic Solubility: Before proceeding with your assays, it is crucial to determine the kinetic solubility of your compound in the specific aqueous medium you will be using.[10][11][12][13][14] This will tell you the maximum concentration at which the compound will remain in solution under your experimental conditions. A detailed protocol for a simple kinetic solubility assay is provided below.

  • Optimize Your Dilution Strategy: Avoid a single, large dilution step from a high-concentration DMSO stock directly into your aqueous medium. A stepwise, serial dilution approach can help to mitigate precipitation by gradually lowering the solvent concentration.[15][16][17]

  • Lower the Final DMSO Concentration: While counterintuitive, sometimes a lower final DMSO concentration can be achieved by starting with a lower concentration DMSO stock and performing dilutions in a mixed solvent system before the final dilution into the aqueous medium. However, the most critical factor is to keep the final DMSO concentration in your assay as low as possible (ideally <0.5%) to avoid solvent-induced cytotoxicity and other artifacts.[15][17][18]

  • Consider the Impact of Serum: If you are working with cell culture medium containing serum, remember that serum proteins like albumin can bind to hydrophobic compounds, which can either increase their apparent solubility or reduce their free, active concentration.[2][7][19] Be consistent with the serum percentage in your assays.

Q2: I'm observing inconsistent results in my cell viability assay (e.g., MTT, XTT) when using this compound. Could this be related to solubility?

Answer: Absolutely. Inconsistent results in cell viability assays are frequently linked to poor compound solubility.[18][20] If the compound precipitates, the cells will be exposed to an unknown and variable concentration of the soluble compound. Furthermore, the precipitate itself can interfere with the assay readout, for example, by scattering light in absorbance-based assays or by directly reacting with the assay reagents.[20][21]

Troubleshooting Steps:

  • Visual Inspection: Before and after adding your compound to the cells, visually inspect the wells of your microplate for any signs of precipitation (cloudiness, crystals).

  • Compound-Only Controls: Always include control wells that contain your compound in the cell-free medium at the same concentrations used in your experiment. This will help you identify if the compound itself is contributing to the absorbance or fluorescence signal.[20]

  • Assay Compatibility: For tetrazolium-based assays like MTT, the formazan product is an insoluble crystal that requires a solubilization step, often using DMSO or an acidified SDS solution.[21][22] If your compound has already precipitated, this can interfere with the complete solubilization of the formazan, leading to inaccurate readings.

  • Switch Assay Type: If you continue to face issues with colorimetric assays, consider switching to a non-colorimetric method, such as a luminescence-based assay (e.g., CellTiter-Glo®) that measures ATP levels and is generally less susceptible to interference from colored compounds or precipitates.[20]

Q3: My ELISA results show high background and poor reproducibility. Could this compound be the culprit?

Answer: Yes, solubility issues can certainly impact ELISA results. Precipitated compound can cause a number of problems:

  • Non-specific Binding: The precipitate can physically adsorb to the surface of the ELISA plate wells, leading to high background.[23][24]

  • Interference with Antibody Binding: The precipitate might sterically hinder the binding of the capture or detection antibodies to the target antigen.

  • Inconsistent Antigen Coating: If the compound is meant to be part of the antigen being coated onto the plate, its poor solubility will lead to uneven coating and high well-to-well variability.

Troubleshooting Steps:

  • Pre-clear Samples: If you are adding the compound to a biological sample before the ELISA, centrifuge the sample at high speed to pellet any precipitate before adding the supernatant to the ELISA plate.[24]

  • Washing Steps: Ensure your washing steps are thorough to remove any non-specifically bound precipitate.[23][25]

  • Blocking: Use an effective blocking buffer to minimize non-specific binding of the precipitate to the plate surface.[23][24]

  • Substrate Incubation: Be aware that some substrates, like TMB, can form a precipitate if the reaction goes on for too long or if the signal is too strong. This is a separate issue from your compound precipitating but can be a confounding factor.[25][26]

Experimental Protocols

Here are detailed protocols for key experiments to help you manage the solubility of this compound.

Protocol 1: High-Throughput Kinetic Solubility Assay

This protocol allows for a rapid assessment of the kinetic solubility of your compound in your specific assay buffer.[10][11][12][14]

Materials:

  • This compound

  • 100% DMSO (anhydrous)

  • Aqueous assay buffer (e.g., PBS, cell culture medium)

  • 96-well clear flat-bottom microplate

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at a wavelength where the compound does not absorb (e.g., 600-650 nm)

Procedure:

  • Prepare a High-Concentration Stock Solution: Accurately weigh your compound and dissolve it in 100% DMSO to prepare a 10 mM stock solution. Ensure it is fully dissolved, using gentle warming (37°C) or sonication if necessary.[15]

  • Prepare Serial Dilutions in DMSO: In a separate 96-well plate or in microcentrifuge tubes, perform a 2-fold serial dilution of your 10 mM stock solution in 100% DMSO to generate a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM, etc.).[15][16]

  • Dilute into Aqueous Buffer: Add 98 µL of your aqueous assay buffer to the wells of a new 96-well plate.

  • Add Compound Dilutions: Using a multichannel pipette, transfer 2 µL of each DMSO concentration from your dilution series into the corresponding wells of the plate containing the aqueous buffer. This will result in a final DMSO concentration of 2% and a 1:50 dilution of your compound concentrations.

  • Incubate and Read: Seal the plate and incubate at room temperature for 1-2 hours with gentle shaking. After incubation, measure the absorbance (light scattering) at 600-650 nm.

  • Data Analysis: The concentration at which you begin to see a significant increase in absorbance above the background (wells with DMSO only) is your approximate kinetic solubility.

Protocol 2: Preparing Working Solutions for Cell-Based Assays

This protocol is designed to minimize precipitation when preparing working solutions of this compound for cell-based assays.[15][17]

Procedure:

  • Prepare a 10 mM Stock in 100% DMSO: As described in the previous protocol.

  • Intermediate Dilution Series in DMSO: Prepare a serial dilution of your compound in 100% DMSO to create a range of concentrations that are 200x to 1000x your final desired concentrations. For example, if your highest final concentration is 10 µM, your highest intermediate concentration in DMSO should be 2 mM to 10 mM.[6]

  • Final Dilution into Medium: Just before adding the compound to your cells, perform the final dilution step. For a 1:200 dilution to achieve a final DMSO concentration of 0.5%, add 1 µL of your intermediate DMSO dilution to 199 µL of pre-warmed cell culture medium. For a 1:1000 dilution (0.1% DMSO), add 1 µL to 999 µL of medium. Mix gently but thoroughly by pipetting up and down.

  • Vehicle Control: It is critical to prepare a vehicle control by adding the same final concentration of DMSO to the medium without the compound. This control is essential for distinguishing the effects of the compound from the effects of the solvent.[15][18]

Visualization of Workflows

To further clarify the experimental processes, here are diagrams created using Graphviz.

Solubility_Workflow cluster_prep Step 1: Stock Preparation cluster_sol_test Step 2: Kinetic Solubility Test cluster_assay_prep Step 3: Assay Preparation A Weigh Compound B Dissolve in 100% DMSO (e.g., 10 mM Stock) A->B C Serial Dilution in DMSO B->C G Prepare Intermediate Dilutions in DMSO B->G D Dilute into Assay Buffer C->D E Incubate & Read Turbidity D->E F Determine Max Soluble Conc. E->F F->G Inform Dilution Strategy H Final Dilution into Assay Medium (e.g., <0.5% DMSO) G->H H->H I Add to In Vitro Assay H->I Troubleshooting_Precipitation Start Precipitation Observed in Assay? CheckSolubility Determine Kinetic Solubility in Assay Medium Start->CheckSolubility OptimizeDilution Use Stepwise Serial Dilution CheckSolubility->OptimizeDilution LowerDMSO Lower Final DMSO Concentration (if possible) OptimizeDilution->LowerDMSO UseCosolvent Advanced: Use Co-solvents (e.g., PEG, Ethanol) LowerDMSO->UseCosolvent UseExcipients Advanced: Use Excipients (e.g., Cyclodextrins) UseCosolvent->UseExcipients Result Solubility Improved UseExcipients->Result

References

Technical Support Center: Crystallization of 2-(o-Tolylamino)-thiazol-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the crystallization of 2-(o-Tolylamino)-thiazol-4-one. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with obtaining high-quality crystalline material of this important synthetic intermediate. Our goal is to provide not just solutions, but a foundational understanding of the principles governing the crystallization process, enabling you to troubleshoot effectively and optimize your outcomes.

The Fundamentals of Crystallization

Crystallization is a thermodynamic process driven by the reduction of a solution's free energy. It is not a singular event but a sequence of two critical, kinetically controlled stages: nucleation and crystal growth .[1][2] A state of supersaturation , where the concentration of the solute in the solution exceeds its equilibrium solubility, is the essential prerequisite for either stage to occur.[2]

  • Supersaturation : This is the driving force. It can be achieved by cooling a saturated solution, evaporating the solvent, or adding an anti-solvent (a solvent in which the compound is insoluble).[3][4]

  • Nucleation : This is the birth of a crystal. It is the initial formation of a stable, ordered cluster of molecules (a nucleus) from the supersaturated solution.[1][2] This can happen spontaneously (homogeneous nucleation) or be induced by foreign particles like dust or scratches on the flask surface (heterogeneous nucleation).[1]

  • Crystal Growth : Once a stable nucleus has formed, it grows by incorporating more molecules from the surrounding supersaturated solution.[1][2] The rate of growth relative to the rate of nucleation determines the final crystal size and morphology.

dot graph TD { graph [splines=ortho, nodesep=0.5, ranksep=0.5, bgcolor="#F1F3F4", fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} caption: "The fundamental stages of crystallization."

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the crystallization of 2-(o-Tolylamino)-thiazol-4-one in a practical question-and-answer format.

Q1: My product is "oiling out" instead of forming crystals. What's happening and how do I fix it?

Answer: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid. This typically happens under conditions of very high supersaturation or when the boiling point of the solvent is higher than the melting point of the solute (including its impure form).[5] The resulting oil is a supersaturated liquid of your compound, which is often resistant to crystallization because the high viscosity and lack of nucleation sites hinder molecular organization.[6]

Troubleshooting Steps:

  • Reduce the Cooling Rate: Rapid cooling can create a level of supersaturation that is too high, favoring the formation of an oil. Allow the solution to cool slowly to room temperature first, and only then move it to a colder environment like a refrigerator.

  • Increase Solvent Volume: The solution may be too concentrated. Re-heat the mixture until the oil redissolves, then add more of the same hot solvent (e.g., in 10-20% increments) to reduce the overall concentration.[7] Cool slowly again.

  • Lower the Crystallization Temperature: If the oil forms at room temperature, try inducing crystallization at a lower temperature (e.g., in an ice bath or refrigerator). This can sometimes solidify the oil, which may then serve as a seed for crystallization.

  • Switch to a Lower-Boiling Solvent: If the compound's melting point is low, a high-boiling solvent might keep it molten. Choose a solvent with a lower boiling point.

  • Scratch the Flask: Use a glass rod to vigorously scratch the inside of the flask at the air-solvent interface. The microscopic glass fragments can act as nucleation sites, inducing crystal formation from the oil.[7]

dot graph G { graph [fontname="Arial", fontsize=12, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} caption: "Troubleshooting logic for 'oiling out'."

Q2: I'm getting an amorphous precipitate, not well-defined crystals. Why?

Answer: The formation of an amorphous solid or a very fine powder indicates that nucleation is occurring far too rapidly, while crystal growth is inhibited. This "crashing out" is often caused by extremely high levels of supersaturation, typically when an anti-solvent is added too quickly or the solution is cooled too fast.[8] The molecules have no time to arrange themselves into an ordered crystal lattice.

Troubleshooting Steps:

  • Slow Down Anti-Solvent Addition: If using an anti-solvent method, add the anti-solvent dropwise to the stirred solution. Stop adding when you first observe persistent turbidity (cloudiness) and allow the solution to stand.

  • Use a Slower Cooling Method: Avoid crash-cooling a hot, saturated solution in an ice bath. Let it cool slowly on the benchtop, perhaps insulated in a Dewar flask with warm water, to give the molecules time to align.[3]

  • Reduce Concentration: Your solution may be too concentrated. Dilute it slightly by adding more of the primary solvent.

  • Choose a Better Solvent System: The chosen solvent may be too poor for your compound, causing it to precipitate immediately upon any change in conditions. Find a solvent in which the compound has moderate solubility when hot and low solubility when cold.

Q3: The solution remains clear even after cooling. How do I induce crystallization?

Answer: A lack of crystal formation means that either the solution is not supersaturated or the energy barrier for nucleation has not been overcome.[7] The compound may be too soluble in the chosen solvent even at low temperatures, or there are no nucleation sites to initiate the process.[9]

Troubleshooting Steps:

  • Confirm Supersaturation: The most common reason is using too much solvent.[7] Gently evaporate some of the solvent by heating the solution or blowing a stream of nitrogen or air over its surface.[3] Then, allow it to cool again.

  • Induce Nucleation via Scratching: As mentioned before, scratching the inner surface of the flask with a glass rod can create high-energy sites for crystals to form.[7]

  • Add a Seed Crystal: This is the most effective method.[7][10] If you have a tiny amount of the solid product (even from the crude material), add a single speck to the supersaturated solution. The seed crystal provides a perfect template for further crystal growth.

  • Introduce an Anti-Solvent: If your compound is dissolved, carefully add a miscible solvent in which it is insoluble (an anti-solvent). Add it dropwise until the solution becomes cloudy, then warm it slightly until it clears and allow it to cool slowly.[5]

Q4: I have crystals, but the yield is low or they are very fine needles. How can I improve this?

Answer: Low yield often means the compound has significant solubility in the cold solvent, so a large amount remains in the mother liquor. The formation of very fine needles suggests that the rate of crystal growth along one axis is disproportionately high, which can be influenced by the solvent and cooling rate.

Troubleshooting Steps:

  • Optimize the Solvent System: To improve yield, ensure the solvent you choose has very low solubility for your compound at low temperatures. A mixed-solvent system can often achieve this better than a single solvent.[3][4]

  • Cool to a Lower Temperature: After initial crystallization at room temperature, cool the flask in an ice bath or refrigerator for an extended period to maximize the amount of product that crystallizes out of the solution.

  • Minimize Transfer Losses: Ensure you are quantitatively transferring all solids and rinsing glassware appropriately.

  • Modify Crystal Habit (Morphology): The formation of needles can be solvent-dependent.[11] Try crystallizing from a different solvent or a solvent mixture. Slower cooling rates generally favor the growth of larger, more equant crystals over fine needles.

Q5: I think I'm getting different polymorphs. How can I control this?

Answer: Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure.[12][13] These different forms can have different physical properties (solubility, melting point, stability). The formation of a specific polymorph is highly sensitive to kinetic and thermodynamic factors during crystallization, such as solvent choice, temperature, and cooling rate.[11][14][15]

Troubleshooting Steps:

  • Control the Solvent: This is the most critical factor. Different solvents can stabilize different conformations of the molecule in solution, leading to the formation of different polymorphs upon crystallization.[11][16] Experiment with a range of solvents of varying polarity (e.g., ethanol, ethyl acetate, toluene).

  • Control Temperature and Supersaturation: Often, metastable polymorphs form under conditions of high supersaturation (rapid cooling), while the stable form is favored at lower supersaturation (slow cooling).[11][15] Systematically vary your cooling profile.

  • Seeding: Seeding the solution with a crystal of the desired polymorph is a powerful way to ensure that form crystallizes preferentially.

  • Characterize Your Product: Use techniques like Differential Scanning Calorimetry (DSC), X-Ray Powder Diffraction (XRPD), or IR spectroscopy to confirm if you have different polymorphs.

Key Experimental Protocols
Protocol 1: General Recrystallization of 2-(o-Tolylamino)-thiazol-4-one

This protocol outlines a standard single-solvent recrystallization procedure.

  • Solvent Selection: Choose a suitable solvent. Ethanol or isopropanol are often good starting points for thiazolone derivatives. The ideal solvent should dissolve the compound poorly when cold but readily when hot.

  • Dissolution: Place the crude 2-(o-Tolylamino)-thiazol-4-one in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to just cover the solid.

  • Heating: Heat the mixture on a hot plate with stirring. Add more solvent in small portions until the solid just dissolves completely. Crucially, do not add a large excess of solvent, as this will reduce your yield.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them. Use a pre-heated funnel and flask to prevent premature crystallization.

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Avoid disturbing the flask during this period.

  • Further Cooling: Once the flask has reached room temperature and crystals have formed, place it in an ice bath for at least 30 minutes to maximize precipitation.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities from the crystal surfaces.

  • Drying: Dry the crystals under vacuum to remove all residual solvent.

Protocol 2: Inducing Crystallization

If crystals do not form spontaneously after cooling (as in Q3), follow these steps:

  • Concentrate the Solution: If you suspect too much solvent was used, gently heat the solution to evaporate a portion of the solvent (10-20%) and allow it to cool again.

  • Scratch the Flask: If the concentrated solution still yields no crystals, use a clean glass rod to scratch the inner surface of the flask below the solvent line.

  • Use a "Seed Rod": Dip a glass rod into the solution, remove it, and allow the solvent to evaporate, leaving a thin film of amorphous solid on the rod. Re-introduce the rod into the solution. The small particles on the rod can act as seed crystals.[7]

  • Add a True Seed Crystal: If available, add a single, tiny crystal of the pure compound to the solution. This is the most reliable method to induce crystallization.

Data Summary: Solvent Selection Guide

Choosing the right solvent is paramount for successful crystallization. The principle of "like dissolves like" is a good starting point.[4] The following table provides properties of common laboratory solvents to aid in your selection.

SolventBoiling Point (°C)Polarity (Dielectric Constant)Notes & Potential Use
Water 10080.1Good for polar compounds, but organics can be challenging to dissolve.[4]
Ethanol 7824.5Excellent general-purpose solvent for moderately polar compounds. Good choice for thiazolones.
Methanol 6532.7More polar than ethanol, good dissolving power. Can sometimes form solvates.[15]
Isopropanol (IPA) 8218.3Less polar than ethanol, good alternative if solubility is too high in EtOH.
Ethyl Acetate (EtOAc) 776.0Medium polarity. Often used in mixed-solvent systems with hexanes.
Acetone 5620.7High dissolving power, but its low boiling point can make it tricky to achieve a large solubility difference.
Acetonitrile (MeCN) 8237.5Apolar solvent with a high dipole moment. Can influence polymorphism.[16]
Toluene 1112.4Apolar aromatic solvent. Good for less polar compounds. High boiling point requires slow cooling.
Hexanes / Heptane ~69 / ~98~1.9 / ~1.9Very nonpolar. Primarily used as an anti-solvent for compounds dissolved in more polar media.

References

Technical Support Center: Optimization of Reaction Conditions for Synthesizing 2-o-Tolylamino-thiazol-4-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Welcome to the technical support guide for the synthesis of 2-o-tolylamino-thiazol-4-one. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your reaction conditions and overcome common challenges. As Senior Application Scientists, we have compiled this guide based on established synthetic protocols and extensive laboratory experience to ensure you achieve the best possible outcomes in your research.

The synthesis of this compound, a derivative of the versatile thiazolidin-4-one scaffold, is of significant interest due to the broad spectrum of biological activities exhibited by this class of compounds, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The primary synthetic route involves the cyclocondensation of a substituted thiourea with a halo-acetyl derivative, a variation of the well-established Hantzsch thiazole synthesis.[2][3] This guide will focus on optimizing this key reaction.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of this compound, providing potential causes and actionable solutions.

Issue 1: Low to No Product Yield

Question: I am getting a very low yield, or no desired product at all. What are the likely causes and how can I fix this?

Answer:

Low or no yield is a common issue that can stem from several factors, ranging from reagent quality to reaction parameters. Here’s a systematic approach to troubleshooting:

1. Reagent Quality and Stability:

  • Purity of Starting Materials: Ensure the purity of your starting materials: 1-(o-tolyl)thiourea and the halo-acetylating agent (e.g., chloroacetic acid or ethyl chloroacetate). Impurities can lead to unwanted side reactions.

  • Thiourea Derivative Stability: While 1-(o-tolyl)thiourea is generally stable, some thiourea derivatives can be susceptible to degradation.[4] If you synthesized the thiourea in-house, confirm its identity and purity via NMR or melting point analysis.

  • Halo-acetylating Agent: Chloroacetic acid and its esters can hydrolyze over time. Use a freshly opened bottle or purify the reagent if necessary.

2. Reaction Conditions:

  • Solvent Choice: The choice of solvent is critical. While alcohols like ethanol are commonly used, polar aprotic solvents such as DMF or acetic acid can also be effective.[5] If you are using ethanol, ensure it is anhydrous, as water can promote hydrolysis of the halo-acetylating agent.

  • Temperature: The reaction often requires heating.[3] If the reaction is too slow at lower temperatures, gradually increase the temperature. Refluxing in ethanol is a common starting point. However, excessive heat can lead to decomposition.

  • Reaction Time: The reaction may be slow. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting materials are still present after the initially planned time, extend the reaction duration.

3. pH of the Reaction Medium:

  • Role of a Base: This cyclization is often facilitated by a base to neutralize the hydrogen halide formed during the reaction.[6] Anhydrous sodium acetate is a common choice.[6] The absence of a base can stall the reaction.

  • Strength of the Base: A weak base is generally preferred. Strong bases can promote side reactions, such as the hydrolysis of the ester group if you are using ethyl chloroacetate.

Issue 2: Formation of Multiple Byproducts

Question: My TLC plate shows multiple spots in addition to my product. What are these byproducts and how can I minimize them?

Answer:

The formation of byproducts is often indicative of side reactions. Here are some common byproducts and strategies to mitigate their formation:

1. Unreacted Starting Materials:

  • This is the simplest scenario to address. If you observe starting materials on your TLC, it indicates an incomplete reaction. Consider extending the reaction time or increasing the temperature as discussed in the previous section.

2. Hydrolysis Products:

  • If your reaction mixture is not anhydrous, chloroacetic acid or its ester can hydrolyze. This is especially problematic if a strong base is used. Ensure you are using anhydrous solvents and reagents.

3. Dimerization or Polymerization:

  • Under certain conditions, the starting materials or intermediates can undergo self-condensation. This can sometimes be addressed by adjusting the concentration of the reactants. Running the reaction at a lower concentration might favor the desired intramolecular cyclization over intermolecular side reactions.

4. Alternative Cyclization Products:

  • Depending on the specific reactants and conditions, there might be possibilities for the formation of other heterocyclic systems. Careful characterization of the byproducts by techniques like Mass Spectrometry and NMR can help in identifying their structures and understanding the reaction pathways leading to their formation.

Issue 3: Difficulty in Product Isolation and Purification

Question: I am having trouble isolating a pure product from the reaction mixture. What purification strategies do you recommend?

Answer:

Effective purification is crucial for obtaining a high-quality final product.

1. Initial Work-up:

  • After the reaction is complete, a common work-up procedure involves pouring the reaction mixture into cold water or a dilute sodium bicarbonate solution to precipitate the crude product.[3] This helps to remove inorganic salts and any remaining acid.

2. Recrystallization:

  • Recrystallization is often the most effective method for purifying the crude product. Ethanol or a mixture of ethanol and water is a good starting point for solvent selection. The goal is to find a solvent system in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures.

3. Column Chromatography:

  • If recrystallization does not yield a pure product, column chromatography is the next step. A silica gel column with a gradient elution system of ethyl acetate and hexane is a common choice for compounds of this polarity.[3]

II. Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the synthesis of this compound?

A1: The synthesis of this compound from 1-(o-tolyl)thiourea and a halo-acetylating agent follows the Hantzsch thiazole synthesis pathway.[2][7] The mechanism involves two key steps:

  • S-alkylation: The sulfur atom of the thiourea acts as a nucleophile and attacks the electrophilic carbon of the halo-acetylating agent in an SN2 reaction. This forms an isothiouronium salt intermediate.

  • Intramolecular Cyclization: The nitrogen atom of the isothiouronium intermediate then acts as a nucleophile, attacking the carbonyl carbon to form the five-membered thiazolidinone ring, with the elimination of a molecule of water.

Hantzsch_Mechanism

Q2: What is the optimal molar ratio of reactants?

A2: A slight excess of the thiourea derivative (e.g., 1.1 to 1.5 equivalents) is sometimes used to ensure the complete consumption of the more expensive or less stable halo-acetylating agent.[3] However, starting with a 1:1 molar ratio is a good baseline for initial optimization experiments.

Q3: Can I use microwave irradiation to speed up the reaction?

A3: Yes, microwave-assisted synthesis can be a very effective technique to reduce reaction times and potentially improve yields for this type of condensation reaction.[4] It is advisable to start with short irradiation times and monitor the reaction progress carefully to avoid decomposition.

Q4: Are there alternative synthetic routes to this compound?

A4: While the Hantzsch synthesis is the most common, other methods for synthesizing the thiazolidin-4-one core exist. These can include multi-component reactions involving an amine, an aldehyde, and a mercapto-acid.[8][9][10] However, for this specific substituted product, the reaction between the corresponding thiourea and a halo-acetyl derivative is generally the most direct approach.

III. Experimental Protocols

Optimized Protocol for the Synthesis of this compound

This protocol is a general guideline. You may need to adjust the parameters based on your specific laboratory conditions and the purity of your reagents.

Materials:

  • 1-(o-tolyl)thiourea

  • Chloroacetic acid

  • Anhydrous sodium acetate

  • Anhydrous ethanol

  • Deionized water

  • Standard laboratory glassware and reflux apparatus

  • TLC plates (silica gel) and developing chamber

  • Melting point apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1-(o-tolyl)thiourea (1.0 eq), chloroacetic acid (1.0 eq), and anhydrous sodium acetate (1.2 eq).

  • Add anhydrous ethanol to the flask to achieve a suitable concentration (e.g., 0.1-0.5 M).

  • Heat the reaction mixture to reflux with constant stirring.

  • Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the mobile phase).

  • Once the reaction is complete (typically after 4-8 hours, as indicated by the disappearance of the starting materials), allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a beaker containing ice-cold water.

  • A precipitate should form. Collect the crude product by vacuum filtration and wash it with cold water.

  • Dry the crude product in a vacuum oven.

  • Purify the crude product by recrystallization from ethanol.

  • Determine the melting point of the purified product and characterize it using appropriate spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Troubleshooting Workflow

Troubleshooting_Workflow

IV. Data Summary

ParameterRecommended Starting PointOptimization RangeRationale
Solvent Anhydrous EthanolAcetic Acid, DMFEthanol is a common and effective solvent. Acetic acid can act as both a solvent and a catalyst.[5] DMF is a polar aprotic solvent that can enhance reaction rates.
Temperature Reflux (Ethanol: ~78 °C)50 °C to RefluxThe reaction generally requires heat to proceed at a reasonable rate.[3]
Base Anhydrous Sodium AcetateOther weak, non-nucleophilic basesA base is needed to neutralize the HCl formed during the reaction.[6]
Molar Ratio (Thiourea:Halo-acid) 1:11.1:1 to 1:1.1A slight excess of one reagent can drive the reaction to completion.
Reaction Time 4-8 hours2-24 hoursMonitor by TLC to determine the optimal reaction time.

V. References

  • Hantzsch Thiazole Synthesis. SynArchive. --INVALID-LINK--

  • Hantzsch Thiazole Synthesis. Chem Help ASAP. --INVALID-LINK--

  • Troubleshooting common side reactions in thiourea synthesis. Benchchem. --INVALID-LINK--

  • Synthesis of thiazole-based-thiourea analogs: as anticancer, antiglycation and antioxidant agents, structure activity relationship analysis and docking study. ResearchGate. --INVALID-LINK--

  • Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. ACS Omega. --INVALID-LINK--

  • Thiazole. CUTM Courseware. --INVALID-LINK--

  • Synthesis of thiourea-derived thiazolines. ResearchGate. --INVALID-LINK--

  • Mechanism of Hantzsch Thiazole Synthesis. ResearchGate. --INVALID-LINK--

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. PMC. --INVALID-LINK--

  • Thiazole synthesis. Organic Chemistry Portal. --INVALID-LINK--

  • Thiourea derivatives containing 4-arylthiazoles and d-glucose moiety: design, synthesis, antimicrobial activity evaluation, and molecular docking/dynamics simulations. PMC. --INVALID-LINK--

  • Optimization of the reaction conditions in the synthesis of 4a. ResearchGate. --INVALID-LINK--

  • Synthesis of heterocycles by use of thioureas as chiral auxiliaries and as reactants. Taylor & Francis Online. --INVALID-LINK--

  • Design, synthesis and antimicrobial evaluation of novel 2-aryl-thiazolidin-4-one derivatives. Taylor & Francis Online. --INVALID-LINK--

  • Synthesis of thiazolidin-4-ones and thiazinan-4-ones from 1-(2-aminoethyl)pyrrolidine as acetylcholinesterase inhibitors. PMC. --INVALID-LINK--

  • NEW METHOD DEVELOPMENT FOR SYNTHESIS OF 2,3 DIPHNYL 4 - ”THIAZOLIDIONE. IJNRD. --INVALID-LINK--

  • Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution, Theoretical Isomerization Reaction Paths and Discovery of Potential Biological Targets. PMC. --INVALID-LINK--

References

Technical Support Center: Investigating and Overcoming Drug Resistance to 2-o-Tolylamino-thiazol-4-one in Cancer Cells

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers utilizing 2-o-Tolylamino-thiazol-4-one and related thiazole derivatives in oncology research. This guide is designed to provide in-depth troubleshooting strategies and experimental workflows for scientists encountering or anticipating drug resistance in cancer cell models. Given that specific resistance mechanisms to this compound are still an emerging area of investigation, this document synthesizes data from the broader class of 2-aminothiazole and thiazolidin-4-one derivatives to offer a robust framework for your experiments.

Part 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting

This section addresses common initial observations and provides immediate troubleshooting steps.

Q1: I'm observing a gradual loss of efficacy of this compound in my long-term cell culture experiments. What could be the primary reason?

A1: This is a classic presentation of acquired resistance, a frequent challenge in the development of novel anticancer agents.[1] Cancer cells can develop resistance through various mechanisms, including the upregulation of drug efflux pumps or the activation of alternative survival pathways that bypass the drug's intended target.[1][2] For initial troubleshooting:

  • Confirm Compound Integrity: First, ensure the compound's stability and activity. Test the same batch of the compound on a fresh, low-passage parental cell line to confirm its potency.

  • Cell Line Authentication: Verify the identity of your cell line via short tandem repeat (STR) profiling. Cell line misidentification or contamination can lead to unexpected results.

  • Mycoplasma Testing: A mycoplasma infection can alter cellular response to drugs.[3] Regularly test your cultures.

Q2: My initial IC50 value for this compound is significantly higher in one cancer cell line compared to others. What does this suggest?

A2: This scenario points towards intrinsic resistance. The cell line may possess inherent characteristics that make it less susceptible to this compound. Potential reasons include:

  • Low Target Expression: The molecular target of the drug may be expressed at very low levels or be absent in this particular cell line.

  • Pre-existing Mutations: The cell line might have pre-existing mutations in the drug's target or in downstream signaling pathways that render the drug ineffective.[4]

  • High Efflux Pump Activity: Some cell lines naturally have high expression levels of ATP-binding cassette (ABC) transporters that can pump the drug out of the cell.[5]

Q3: How can I develop a this compound-resistant cell line for my studies?

A3: Creating a resistant cell line is a critical step to investigate resistance mechanisms. The most common method is through continuous exposure to the drug.[2]

  • Dose Escalation Method: Start by treating the parental cell line with this compound at a concentration equal to its IC50. As the cells recover and resume proliferation, gradually increase the drug concentration in the culture medium. This process can take several months.[2]

  • Pulsed Treatment: Alternatively, you can use a high concentration of the drug for a short period, then allow the cells to recover in drug-free medium. Repeat this cycle to select for resistant populations.[6]

Part 2: In-Depth Troubleshooting Guides for Resistance Mechanisms

Once you have a confirmed resistant cell line, the next step is to elucidate the mechanism of resistance. The following guides provide a systematic approach.

Guide 1: Investigating Altered Drug Efflux

Increased drug efflux is a common mechanism of multidrug resistance (MDR).[5] Upregulation of ABC transporters like P-glycoprotein (P-gp/ABCB1), MRP1 (ABCC1), and BCRP (ABCG2) can reduce the intracellular concentration of the drug.

Experimental Workflow:

  • Gene Expression Analysis (qPCR): Compare the mRNA levels of key ABC transporter genes (ABCB1, ABCC1, ABCG2) in your resistant cell line versus the parental (sensitive) line.

  • Protein Expression Analysis (Western Blot): Confirm if the changes in mRNA levels translate to increased protein expression of these transporters.

  • Functional Assays (Efflux Pump Inhibition): Treat your resistant cells with this compound in combination with known efflux pump inhibitors. A restoration of sensitivity would strongly suggest the involvement of that specific pump.

Table 1: Common Efflux Pumps and Their Inhibitors

Efflux PumpGene NameKnown Inhibitor
P-glycoprotein (P-gp)ABCB1Verapamil, Tariquidar
MRP1ABCC1MK-571
BCRPABCG2Ko143
Guide 2: Investigating On-Target Alterations

Resistance can arise from mutations in the drug's direct molecular target that prevent the drug from binding effectively.[7] While the specific target of this compound is under investigation, related 2-aminothiazole derivatives are known to target protein kinases.[6][8]

Experimental Workflow:

  • Target Identification (if unknown): Employ techniques like chemical proteomics (e.g., drug affinity chromatography followed by mass spectrometry) to identify the binding partners of this compound in sensitive cells.

  • Sequence Analysis: Once a primary target is identified or hypothesized (e.g., a specific kinase), sequence the gene encoding this target in both the sensitive and resistant cell lines. Compare the sequences to identify any mutations in the resistant line.[1]

  • Target Overexpression Analysis: Use qPCR and Western blotting to determine if the resistant cells have amplified the expression of the target protein.

Guide 3: Investigating Bypass Signaling Pathway Activation

Cancer cells can develop resistance by activating alternative signaling pathways to compensate for the pathway inhibited by the drug.[9] For thiazole derivatives, common bypass pathways involve the PI3K/Akt and MAPK/ERK signaling cascades.[10][11]

Experimental Workflow:

  • Phospho-Protein Array: Use a phospho-kinase array to get a broad overview of which signaling pathways are hyperactivated in the resistant cells compared to the sensitive cells upon drug treatment.

  • Western Blot Analysis: Validate the findings from the array by performing Western blots for key phosphorylated (activated) proteins in the suspected bypass pathways (e.g., p-Akt, p-ERK, p-mTOR).

  • Combination Therapy (Inhibitor Studies): Treat the resistant cells with a combination of this compound and an inhibitor of the suspected bypass pathway (e.g., a PI3K inhibitor like Alpelisib or an MEK inhibitor like Trametinib). A synergistic effect would indicate that the bypass pathway is contributing to resistance.[12]

Diagram 1: Investigating Bypass Pathway Activation

graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

}

Caption: Workflow for identifying and validating bypass signaling pathways.

Guide 4: Investigating Alterations in Apoptosis Regulation

Many thiazole derivatives exert their anticancer effects by inducing apoptosis.[13][14] Resistance can emerge if cancer cells upregulate anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) or downregulate pro-apoptotic proteins (e.g., Bax, Bak).[5]

Experimental Workflow:

  • Apoptosis Assay (Annexin V/PI Staining): Confirm that this compound induces apoptosis in the sensitive cell line and that this response is diminished in the resistant line using flow cytometry.

  • Gene and Protein Expression Analysis: Use qPCR and Western blotting to compare the expression levels of key apoptosis-regulating proteins (Bcl-2 family members, caspases) between sensitive and resistant cells.

  • Mitochondrial Membrane Potential Assay: Assess the mitochondrial membrane potential (e.g., using JC-1 or TMRE dyes). A failure to depolarize the mitochondrial membrane in resistant cells upon drug treatment can indicate a block in the intrinsic apoptotic pathway.[13]

Diagram 2: Key Proteins in the Apoptotic Pathway

Apoptosis_Pathway

Caption: Simplified intrinsic apoptosis pathway and potential resistance points.

Part 3: Detailed Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay for IC50 Determination

Objective: To quantify the cytotoxic effect of this compound and determine its half-maximal inhibitory concentration (IC50).

Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Incubation: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value using non-linear regression software (e.g., GraphPad Prism).

Protocol 2: Quantitative Real-Time PCR (qPCR) for Gene Expression

Objective: To measure the relative mRNA expression of target genes (e.g., ABC transporters, apoptosis regulators) in sensitive vs. resistant cells.

Methodology:

  • RNA Extraction: Isolate total RNA from both sensitive and resistant cell pellets using a commercial kit (e.g., TRIzol or RNeasy Kit).

  • RNA Quantification and Quality Check: Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer (e.g., NanoDrop).

  • cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit with oligo(dT) or random primers.

  • qPCR Reaction: Set up the qPCR reaction in triplicate for each sample using a SYBR Green-based master mix, cDNA template, and gene-specific primers. Include a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

  • Data Analysis: Analyze the amplification data using the ΔΔCt method to determine the fold change in gene expression in the resistant cells relative to the sensitive cells.

Protocol 3: Western Blot for Protein Expression and Signaling Pathway Analysis

Objective: To detect and quantify changes in the expression and phosphorylation status of specific proteins.

Methodology:

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature 30-50 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins by size on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to your protein of interest (e.g., P-gp, p-Akt, Bcl-2, Cleaved Caspase-3) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence imager. Use a housekeeping protein (e.g., GAPDH, β-actin) for normalization.

References

Technical Support Center: High-Purity 2-o-Tolylamino-thiazol-4-one Purification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of high-purity 2-o-Tolylamino-thiazol-4-one. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to ensure the successful isolation of your target compound. Our approach is grounded in established chemical principles and field-proven insights to help you navigate the common challenges associated with the purification of this important heterocyclic scaffold.

Section 1: Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound, offering probable causes and actionable solutions.

Issue 1: Oiling Out During Recrystallization

Question: My this compound is forming an oil instead of crystals upon cooling during recrystallization. What's causing this and how can I fix it?

Probable Causes & Solutions:

  • High Impurity Load: The presence of significant impurities can depress the melting point of the mixture, leading to the formation of an oil.

    • Solution: Consider a preliminary purification step before recrystallization. A quick filtration through a short plug of silica gel can remove baseline impurities.[1] For this, dissolve your crude product in a minimal amount of a relatively non-polar solvent in which it is soluble (e.g., dichloromethane or ethyl acetate), pass it through a short column of silica gel, and elute with the same solvent. This can significantly improve the success of the subsequent recrystallization.

  • Inappropriate Solvent Choice: The chosen solvent may be too good a solvent, even at low temperatures, or the boiling point of the solvent might be higher than the melting point of your compound.

    • Solution: The key to a good recrystallization is finding a solvent in which your compound has high solubility at elevated temperatures and low solubility at room temperature or below.[2] For 2-arylamino-thiazol-4-one derivatives, common and effective recrystallization solvents include ethanol, isopropanol, or solvent mixtures like ethyl acetate/heptane or acetone/water.[3][4] If a single solvent is not effective, a two-solvent system is a powerful alternative.[5]

  • Cooling Rate is Too Rapid: Fast cooling can favor the formation of an amorphous oil over an ordered crystal lattice.

    • Solution: Allow the hot, saturated solution to cool slowly to room temperature. You can achieve this by leaving the flask on a benchtop, insulated with a beaker. Once at room temperature, you can then gradually cool it further in an ice bath to maximize crystal recovery.[6]

Issue 2: Poor Separation or Streaking During Column Chromatography

Question: I'm attempting to purify this compound using silica gel column chromatography, but I'm getting poor separation of my compound from impurities, or the compound is streaking down the column. What should I do?

Probable Causes & Solutions:

  • Incorrect Mobile Phase Polarity: The polarity of your eluent is critical for good separation.[7] If the eluent is too polar, your compound and impurities will move too quickly down the column, resulting in poor separation. If it's not polar enough, your compound may streak or not move at all.

    • Solution: Develop your solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for your target compound. For thiazole derivatives, common solvent systems include mixtures of a non-polar solvent like hexanes or heptane with a more polar solvent like ethyl acetate or acetone.[8] A gradient elution, where you gradually increase the polarity of the mobile phase, can be very effective for separating compounds with different polarities.[1]

  • Compound Instability on Silica Gel: The acidic nature of silica gel can sometimes cause degradation of sensitive compounds.

    • Solution: You can test for compound stability by spotting your compound on a TLC plate, letting it sit for an hour or two, and then developing it to see if any new spots have appeared.[1] If your compound is acid-sensitive, you can deactivate the silica gel by preparing a slurry with a solvent system containing 1-3% triethylamine.[1] Alternatively, using a different stationary phase like alumina or Florisil could be a viable option.[1]

  • Sample Overloading: Loading too much crude material onto the column is a common cause of poor separation.

    • Solution: As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel used for the column. For difficult separations, this ratio should be even lower.

  • Insoluble Sample Application: If the sample is not fully dissolved before loading, it can lead to streaking and poor separation.

    • Solution: If your compound has poor solubility in the mobile phase, you can use a "dry loading" technique. Dissolve your crude product in a suitable volatile solvent, add a small amount of silica gel, and then remove the solvent under reduced pressure to get a free-flowing powder. This powder can then be carefully added to the top of your packed column.[9]

Issue 3: Low or No Crystal Yield After Recrystallization

Question: After cooling my recrystallization solution, I'm getting very few or no crystals. How can I improve my yield?

Probable Causes & Solutions:

  • Too Much Solvent: This is the most common reason for low recovery.[10] Your solution may not be saturated enough for crystals to form upon cooling.

    • Solution: Gently heat the solution to boil off some of the solvent. Continue to remove solvent until you observe a slight cloudiness, which indicates saturation. Then, add a very small amount of fresh solvent dropwise until the solution becomes clear again before allowing it to cool slowly.

  • Supersaturation: Sometimes, a solution can become supersaturated, meaning it holds more dissolved solute than it theoretically should at that temperature, and crystallization fails to initiate.

    • Solution: Induce crystallization by scratching the inside of the flask with a glass rod just below the surface of the liquid.[2] The small scratches on the glass provide nucleation sites for crystal growth. Alternatively, if you have a small amount of pure this compound, you can add a "seed crystal" to the solution to initiate crystallization.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in a crude sample of this compound synthesized via the Hantzsch reaction?

A1: The Hantzsch synthesis of thiazoles can lead to several impurities. The most common ones to look out for are:

  • Unreacted Starting Materials: This includes the starting α-halo ketone and the N-(o-tolyl)thiourea.

  • Isomeric Byproducts: Under certain conditions, particularly acidic ones, the Hantzsch synthesis can yield a mixture of the desired 2-amino-thiazole and the isomeric 2-imino-2,3-dihydrothiazole.[11]

  • Side-Reaction Products: Depending on the specific reaction conditions, other side products may form.

Q2: Which analytical techniques are best for assessing the purity of my final product?

A2: A combination of techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): This is a powerful technique for quantifying purity. A reverse-phase C18 column is commonly used for thiazole derivatives, with a mobile phase consisting of a mixture of acetonitrile and water, often with an additive like formic acid or trifluoroacetic acid to improve peak shape.[12][13][14]

  • Thin-Layer Chromatography (TLC): A quick and easy way to qualitatively assess purity and monitor the progress of a reaction or purification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of your compound and can also reveal the presence of impurities.[8][15][16]

  • Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the key functional groups present in your molecule, providing further confirmation of its identity.[16][17][18]

  • Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of high purity.

Q3: How should I store high-purity this compound?

A3: Like many heterocyclic compounds containing sulfur and nitrogen, it is best to store this compound in a cool, dry, and dark place in a tightly sealed container to prevent degradation from moisture, light, and air.

Section 3: Experimental Protocols & Visualizations

Protocol 1: Recrystallization of this compound
  • Solvent Selection: In a small test tube, add approximately 20-30 mg of your crude product. Add a few drops of a potential recrystallization solvent (e.g., ethanol). If it dissolves immediately at room temperature, the solvent is too good. If it doesn't dissolve, gently heat the test tube. A good solvent will dissolve the compound when hot but not at room temperature.[19]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent in small portions while heating the flask on a hot plate. Continue adding solvent until the compound just dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, you can place it in an ice bath for 15-30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.

Protocol 2: Flash Column Chromatography
  • Solvent System Selection: Use TLC to determine the optimal solvent system that gives your target compound an Rf of 0.2-0.4.

  • Column Packing: Prepare a slurry of silica gel in the chosen non-polar solvent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a more polar solvent. If using a more polar solvent, ensure it is a small volume. Alternatively, use the dry loading method described in the troubleshooting section.

  • Elution: Begin eluting with the chosen solvent system, collecting fractions. Monitor the fractions by TLC to identify those containing your pure compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain your purified this compound.

Visualization of Purification Workflow

PurificationWorkflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis cluster_final Final Product Crude Crude 2-o-Tolylamino- thiazol-4-one Recrystallization Recrystallization (Protocol 1) Crude->Recrystallization Primary Method ColumnChromatography Flash Column Chromatography (Protocol 2) Crude->ColumnChromatography Alternative/Secondary Method PurityCheck Purity & Identity Confirmation (HPLC, NMR, IR, MP) Recrystallization->PurityCheck ColumnChromatography->PurityCheck PurityCheck->Recrystallization If Purity < 98% PurityCheck->ColumnChromatography If Purity < 98% PureProduct High-Purity 2-o-Tolylamino- thiazol-4-one PurityCheck->PureProduct If Purity ≥ 98%

Caption: Purification workflow for this compound.

Troubleshooting Decision Tree

TroubleshootingRecrystallization Start Recrystallization Attempt Outcome Observe Outcome Start->Outcome OilingOut Compound Oils Out Outcome->OilingOut Oil forms NoCrystals No/Few Crystals Form Outcome->NoCrystals No crystals GoodCrystals Good Crystal Formation Outcome->GoodCrystals Success OilingOut_Cause1 Check for high impurity load OilingOut->OilingOut_Cause1 NoCrystals_Cause1 Too much solvent? NoCrystals->NoCrystals_Cause1 OilingOut_Sol1 Pre-purify with silica plug OilingOut_Cause1->OilingOut_Sol1 Yes OilingOut_Cause2 Re-evaluate solvent choice OilingOut_Cause1->OilingOut_Cause2 No OilingOut_Sol2 Use a two-solvent system OilingOut_Cause2->OilingOut_Sol2 Yes OilingOut_Cause3 Cooling rate too fast? OilingOut_Cause2->OilingOut_Cause3 No OilingOut_Sol3 Slow cooling to room temp first OilingOut_Cause3->OilingOut_Sol3 Yes NoCrystals_Sol1 Boil off excess solvent NoCrystals_Cause1->NoCrystals_Sol1 Yes NoCrystals_Cause2 Supersaturation? NoCrystals_Cause1->NoCrystals_Cause2 No NoCrystals_Sol2 Scratch flask or add seed crystal NoCrystals_Cause2->NoCrystals_Sol2 Yes

Caption: Decision tree for troubleshooting recrystallization issues.

References

Technical Support Center: Minimizing By-Product Formation in 2-o-Tolylamino-thiazol-4-one Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Last Updated: January 1, 2026

Introduction

Welcome to the technical support guide for the synthesis of 2-o-tolylamino-thiazol-4-one. This molecule is a key intermediate in the development of various pharmaceutically active compounds. Its synthesis, typically achieved through a variation of the Hantzsch thiazole synthesis, involves the condensation of N-(o-tolyl)thiourea and an α-haloacetic acid or its ester.[1][2][3] While seemingly straightforward, this reaction is often plagued by the formation of significant by-products that can complicate purification and reduce overall yield.

This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you optimize your synthesis and minimize the formation of unwanted by-products.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems in a question-and-answer format, providing explanations for the underlying chemistry and actionable solutions.

Question 1: My reaction has a high yield of a white, insoluble solid that is not my desired product. What is it and how can I prevent its formation?

Answer:

The most common and troublesome by-product in this synthesis is N,N'-bis(o-tolyl)thiourea . This symmetrical thiourea is often formed from the starting N-(o-tolyl)thiourea under certain reaction conditions.

Causality: The formation of N,N'-bis(o-tolyl)thiourea is typically promoted by:

  • High Temperatures: Elevated temperatures can cause the decomposition of the starting monosubstituted thiourea or facilitate side reactions.

  • Prolonged Reaction Times: Allowing the reaction to proceed for too long, especially at high temperatures, increases the likelihood of by-product formation.

  • Incorrect Stoichiometry: An excess of the N-(o-tolyl)thiourea relative to the chloroacetic acid can lead to self-condensation or other side reactions.

Solutions:

  • Strict Temperature Control: Maintain the reaction temperature between 40-80 °C.[4] A patent for a similar synthesis suggests that this temperature range is optimal for cyclization while minimizing side reactions.[4] It is recommended to start at a lower temperature (e.g., 50-60 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Optimize Reaction Time: Monitor the reaction closely using TLC. The reaction should be stopped as soon as the starting material is consumed to a reasonable extent. Over-refluxing is a common cause of increased by-product formation.

  • Control Stoichiometry: Use a slight excess (1.1 to 1.2 molar equivalents) of chloroacetic acid relative to N-(o-tolyl)thiourea. This ensures that the thiourea is the limiting reagent and is consumed in the desired cyclization reaction.[4]

Question 2: My final product is difficult to purify, showing a persistent impurity with a similar polarity to my product on TLC. How can I improve separation?

Answer:

This persistent impurity is likely unreacted N-(o-tolyl)thiourea or the aforementioned N,N'-bis(o-tolyl)thiourea. Their polarities can be close to that of the desired thiazol-4-one, making chromatographic separation challenging.

Causality: The structural similarities between the starting material, the main by-product, and the final product lead to similar affinities for stationary phases like silica gel.

Solutions:

  • Aqueous Workup with Base: After the reaction is complete, quenching the reaction mixture with a mild base solution (e.g., 5-10% sodium bicarbonate) can be highly effective.[5] The desired this compound product has an acidic proton on the thiazolone ring and can be deprotonated to form a water-soluble salt. The unreacted thiourea and the N,N'-bis(o-tolyl)thiourea by-product are generally less acidic and will remain in the organic phase or precipitate.

    • Protocol: Cool the reaction mixture, dilute with an organic solvent (e.g., ethyl acetate), and wash with saturated sodium bicarbonate solution. The product may move to the aqueous layer. Acidify the aqueous layer with dilute HCl to re-precipitate the purified product, which can then be collected by filtration.

  • Recrystallization: If the product is solid, recrystallization is an excellent purification method. Experiment with different solvent systems. A common choice is ethanol or an ethanol/water mixture.

  • Modified Chromatography: If column chromatography is necessary, consider using a less polar solvent system to increase the separation between your product and the more polar thiourea-based impurities. A gradient elution from a non-polar solvent (e.g., hexanes) to a moderately polar solvent (e.g., ethyl acetate) can be effective.

Question 3: My reaction yield is consistently low, even when I minimize by-product formation. What other factors could be at play?

Answer:

Low yields can stem from several factors beyond the formation of major by-products, including incomplete reaction, product degradation, or mechanical loss during workup.

Causality:

  • Poor Quality Starting Materials: Impurities in N-(o-tolyl)thiourea or chloroacetic acid can inhibit the reaction.

  • Inadequate Reaction Conditions: The choice of solvent and temperature is critical. While high temperatures can cause by-products, conditions that are too mild may lead to an incomplete reaction.

  • Product Solubility: The product might have some solubility in the workup solvents, leading to losses during extraction and filtration steps.

Solutions:

  • Verify Starting Material Purity: Ensure the purity of your N-(o-tolyl)thiourea and chloroacetic acid using techniques like melting point analysis or NMR spectroscopy.

  • Solvent Selection: Ethanol and water are common solvents for this reaction.[4] Ethanol is often preferred as it effectively dissolves the reactants while allowing the product to precipitate upon cooling or after a basic workup.

  • Optimize Workup Procedure: When filtering the product, ensure it has fully precipitated by cooling the solution in an ice bath. Wash the collected solid with a minimal amount of cold solvent to remove soluble impurities without dissolving a significant amount of the product.

Visualizing Reaction Pathways

To better understand the chemistry, the following diagrams illustrate the desired reaction pathway and a common side reaction.

reaction_pathway tolylthiourea N-(o-tolyl)thiourea intermediate S-Alkylated Intermediate tolylthiourea->intermediate + Heat (SN2 Attack) chloroacetic Chloroacetic Acid chloroacetic->intermediate + Heat (SN2 Attack) product 2-o-Tolylamino- thiazol-4-one (Desired Product) intermediate->product Intramolecular Cyclization - H2O, -HCl tolylthiourea2 2x N-(o-tolyl)thiourea byproduct N,N'-bis(o-tolyl)thiourea (By-product) tolylthiourea2->byproduct High Temp Side Reaction

Caption: Desired vs. Undesired Reaction Pathways.

Frequently Asked Questions (FAQs)

Q: What is the optimal solvent for this synthesis? A: Ethanol is a widely recommended solvent. It provides good solubility for the reactants at reflux temperature and often allows for the precipitation of the product upon cooling. Water can also be used, especially in processes aiming for greener chemistry.[4]

Q: Is a catalyst necessary for this reaction? A: No, an additional catalyst is typically not required. The reaction is self-catalyzed by the acidity of the chloroacetic acid reactant.[4]

Q: How can I effectively monitor the progress of the reaction? A: Thin Layer Chromatography (TLC) is the most effective method. Use a solvent system like 1:1 Hexane:Ethyl Acetate. The product, this compound, should have a different Rf value than the starting N-(o-tolyl)thiourea. Spot the reaction mixture alongside standards of your starting materials.

Q: What are the key safety precautions for this synthesis? A: Chloroacetic acid is corrosive and toxic; always handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. o-Toluidine, a precursor to the thiourea, is also toxic and a suspected carcinogen.

Data Summary Table

The following table summarizes the impact of key reaction parameters on yield and purity, based on typical experimental observations.

ParameterConditionExpected Product YieldBy-product FormationRecommendation
Temperature 40-60 °CModerate to GoodLowOptimal for minimizing by-products.
80-100 °CPotentially HigherHighNot recommended due to significant by-product formation.[4]
Solvent EthanolGoodModerateExcellent choice for reactant solubility and product isolation.
WaterModerateModerateA greener alternative, though yields may vary.[4]
Reactant Ratio 1:1.2 (Thiourea:Acid)OptimalLowA slight excess of chloroacetic acid drives the reaction to completion.
>1:1 (Thiourea:Acid)LowerHighExcess thiourea can lead to self-condensation by-products.

Detailed Experimental Protocols

Protocol 1: Optimized Synthesis of this compound

This protocol is designed to maximize the yield of the desired product while minimizing the formation of N,N'-bis(o-tolyl)thiourea.

Materials:

  • N-(o-tolyl)thiourea (1.0 eq)

  • Chloroacetic acid (1.2 eq)

  • Ethanol (as solvent)

  • Saturated sodium bicarbonate solution

  • 1M Hydrochloric acid

Procedure:

  • Combine N-(o-tolyl)thiourea (1.0 eq) and ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Add chloroacetic acid (1.2 eq) to the mixture.

  • Heat the reaction mixture to a gentle reflux (approx. 78-80°C) and monitor the reaction progress every 30 minutes using TLC (e.g., 1:1 Hexane:Ethyl Acetate).

  • Once the N-(o-tolyl)thiourea spot on the TLC has significantly diminished (typically 2-4 hours), remove the flask from the heat and allow it to cool to room temperature.

  • Pour the cooled reaction mixture into a beaker containing an equal volume of saturated sodium bicarbonate solution. Stir for 15-20 minutes.

  • A precipitate should form. If not, slowly add 1M HCl to the solution until it is neutral or slightly acidic (pH ~6-7) to precipitate the product.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid with cold water, followed by a small amount of cold ethanol to remove any remaining impurities.

  • Dry the product under vacuum to obtain this compound.

Protocol 2: Purification by Basic Wash and Re-precipitation

This protocol is for purifying a crude product that is contaminated with thiourea-based by-products.

Procedure:

  • Dissolve the crude product in an organic solvent such as ethyl acetate.

  • Transfer the solution to a separatory funnel and extract with saturated sodium bicarbonate solution (3 x volume of the organic layer). The desired product should move into the aqueous layer as its sodium salt.

  • Combine the aqueous layers in a beaker and cool in an ice bath.

  • Slowly acidify the aqueous solution with 1M HCl while stirring. The purified product will precipitate out of the solution.

  • Collect the purified solid by vacuum filtration.

  • Wash the solid with cold deionized water and dry under vacuum.

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Technical Support Center: Enhancing the Bioavailability of 2-o-Tolylamino-thiazol-4-one

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the in vivo bioavailability of 2-o-Tolylamino-thiazol-4-one and related thiazol-4-one derivatives. This document provides a structured approach to troubleshooting common issues and offers frequently asked questions to guide your experimental design. Our focus is on systematic problem-solving, grounded in established biopharmaceutical principles.

Introduction: Understanding the Challenge

This compound, with a molecular formula of C₁₀H₁₀N₂OS and a predicted XlogP of approximately 2.3, presents a profile that suggests potential challenges in achieving adequate oral bioavailability.[1] Its moderate lipophilicity may facilitate membrane permeation but can also be associated with poor aqueous solubility, a primary hurdle for oral drug absorption. Many new chemical entities with similar characteristics fall into the Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability) or Class IV (low solubility, low permeability).

This guide will walk you through a logical workflow, from initial physicochemical characterization to the selection and optimization of formulation strategies, enabling you to make data-driven decisions to enhance the in vivo performance of your compound.

Part 1: Troubleshooting Guide - Low In Vivo Exposure

This section addresses the common scenario where initial in vivo pharmacokinetic (PK) studies reveal lower-than-expected plasma concentrations of this compound.

Issue 1: Low Oral Bioavailability (<10%) in a Pilot PK Study

The first step is to systematically diagnose the root cause of poor absorption. The issue could be solubility-limited absorption, permeability-limited absorption, or rapid pre-systemic metabolism.

A Low Bioavailability Observed B Step 1: In Vitro Solubility Assessment A->B Start Here C Step 2: In Vitro Permeability Assay (e.g., PAMPA) B->C If solubility is low (<0.1 mg/mL in aqueous media) E Diagnosis: Solubility-Limited (BCS Class II/IV) B->E Poor Solubility Confirmed D Step 3: In Vitro Metabolic Stability Assay C->D F Diagnosis: Permeability-Limited (BCS Class III/IV) C->F Poor Permeability Confirmed G Diagnosis: High First-Pass Metabolism D->G High Clearance Confirmed H Solution: Formulation Strategies (Micronization, Nanosuspension, Amorphous Solid Dispersion, Lipid-Based) E->H I Solution: Permeation Enhancers, Prodrug Approach F->I J Solution: Co-administration with Metabolic Inhibitors (Research), Prodrug Approach G->J

Caption: Troubleshooting workflow for low oral bioavailability.

Protocol 1: Equilibrium Solubility Assessment

  • Objective: To determine the thermodynamic solubility of this compound in various aqueous media relevant to the gastrointestinal tract.

  • Materials:

    • This compound powder.

    • Phosphate buffered saline (PBS), pH 7.4.

    • Simulated Gastric Fluid (SGF), pH 1.2 (without pepsin).

    • Fasted State Simulated Intestinal Fluid (FaSSIF), pH 6.5.

    • Fed State Simulated Intestinal Fluid (FeSSIF), pH 5.0.

  • Procedure:

    • Add an excess amount of the compound to vials containing each of the test media (e.g., 2 mg/mL).

    • Shake the vials at a constant temperature (37°C) for 24-48 hours to ensure equilibrium is reached.

    • After incubation, centrifuge the samples to pellet the undissolved solid.

    • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particles.

    • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC-UV).

  • Interpretation: Solubility below 0.1 mg/mL is generally considered low and suggests that dissolution may be the rate-limiting step for absorption.[2]

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

  • Objective: To assess the passive permeability of the compound across an artificial lipid membrane, predicting its transcellular absorption potential.

  • Materials:

    • PAMPA plate system (e.g., 96-well format with a filter plate coated with a lipid solution, like phosphatidylcholine).

    • Donor solution: Compound dissolved in a buffer at a known concentration.

    • Acceptor solution: Buffer, often with a surfactant to act as a sink.

  • Procedure:

    • Hydrate the lipid membrane on the filter plate according to the manufacturer's instructions.

    • Add the donor solution to the donor wells (top plate).

    • Add the acceptor solution to the acceptor wells (bottom plate).

    • Assemble the plate "sandwich" and incubate for a specified period (e.g., 4-16 hours) at room temperature.

    • After incubation, determine the compound concentration in both donor and acceptor wells.

  • Interpretation: The effective permeability (Pe) is calculated. Compounds with high permeability (e.g., Pe > 10 x 10⁻⁶ cm/s) are less likely to have permeability-limited absorption.

Part 2: Frequently Asked Questions (FAQs)

Q1: My compound, this compound, has very low aqueous solubility. What is the best initial formulation strategy for a rodent PK study?

A1: For a first-pass in vivo study with a poorly soluble compound, the goal is often to achieve a "best-case" exposure scenario to understand the compound's intrinsic pharmacokinetic properties. A simple, cost-effective starting point is often a solution or a finely dispersed suspension.

  • Recommended Starting Point: Co-solvent/Surfactant System. A common vehicle for discovery PK studies is a mixture of solvents and surfactants that can maintain the drug in solution or as a fine dispersion upon administration. A widely used example is the "PEG/Tween/Water" system.

    • Example Formulation: 10% Dimethyl Sulfoxide (DMSO), 40% PEG 400, 5% Tween 80, 45% Water.

    • Rationale: DMSO acts as the initial solvent for the compound. PEG 400 is a water-miscible co-solvent that helps maintain solubility. Tween 80 is a non-ionic surfactant that improves wettability and prevents precipitation upon dilution in the GI tract.

    • Caution: Always perform a vehicle tolerability study in your animal model. Some vehicles can cause gastrointestinal distress or have intrinsic pharmacological effects.

Q2: I have identified my compound as BCS Class II. What are the most appropriate advanced formulation strategies to consider?

A2: For a BCS Class II compound (low solubility, high permeability), the primary goal is to enhance the dissolution rate and/or the apparent solubility in the gastrointestinal tract. Several advanced strategies are suitable.[2][3]

Formulation StrategyMechanism of ActionAdvantagesDisadvantages
Micronization/Nanonization Increases surface area for dissolution according to the Noyes-Whitney equation.[4]Well-established technology; suitable for crystalline compounds.May not be sufficient for very poorly soluble drugs; potential for particle agglomeration.[4]
Amorphous Solid Dispersions (ASDs) The drug is dispersed in a polymer matrix in a high-energy amorphous state, which has higher apparent solubility and faster dissolution than the crystalline form.[5][6]Can achieve significant increases in solubility and bioavailability.Physically unstable (risk of recrystallization); requires careful polymer selection.
Lipid-Based Formulations (e.g., SEDDS) The drug is dissolved in a mixture of oils, surfactants, and co-solvents. This pre-concentrate forms a fine oil-in-water emulsion upon gentle agitation in GI fluids, presenting the drug in a solubilized state.[2][6]Enhances solubility and can utilize lipid absorption pathways, potentially avoiding first-pass metabolism.Higher complexity in formulation development; potential for drug precipitation upon dilution.
Cyclodextrin Complexation The hydrophobic drug molecule is encapsulated within the lipophilic cavity of a cyclodextrin, whose hydrophilic exterior improves aqueous solubility.[2]Forms a true solution; can improve stability.Limited by drug-loading capacity and the stoichiometry of the complex.

The choice of strategy depends on the physicochemical properties of your compound, the required dose, and the desired pharmacokinetic profile.

Q3: How can I determine if high first-pass metabolism is contributing to the low bioavailability of my compound?

A3: Distinguishing between poor absorption and high first-pass metabolism is critical. This is typically achieved by comparing the Area Under the Curve (AUC) from oral (PO) and intravenous (IV) administration.

  • Conduct an IV Dosing Study: Administer a known dose of the compound intravenously. This provides a baseline for 100% bioavailability.

  • Calculate Absolute Bioavailability (F%):

    • F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100

  • Interpretation:

    • If F% is low and your in vitro data suggests good permeability , it is highly indicative of significant first-pass metabolism in the gut wall and/or liver.

    • If F% is low and your in vitro data suggests poor solubility/permeability , the primary issue is likely poor absorption, although metabolism may also contribute.

Additionally, in vitro metabolic stability assays using liver microsomes or hepatocytes can provide an early indication of a compound's susceptibility to metabolic clearance.

Part 3: Visualization of Formulation Approaches

The selection of a bioavailability enhancement technique is a multi-faceted decision based on the drug's properties.

cluster_0 Physicochemical Property Driven Strategies cluster_1 Physical Approaches cluster_2 Chemical Approaches A Poorly Soluble Compound (e.g., this compound) B Physical Modification A->B C Chemical Modification A->C D Particle Size Reduction (Micronization, Nanosuspensions) B->D Increases Surface Area E Solid Dispersions (Amorphous, Crystalline) B->E Enhances Apparent Solubility F Lipid-Based Systems (SEDDS, SMEDDS) B->F Presents Drug in Solution G Salt Formation (for ionizable drugs) C->G Increases Intrinsic Solubility H Prodrug Synthesis C->H Modifies Physicochemical Properties

Caption: Classification of bioavailability enhancement strategies.

References

resolving inconsistencies in biological assay results for 2-o-Tolylamino-thiazol-4-one

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Resolving Inconsistent Biological Assay Results

Welcome to the technical support center for 2-o-Tolylamino-thiazol-4-one. This resource is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their biological assays. Inconsistencies in experimental results can be a significant roadblock in research and development. This guide provides a structured approach to troubleshooting and resolving common issues encountered when working with this compound, ensuring the generation of robust and reproducible data.

Troubleshooting Guide

This section is organized in a question-and-answer format to directly address specific issues you may be encountering during your experiments.

Q1: We are observing high variability in our assay results between replicate wells and across different experiments. What are the likely causes and how can we address this?

High variability is a common challenge in biological assays and can stem from multiple sources.[1] For a small molecule like this compound, the physicochemical properties of the compound itself are a primary area to investigate, alongside standard laboratory practices.

Potential Causes & Troubleshooting Steps:

  • Compound Solubility and Precipitation:

    • Expertise & Experience: this compound, like many organic small molecules, may have limited aqueous solubility. If the compound precipitates out of solution in your assay buffer, it will lead to inconsistent concentrations in your wells and, consequently, variable results.[2]

    • Troubleshooting Protocol:

      • Visual Inspection: Carefully inspect your stock solutions and assay plates (under a microscope if necessary) for any signs of precipitation.

      • Solubility Assessment: Determine the solubility of this compound in your specific assay buffer. This can be done by preparing a serial dilution and observing the concentration at which the solution becomes cloudy.

      • Solvent Optimization: If solubility is an issue, consider using a co-solvent such as DMSO. However, be mindful of the final DMSO concentration in your assay, as it can have its own biological effects. It is crucial to maintain a consistent final DMSO concentration across all wells, including controls.[3]

  • Compound Aggregation:

    • Expertise & Experience: Small molecules can form colloidal aggregates in aqueous solutions, which can lead to non-specific inhibition of enzymes or disruption of cellular membranes, causing false-positive results and high variability.[4][5] This is a well-documented phenomenon for many screening compounds.[6]

    • Troubleshooting Protocol:

      • Detergent Attenuation: A common method to test for aggregation-based activity is to include a small amount of a non-ionic detergent (e.g., 0.01% Triton X-100) in your assay buffer.[6] If the observed activity of this compound is significantly reduced in the presence of the detergent, it is a strong indicator of aggregation.

      • Dynamic Light Scattering (DLS): For a more direct measurement, DLS can be used to detect the presence of aggregates in your compound solution.[6]

  • Inconsistent Pipetting and Reagent Handling:

    • Expertise & Experience: Minor variations in pipetting technique, especially with small volumes, can introduce significant error and contribute to well-to-well variability.[7][8]

    • Troubleshooting Protocol:

      • Pipette Calibration: Ensure all pipettes are properly calibrated.

      • Consistent Technique: Use a consistent pipetting technique for all wells.

      • Reagent Preparation: Prepare fresh reagents and ensure they are thoroughly mixed before use. Avoid repeated freeze-thaw cycles of stock solutions.[8]

  • Edge Effects:

    • Expertise & Experience: Wells on the outer edges of a microplate are more prone to evaporation, leading to changes in reagent concentration and inconsistent results.[3][7]

    • Troubleshooting Protocol:

      • Humidification: Ensure proper humidification in your incubator.

      • Plate Sealing: Use plate sealers to minimize evaporation.

      • Avoid Outer Wells: A common practice is to fill the outer wells with sterile media or buffer and not use them for experimental data points.[3]

Q2: Our results suggest that this compound is a potent inhibitor in our primary biochemical screen, but this activity does not translate to our cell-based assays. What could be the reason for this discrepancy?

This is a frequent challenge in drug discovery and often points to issues with compound behavior in different assay environments or assay-specific artifacts.[9][10]

Potential Causes & Troubleshooting Steps:

  • Assay Interference:

    • Expertise & Experience: this compound may interfere with the detection method of your primary assay. For example, in fluorescence-based assays, the compound could be autofluorescent or act as a quencher. In assays using reporter enzymes like luciferase, it could directly inhibit the enzyme.[11][12]

    • Troubleshooting Protocol:

      • Counter-Screen: Perform a counter-screen where this compound is tested in the assay in the absence of the biological target.[11] Any activity observed in this "target-minus" assay is likely due to assay interference.

      • Orthogonal Assay: Validate the primary screen hits using an orthogonal assay that has a different detection method but measures the same biological endpoint.[13]

  • Compound Reactivity:

    • Expertise & Experience: The thiazolidin-4-one scaffold can, in some cases, be chemically reactive, potentially forming covalent bonds with proteins in the assay.[12] This could lead to non-specific inhibition in a biochemical assay that is not observed in a cellular context where the compound may be metabolized or sequestered.

    • Troubleshooting Protocol:

      • Pre-incubation Test: Vary the pre-incubation time of the compound with the target protein. If the inhibition increases with longer pre-incubation times, it may suggest covalent modification.

      • Dialysis or Size Exclusion Chromatography: After incubation of the target with the compound, remove the unbound compound. If the activity of the target is not restored, it is indicative of irreversible inhibition, possibly due to covalent binding.

  • Cellular Permeability and Efflux:

    • Expertise & Experience: For a compound to be active in a cell-based assay, it must be able to cross the cell membrane to reach its intracellular target. This compound may have poor cell permeability or be actively transported out of the cell by efflux pumps.

    • Troubleshooting Protocol:

      • Permeability Assays: Conduct standard cell permeability assays (e.g., PAMPA or Caco-2 assays).

      • Efflux Pump Inhibitors: Test the activity of this compound in the presence of known efflux pump inhibitors.

  • Compound Metabolism:

    • Expertise & Experience: Cells can metabolize the compound into an inactive form.

    • Troubleshooting Protocol:

      • Metabolic Stability Assays: Perform in vitro metabolic stability assays using liver microsomes or hepatocytes to assess the rate of compound degradation.

Frequently Asked Questions (FAQs)

Q: What is the recommended solvent for preparing stock solutions of this compound?

A: Dimethyl sulfoxide (DMSO) is the most common solvent for preparing high-concentration stock solutions of small molecules like this compound.[14] It is crucial to use high-purity, anhydrous DMSO to prevent compound degradation. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Q: What quality control measures should we implement when working with this compound?

A: To ensure the integrity of your results, it is essential to perform regular quality control checks on your compound. This includes:

  • Purity Analysis: Confirm the purity of each new batch of the compound using methods like HPLC-MS or NMR.

  • Identity Confirmation: Verify the identity of the compound, for example, by mass spectrometry.

  • Stability Testing: Periodically check the stability of your stock solutions, especially if they have been stored for a long time.[15]

Q: How can we differentiate between true biological activity and non-specific effects?

A: Differentiating between specific and non-specific activity is a critical step in validating a hit compound. A multi-pronged approach is recommended:

  • Structure-Activity Relationship (SAR): Test structurally related analogs of this compound. A clear SAR, where small changes in the molecule's structure lead to predictable changes in activity, is a strong indicator of a specific interaction with a biological target.[13]

  • Target Engagement Assays: Use biophysical techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Thermal Shift Assays (TSA) to directly measure the binding of the compound to its purified target.[11]

  • Cellular Target Engagement: In a cellular context, techniques like the Cellular Thermal Shift Assay (CETSA) can be used to confirm that the compound is engaging with its intended target within the cell.

Data Presentation

Table 1: Common Issues and Recommended Actions for Assays with this compound

IssuePotential CauseRecommended Action
High well-to-well variabilityCompound precipitationDetermine solubility in assay buffer; use a co-solvent if necessary.
Compound aggregationInclude a non-ionic detergent in the assay; confirm with DLS.
Inconsistent pipettingCalibrate pipettes; use consistent technique.
Edge effectsAvoid using outer wells of the microplate; ensure proper humidification.
Discrepancy between biochemical and cell-based assay resultsAssay interferenceRun a "target-minus" control; use an orthogonal assay.
Compound reactivityVary pre-incubation time; perform washout experiments.
Poor cell permeabilityConduct permeability assays; test with efflux pump inhibitors.
Compound metabolismPerform metabolic stability assays.

Experimental Protocols

Protocol 1: Detergent Attenuation Assay to Test for Aggregation

  • Prepare two sets of assay buffers: one with and one without 0.01% (v/v) Triton X-100.

  • Prepare serial dilutions of this compound in both buffers.

  • Perform your standard assay protocol using both sets of compound dilutions.

  • Compare the dose-response curves. A significant rightward shift in the IC50 value or a decrease in the maximum effect in the presence of Triton X-100 suggests that the compound's activity is at least partially due to aggregation.

Visualizations

Troubleshooting_Workflow cluster_compound Compound-Related Issues cluster_assay Assay-Related Issues cluster_cellular Cell-Based Assay Discrepancies start Inconsistent Assay Results for This compound solubility Check Solubility (Visual, Solubility Assay) start->solubility High Variability? interference Check for Assay Interference ('Target-Minus' Control) start->interference Biochemical vs. Cellular Discrepancy? aggregation Test for Aggregation (Detergent Assay, DLS) solubility->aggregation Soluble? end_artifact Results Identified as Artifact solubility->end_artifact Insoluble variability Address Experimental Variability (Pipetting, Edge Effects) aggregation->variability Non-aggregating? aggregation->end_artifact Aggregating permeability Assess Cell Permeability (PAMPA, Efflux Inhibition) interference->permeability No Interference? interference->end_artifact Interference Detected end_valid Consistent & Validated Results variability->end_valid Consistent? variability->end_artifact Inconsistent metabolism Evaluate Metabolic Stability permeability->metabolism Permeable? permeability->end_artifact Impermeable metabolism->end_valid Metabolically Stable? metabolism->end_artifact Unstable

Caption: A troubleshooting workflow for inconsistent assay results.

Hit_Validation_Pyramid cluster_0 Hit Validation Cascade level1 Primary Screen Hit level2 Confirmation & Dose-Response level1->level2 level3 Orthogonal & Counter-Screens (Artifact Triage) level2->level3 level4 Structure-Activity Relationship (SAR) level3->level4 level5 Biophysical Target Engagement (SPR, ITC, TSA) level4->level5 level6 Cellular Target Engagement (CETSA) level5->level6

Caption: A hierarchical approach to hit validation.

References

Validation & Comparative

A Comparative Analysis of 2-Arylamino-thiazol-4-one Derivatives and Established Antibiotics

Author: BenchChem Technical Support Team. Date: January 2026

In the global effort to combat antimicrobial resistance, the exploration of novel chemical scaffolds with potent antibacterial activity is of paramount importance. Among these, the thiazol-4-one core has emerged as a promising pharmacophore. This guide provides a comparative analysis of a representative 2-arylamino-thiazol-4-one derivative against two classes of established antibiotics: β-lactams (represented by Ampicillin) and fluoroquinolones (represented by Ciprofloxacin). This analysis is intended for researchers, scientists, and drug development professionals engaged in the discovery of new anti-infective agents.

While specific experimental data for 2-o-Tolylamino-thiazol-4-one is not extensively available in the public domain, we will utilize data from closely related 5-benzyliden-2-(thiazol-2-ylimino)thiazolidin-4-one derivatives to provide a substantive comparison. This choice is based on the shared 2-imino-thiazolidin-4-one core, which is crucial for the observed antimicrobial activity.

Comparative Antibacterial Potency

The in vitro efficacy of an antimicrobial agent is quantitatively assessed by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. A lower MIC value indicates greater potency. The following table summarizes the MIC values for a representative thiazol-4-one derivative and the standard antibiotics against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.

Compound/AntibioticTarget OrganismMIC (µg/mL)
Representative Thiazol-4-one Derivative Staphylococcus aureus31.25[1]
Escherichia coli3.92-4.01[2]
Ampicillin Staphylococcus aureus ATCC 259230.05-50[3]
Escherichia coli ATCC 259223.7-50[3][4]
Ciprofloxacin Staphylococcus aureus ATCC 259230.5[5]
Escherichia coli ATCC 259220.016-0.03[6][7]

Analysis of Potency: The presented data indicates that the representative thiazol-4-one derivative demonstrates moderate activity against S. aureus and notable activity against E. coli. However, when compared to the established antibiotics, ampicillin and ciprofloxacin, the thiazol-4-one derivative exhibits a higher MIC, suggesting lower potency in these specific assays. It is crucial to note that thiazol-4-one derivatives have shown significant activity against resistant strains in some studies, a factor not fully captured in this direct comparison with standard strains.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The determination of MIC is a cornerstone of antimicrobial susceptibility testing. The broth microdilution method is a standardized and widely accepted protocol.

Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Test compound (e.g., 2-arylamino-thiazol-4-one derivative)

  • Reference antibiotics (e.g., Ampicillin, Ciprofloxacin)

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Bacterial Inoculum:

    • Aseptically pick 3-5 isolated colonies of the test organism from an agar plate.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Antimicrobial Dilutions:

    • Prepare a stock solution of the test compound and reference antibiotics in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the antimicrobial agents in CAMHB in the 96-well plate to cover a clinically relevant concentration range.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the antimicrobial dilutions.

    • Include a growth control well (inoculum without antimicrobial) and a sterility control well (broth only).

    • Incubate the plates at 35-37°C for 16-20 hours.

  • Interpretation of Results:

    • Following incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.

    • Alternatively, the optical density (OD) at 600 nm can be measured using a microplate reader.

MIC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_res Results A Bacterial Colony Suspension B 0.5 McFarland Standard A->B Adjust Turbidity C Diluted Inoculum (5x10^5 CFU/mL) B->C Dilute in CAMHB F Inoculate Plate C->F D Antimicrobial Stock Solution E Serial Dilutions in 96-well plate D->E Create Concentration Gradient E->F G Incubate (35-37°C, 16-20h) F->G H Visual Inspection for Turbidity G->H I Determine MIC H->I

Caption: Workflow for MIC determination via broth microdilution.

Comparative Mechanisms of Action

Understanding the mechanism of action is critical for evaluating the potential of a new antimicrobial agent and predicting its spectrum of activity and potential for resistance development.

Thiazol-4-one Derivatives

The precise mechanism of action for all thiazol-4-one derivatives is not fully elucidated and may vary between different analogues. However, several studies suggest potential targets:

  • MurB Inhibition: Some thiazolidin-4-ones are proposed to be inhibitors of the bacterial enzyme MurB.[8] MurB is a crucial enzyme in the biosynthesis of peptidoglycan, a vital component of the bacterial cell wall. Its inhibition disrupts cell wall synthesis, leading to bacterial cell death.

  • DNA Gyrase/Topoisomerase IV Inhibition: Other studies suggest that some thiazole derivatives may target bacterial DNA gyrase and topoisomerase IV, similar to fluoroquinolones.[9] These enzymes are essential for DNA replication, transcription, and repair.

BetaLactam_MoA cluster_cellwall Bacterial Cell Wall Peptidoglycan_Precursor Peptidoglycan Precursors Crosslinked_Peptidoglycan Cross-linked Peptidoglycan Peptidoglycan_Precursor->Crosslinked_Peptidoglycan Transpeptidation PBP Penicillin-Binding Proteins (PBPs) Ampicillin Ampicillin (β-Lactam) Ampicillin->PBP Inhibition Quinolone_MoA cluster_dna Bacterial DNA Replication DNA Bacterial DNA Replicated_DNA Replicated DNA DNA->Replicated_DNA Replication Gyrase_TopoIV DNA Gyrase / Topoisomerase IV Ciprofloxacin Ciprofloxacin (Fluoroquinolone) Ciprofloxacin->Gyrase_TopoIV Inhibition

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-Arylamino-thiazol-4-one Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the thiazol-4-one scaffold represents a privileged structure due to its wide range of pharmacological activities. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 2-arylamino-thiazol-4-one analogs, with a focus on informing the rational design of novel therapeutic agents. While specific SAR studies on 2-o-tolylamino-thiazol-4-one analogs are limited in publicly available literature, this guide will draw upon the extensive research on structurally related 2-arylamino-thiazol-4-ones to provide valuable insights into the key structural features governing their biological activity.

The 2-Arylamino-thiazol-4-one Core: A Versatile Pharmacophore

The 2-arylamino-thiazol-4-one core is a key pharmacophore found in compounds with a diverse array of biological activities, including antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory properties. The versatility of this scaffold lies in the multiple positions available for chemical modification, allowing for the fine-tuning of its physicochemical properties and biological targets.

General Synthetic Pathway

The synthesis of 2-arylamino-thiazol-4-one analogs is typically achieved through a well-established synthetic route. A common method involves the reaction of an appropriate arylthiourea with a haloacetic acid or its ester, leading to the formation of the thiazol-4-one ring. The arylthiourea precursor can be readily synthesized from the corresponding arylamine and a thiocyanate salt.

Synthesis Arylamine Arylamine (e.g., o-Toluidine) Thiourea Arylthiourea Arylamine->Thiourea NH4SCN, HCl Thiazolone 2-Arylamino-thiazol-4-one Thiourea->Thiazolone ClCH2COOH, NaOAc

Caption: General synthesis of 2-arylamino-thiazol-4-ones.

This straightforward synthesis allows for the introduction of a wide variety of substituents on the aryl ring, which is crucial for exploring the structure-activity relationships.

Structure-Activity Relationship (SAR) Analysis

The biological activity of 2-arylamino-thiazol-4-one analogs is significantly influenced by the nature and position of substituents on both the 2-arylamino moiety and the thiazol-4-one ring.

Substitutions on the 2-Arylamino Ring

The electronic and steric properties of substituents on the 2-arylamino phenyl ring play a critical role in modulating the biological activity.

  • Antimicrobial Activity: Studies on various 2-arylamino-thiazolidin-4-ones have shown that the presence of electron-withdrawing groups, such as chloro and nitro groups, on the phenyl ring can enhance antibacterial activity. For instance, a chloro group at the para position of the phenyl ring has been associated with significant growth inhibition against various bacterial strains.[1] Conversely, electron-donating groups like methyl or methoxy can sometimes lead to a decrease in antimicrobial potency.[1]

  • Anticancer Activity: In the context of anticancer activity, the substitution pattern on the 2-arylamino ring can influence the compound's cytotoxicity against different cancer cell lines. For example, in a series of 2-imino-4-thiazolidinone derivatives, compounds with specific substitutions on the phenyl ring demonstrated potent cytotoxicity against melanoma cell lines.[2] The position of the substituent is also crucial; for example, a 2,6-disubstitution pattern with fluoro or chloro atoms has shown promising effects.[3]

Modifications at the 5-Position of the Thiazol-4-one Ring

The 5-position of the thiazol-4-one ring is a common site for modification, often through a Knoevenagel condensation with various aldehydes to introduce a 5-arylmethylene group. This modification has a profound impact on the biological activity.

  • Antimicrobial Activity: The introduction of a 5-benzylidene moiety is a well-established strategy for enhancing the antimicrobial activity of 2-imino- and 2-arylamino-4-thiazolidinones.[3] The nature of the substituent on this benzylidene ring further modulates the activity. Electron-withdrawing groups like nitro and chloro on the benzylidene ring have been shown to significantly increase antibacterial efficacy.[4]

  • Anticancer Activity: The 5-arylmethylene substituent is also a key determinant of anticancer potency. The presence of specific substituents on this aryl ring can lead to compounds with significant inhibitory activity against various cancer cell lines.[5] For instance, certain 5-(substituted-benzylidene)-2-((phenyl)imino)thiazolidin-4-ones have shown promising results in anticancer screenings.

Comparative Data of Representative 2-Arylamino-thiazol-4-one Analogs

To illustrate the SAR principles discussed, the following table summarizes the biological activities of a selection of 2-arylamino-thiazol-4-one analogs from the literature.

Compound ID2-Arylamino Substituent5-Position SubstituentBiological ActivityPotency (IC50/MIC)Reference
1 2-Thiazolyl4-NitrobenzylideneAntibacterialMIC: 0.03 - 6 µg/mL[3]
2 4-ChlorophenylUnsubstitutedAntibacterial-[1]
3 Phenyl5-(2-oxoindolin-3-ylidene)Anticancer (A549, MCF-7, PC3)IC50: >100 µM[5]
4 4-Chlorophenyl5-(2-oxoindolin-3-ylidene)Anticancer (A549, MCF-7, PC3)IC50: >100 µM[5]
5 2-Thiazolyl2-HydroxybenzylideneAntibacterialMIC: 26.3–378.5 µM[6]
6 2-Thiazolyl4-NitrobenzylideneAntibacterialMIC: 26.3–378.5 µM[6]

Note: This table is a compilation of data from different studies and direct comparison of absolute values should be made with caution due to variations in experimental conditions.

Experimental Protocols

General Procedure for the Synthesis of 2-Arylamino-5-arylidenethiazolidin-4-ones
  • Synthesis of N-Arylthiourea: An equimolar mixture of the corresponding arylamine and ammonium thiocyanate in hydrochloric acid is refluxed for several hours. The reaction mixture is then cooled, and the precipitated N-arylthiourea is filtered, washed with water, and recrystallized from a suitable solvent.

  • Synthesis of 2-Arylamino-4-thiazolidinone: The N-arylthiourea is reacted with chloroacetic acid in the presence of anhydrous sodium acetate in glacial acetic acid. The mixture is refluxed, and the resulting solid is filtered, washed, and recrystallized to yield the 2-arylamino-4-thiazolidinone.

  • Synthesis of 5-Arylmethylene Derivatives (Knoevenagel Condensation): The 2-arylamino-4-thiazolidinone is dissolved in glacial acetic acid with an appropriate aromatic aldehyde and anhydrous sodium acetate. The mixture is refluxed, cooled, and the precipitated product is filtered, washed, and recrystallized.

In Vitro Antimicrobial Activity Assay (Broth Microdilution Method)
  • Bacterial strains are cultured overnight in appropriate broth media.

  • The synthesized compounds are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions.

  • Serial two-fold dilutions of the compounds are prepared in a 96-well microtiter plate.

  • A standardized inoculum of the bacterial suspension is added to each well.

  • The plates are incubated at 37°C for 18-24 hours.

  • The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Potential Mechanism of Action: A Look into Anticancer Effects

While the exact mechanisms of action for many 2-arylamino-thiazol-4-one analogs are still under investigation, some studies suggest their involvement in key cellular processes related to cancer progression. For instance, some derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells.

Apoptosis Thiazolone 2-Arylamino-thiazol-4-one Analog Bcl2 Bcl-2 (Anti-apoptotic) Thiazolone->Bcl2 Inhibition Bax Bax (Pro-apoptotic) Thiazolone->Bax Activation Caspases Caspase Cascade Bcl2->Caspases Bax->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: A potential mechanism of anticancer action.

This simplified pathway illustrates how these compounds might shift the balance towards apoptosis by inhibiting anti-apoptotic proteins like Bcl-2 and activating pro-apoptotic proteins like Bax, ultimately leading to the activation of the caspase cascade and cell death.

Conclusion and Future Directions

The 2-arylamino-thiazol-4-one scaffold remains a highly promising area for the discovery of new therapeutic agents. The available SAR data, primarily from antimicrobial and anticancer studies, highlights the critical importance of substitutions on both the 2-arylamino ring and the 5-position of the thiazol-4-one core. Electron-withdrawing groups often enhance biological activity.

Future research should focus on systematic SAR studies of specific subclasses, such as the this compound analogs, to delineate more precise structure-activity relationships. The exploration of a wider range of substituents and the investigation of their effects on a broader panel of biological targets will be crucial for the development of potent and selective drug candidates. Furthermore, detailed mechanistic studies are needed to fully elucidate the molecular targets and pathways through which these compounds exert their therapeutic effects.

References

A Comparative Guide to the Anticancer Activity of 2-o-Tolylamino-thiazol-4-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncological research, the quest for novel therapeutic agents with enhanced efficacy and reduced toxicity remains a paramount objective. Among the myriad of heterocyclic scaffolds explored, the thiazol-4-one core has emerged as a "privileged structure" due to its versatile biological activities, including significant potential as an anticancer agent.[1] This guide provides a comprehensive comparison of the anticancer activity of various 2-o-Tolylamino-thiazol-4-one derivatives, synthesizing data from multiple studies to elucidate structure-activity relationships (SAR) and guide future drug discovery efforts.

The Thiazol-4-one Scaffold: A Foundation for Anticancer Drug Design

The thiazol-4-one ring system is a recurring motif in a multitude of biologically active compounds. Its derivatives have demonstrated a broad spectrum of pharmacological effects, including antimicrobial, anti-inflammatory, and, most notably, antiproliferative activities against various cancer cell lines.[2][3] The structural versatility of the thiazol-4-one core allows for substitutions at multiple positions, enabling the fine-tuning of its pharmacological profile. This guide will focus on derivatives of this compound, a subset that has shown considerable promise in preclinical studies.

Comparative Analysis of Anticancer Activity: A Structure-Activity Relationship (SAR) Perspective

The anticancer efficacy of this compound derivatives is profoundly influenced by the nature and position of substituents on the thiazol-4-one ring and the aryl moieties. The following sections dissect the structure-activity relationships gleaned from available preclinical data.

Influence of Substituents at the 5-Position

Substitutions at the 5-position of the thiazol-4-one ring have been a primary focus of synthetic efforts to enhance anticancer potency. The introduction of a 5-arylidene moiety, in particular, has been shown to be a critical determinant of activity.

A comparative analysis of 5-arylidene-2-arylaminothiazol-4(5H)-ones reveals that the nature of the substituent on the 5-arylidene ring significantly impacts cytotoxicity.[4] For instance, the presence of electron-withdrawing groups, such as a 4-chlorophenyl group, on the 5-arylidene ring has been correlated with enhanced anticancer activity, particularly against leukemia cell lines.[4] Conversely, the introduction of electron-donating groups, like a dimethylamino group, has been observed to decrease the antiproliferative effects.[4]

Table 1: In Vitro Anticancer Activity of 5-Arylidene-2-arylaminothiazol-4(5H)-one Derivatives [4]

Compound IDR (Substituent on 5-arylidene)Mean Log GI50 (All Cell Lines)Mean Log GI50 (Leukemia Cell Lines)
14-Chlorophenyl-5.77-6.41
24-Methoxyphenyl-5.52-5.98
34-Nitrophenyl-5.31-5.67
42,4-Dichlorophenyl-5.68-6.25
54-Dimethylaminophenyl-5.10-5.45

GI50 is the concentration required to inhibit cell growth by 50%. A lower Log GI50 value indicates higher potency.

Impact of Substituents on the 2-Amino Phenyl Ring

While this guide focuses on 2-o-tolylamino derivatives, it is instructive to consider the broader context of substitutions on the 2-amino phenyl ring to understand the SAR. The position of the methyl group in the "tolyl" moiety (ortho, meta, or para) can influence the compound's conformation and its interaction with biological targets. The "o-tolyl" substitution, in particular, may induce a specific spatial arrangement that could be favorable for binding to the active site of target proteins.

Furthermore, the introduction of other substituents on the 2-amino phenyl ring can modulate activity. For example, in a series of 2-aminothiazole derivatives, it was observed that meta-halogen substitution on the phenyl ring resulted in better antitumor activity compared to a meta-methyl group.[5]

Mechanism of Action: Unraveling the Cellular Effects

The anticancer activity of 2-arylaminothiazol-4-one derivatives is often attributed to their ability to interfere with critical cellular processes, leading to cell cycle arrest and apoptosis.

Inhibition of Tubulin Polymerization

A primary mechanism of action for several potent 5-arylidene-2-(phenylamino)-4(5H)-thiazolone derivatives is the inhibition of tubulin polymerization.[4] These compounds can bind to the colchicine binding site on tubulin, disrupting microtubule dynamics, which are essential for the formation of the mitotic spindle. This interference leads to mitotic arrest, where the cell is unable to progress through mitosis, ultimately triggering programmed cell death (apoptosis).[4]

G cluster_0 Mechanism of Action Thiazolone 2-Arylaminothiazol-4-one Derivative Tubulin Tubulin Monomers Thiazolone->Tubulin Binds to Colchicine Site Microtubules Microtubule Polymerization (Inhibited) Thiazolone->Microtubules Inhibits Tubulin->Microtubules Polymerization MitoticSpindle Mitotic Spindle Formation Disrupted Microtubules->MitoticSpindle Leads to MitoticArrest Mitotic Arrest MitoticSpindle->MitoticArrest Apoptosis Apoptosis (Programmed Cell Death) MitoticArrest->Apoptosis

Caption: Proposed mechanism of action for certain 2-arylaminothiazol-4-one derivatives.

Induction of Apoptosis

Beyond mitotic arrest, these compounds can induce apoptosis through various signaling pathways. Studies have shown that treatment with these derivatives can lead to the activation of caspases, which are key executioner enzymes in the apoptotic cascade.[6] Furthermore, some derivatives have been observed to modulate the expression of pro-apoptotic and anti-apoptotic proteins, further tipping the cellular balance towards cell death.

Experimental Protocols for Anticancer Activity Evaluation

To ensure the reproducibility and validity of findings, standardized experimental protocols are essential. The following are detailed methodologies for key assays used to evaluate the anticancer activity of this compound derivatives.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (the concentration of the compound that inhibits 50% of cell growth).

G cluster_1 MTT Assay Workflow start Start seed Seed Cells in 96-well Plate start->seed incubate1 Incubate 24h seed->incubate1 treat Treat with Compounds incubate1->treat incubate2 Incubate 48-72h treat->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Solubilize Formazan incubate3->solubilize read Read Absorbance at 570 nm solubilize->read analyze Calculate IC50 read->analyze end End analyze->end

Caption: A streamlined workflow for the MTT cytotoxicity assay.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Cell Treatment: Treat cells with the test compounds at their IC50 concentrations for a specified period (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with phosphate-buffered saline (PBS).

  • Fixation: Fix the cells in cold 70% ethanol and store them at -20°C overnight.

  • Staining: Wash the fixed cells with PBS and then stain them with a solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content, as indicated by the PI fluorescence intensity, is used to determine the percentage of cells in each phase of the cell cycle.

Apoptosis Assay: Annexin V-FITC/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with the test compounds for a defined period.

  • Cell Harvesting and Washing: Harvest the cells and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and propidium iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Conclusion and Future Directions

The this compound scaffold represents a promising framework for the development of novel anticancer agents. Structure-activity relationship studies have demonstrated that modifications at the 5-position of the thiazol-4-one ring are particularly effective in modulating cytotoxic potency. The primary mechanism of action for many of these derivatives involves the disruption of microtubule dynamics, leading to mitotic arrest and subsequent apoptosis.

Future research should focus on a more systematic exploration of substitutions on the 2-o-tolylamino moiety to further refine the SAR and enhance potency and selectivity. In vivo studies are also crucial to validate the preclinical efficacy and to assess the pharmacokinetic and toxicological profiles of the most promising lead compounds. The continued investigation of this versatile scaffold holds the potential to deliver novel and effective therapies for the treatment of cancer.

References

In Vivo Validation of 2-o-Tolylamino-thiazol-4-one: A Comparative Guide to Preclinical Efficacy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of Thiazolidin-4-ones

The thiazolidin-4-one scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a multitude of compounds exhibiting a wide array of biological activities.[1] Derivatives of this heterocyclic system have been extensively investigated and have shown significant potential as anti-inflammatory, anticancer, antimicrobial, and antioxidant agents.[1][2][3][4] The versatility of the thiazolidin-4-one core allows for structural modifications at several positions, enabling the fine-tuning of its pharmacological profile. 2-o-Tolylamino-thiazol-4-one, the subject of this guide, emerges from this promising lineage. Its structural features, particularly the 2-aminothiazole moiety, suggest a strong potential for therapeutic intervention in diseases characterized by inflammation and cellular hyperproliferation, such as rheumatoid arthritis and cancer.[2][3][4]

Postulated Mechanism of Action

Based on extensive literature on related 2-aminothiazole and thiazolidin-4-one derivatives, we postulate a dual mechanism of action for this compound, targeting key pathways in both inflammation and cancer.

  • Anti-inflammatory Action: The primary mechanism is likely the inhibition of the cyclooxygenase-2 (COX-2) enzyme.[5] COX-2 is inducibly expressed at sites of inflammation and is responsible for the synthesis of prostaglandins, which are key mediators of pain and swelling.[6] By selectively inhibiting COX-2 over the constitutively expressed COX-1, this compound may offer a favorable gastrointestinal safety profile compared to non-selective NSAIDs.[7][8]

  • Anticancer Activity: In the context of cancer, 2-aminothiazole derivatives have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells.[9] This is often achieved through the modulation of key signaling proteins, such as the Bcl-2 family of apoptosis regulators. Specifically, these compounds can down-regulate anti-apoptotic proteins like Bcl-2 and up-regulate pro-apoptotic proteins like Bax, tipping the cellular balance towards death.[9] Furthermore, inhibition of protein kinases involved in cell proliferation is another established mechanism for this class of compounds.[4][10]

Comparative In Vivo Efficacy: A Two-Pronged Investigation

To rigorously validate the therapeutic potential of this compound, a comparative in vivo analysis is essential. This guide proposes a dual-pathway investigation, assessing its efficacy in both an inflammatory arthritis model and a cancer xenograft model. The performance of this compound will be benchmarked against established therapeutic agents in each respective field.

Part 1: Anti-inflammatory Efficacy in a Murine Model of Rheumatoid Arthritis

The collagen-induced arthritis (CIA) model in mice is a well-established and clinically relevant model for studying rheumatoid arthritis.[11] This model recapitulates many of the key pathological features of the human disease, including synovitis, cartilage degradation, and bone erosion.

Experimental Design & Comparators:

In this model, the efficacy of this compound will be compared against a non-selective COX inhibitor, Indomethacin , and a selective COX-2 inhibitor, Celecoxib .[6][7][8][12] This allows for a nuanced understanding of both the potency and the selectivity of our test compound.

Key Performance Metrics:

  • Arthritis Score: A clinical assessment of paw swelling and inflammation.

  • Paw Volume: A quantitative measure of edema.

  • Histopathological Analysis: Microscopic examination of joint tissues for signs of inflammation, cartilage damage, and bone erosion.

  • Pro-inflammatory Cytokine Levels: Measurement of key inflammatory mediators (e.g., TNF-α, IL-6) in serum or joint tissue.

Hypothetical and Comparative Data Summary:

CompoundDoseMean Arthritis Score (Day 14)Paw Volume Reduction (%)Histological ImprovementReference
Vehicle Control-3.5 ± 0.40%Severe Inflammation
This compound 30 mg/kg1.2 ± 0.265%Significant reduction in inflammation and cartilage damage(Hypothetical)
Indomethacin1 mg/kg1.5 ± 0.358%Moderate reduction in inflammation[13]
Celecoxib30 mg/kg1.4 ± 0.262%Significant reduction in inflammation and leukocyte infiltration[14][15]
Part 2: Anticancer Efficacy in a Human Lung Cancer Xenograft Model

To evaluate the anticancer potential of this compound, a human tumor xenograft model is the gold standard in preclinical research.[16] The A549 non-small cell lung cancer cell line is a widely used and well-characterized model for this purpose.[17]

Experimental Design & Comparators:

In this model, immunodeficient mice bearing subcutaneous A549 tumors will be treated with this compound. Its performance will be compared against two standard-of-care chemotherapeutic agents, Cisplatin and Paclitaxel .[18]

Key Performance Metrics:

  • Tumor Volume: Regular measurement of tumor size to assess growth inhibition.

  • Tumor Weight: Measurement of tumor weight at the end of the study.

  • Body Weight: Monitored as an indicator of systemic toxicity.

  • Immunohistochemical Analysis: Staining of tumor tissue for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).

Hypothetical and Comparative Data Summary:

CompoundDoseTumor Growth Inhibition (%)Final Tumor Weight (mg)Effect on Body WeightReference
Vehicle Control-0%1500 ± 250No significant change
This compound 50 mg/kg60%600 ± 120< 5% weight loss(Hypothetical)
Cisplatin3 mg/kg54%690 ± 150~10% weight loss[19][20][21]
Paclitaxel24 mg/kg70%450 ± 100~5-10% weight loss[18]

Detailed Experimental Protocols

For scientific integrity and reproducibility, the following detailed protocols are provided.

Protocol 1: Murine Collagen-Induced Arthritis (CIA) Model
  • Animal Model: Male DBA/1 mice, 8-10 weeks old.

  • Induction of Arthritis:

    • Day 0: Primary immunization with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA) administered intradermally at the base of the tail.

    • Day 21: Booster immunization with an emulsion of bovine type II collagen and Incomplete Freund's Adjuvant (IFA) administered intradermally.

  • Treatment Groups:

    • Group 1: Vehicle control (e.g., 0.5% carboxymethylcellulose).

    • Group 2: this compound (30 mg/kg, oral gavage, daily).

    • Group 3: Indomethacin (1 mg/kg, oral gavage, daily).

    • Group 4: Celecoxib (30 mg/kg, oral gavage, daily).

  • Dosing Regimen: Prophylactic treatment starting from Day 21 for 14 consecutive days.

  • Efficacy Evaluation:

    • Clinical Scoring: Arthritis severity is scored visually for each paw on a scale of 0-4 (0=normal, 1=mild swelling/erythema, 2=moderate swelling/erythema, 3=severe swelling/erythema of the entire paw, 4=maximal inflammation with joint deformity).

    • Paw Volume Measurement: Paw volume is measured using a plethysmometer at baseline and at specified time points post-treatment.

    • Histopathology: At the end of the study, mice are euthanized, and hind paws are collected, fixed, decalcified, and embedded in paraffin. Sections are stained with hematoxylin and eosin (H&E) for assessment of inflammation and safranin O for cartilage integrity.

  • Data Analysis: Statistical analysis is performed using ANOVA followed by a post-hoc test for multiple comparisons.

Protocol 2: A549 Human Lung Cancer Xenograft Model
  • Animal Model: Female athymic nude mice (nu/nu), 6-8 weeks old.

  • Tumor Cell Implantation:

    • A549 cells are cultured in appropriate media.

    • A suspension of 5 x 10^6 cells in 100 µL of a serum-free medium/Matrigel mixture is injected subcutaneously into the right flank of each mouse.

  • Tumor Growth and Grouping:

    • Tumor growth is monitored twice weekly using calipers. Tumor volume is calculated using the formula: (Length x Width^2) / 2.

    • When tumors reach an average volume of 100-150 mm³, mice are randomized into treatment groups.

  • Treatment Groups:

    • Group 1: Vehicle control (e.g., saline).

    • Group 2: this compound (50 mg/kg, intraperitoneal injection, daily).

    • Group 3: Cisplatin (3 mg/kg, intraperitoneal injection, twice weekly).[17]

    • Group 4: Paclitaxel (24 mg/kg, intravenous injection, daily for 5 days).[18]

  • Efficacy Evaluation:

    • Tumor Volume and Body Weight: Measured twice weekly throughout the study.

    • Endpoint: The study is terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³).

    • Tumor Excision and Weight: At termination, tumors are excised and weighed.

    • Immunohistochemistry: A portion of the tumor is fixed in formalin and embedded in paraffin for immunohistochemical analysis of Ki-67 and cleaved caspase-3.

  • Data Analysis: Tumor growth curves are analyzed using a two-way repeated-measures ANOVA. Final tumor weights and IHC data are analyzed using a one-way ANOVA with a post-hoc test.

Visualizing the Pathways and Processes

To provide a clearer understanding of the concepts discussed, the following diagrams illustrate the proposed mechanism of action and the experimental workflows.

Diagrams

Mechanism_of_Action cluster_inflammation Inflammatory Pathway cluster_cancer Cancer Cell Apoptosis Pathway Inflammatory Stimuli Inflammatory Stimuli Arachidonic Acid Arachidonic Acid Inflammatory Stimuli->Arachidonic Acid COX-2 COX-2 Arachidonic Acid->COX-2 Prostaglandins Prostaglandins COX-2->Prostaglandins Inflammation & Pain Inflammation & Pain Prostaglandins->Inflammation & Pain Bcl-2 (Anti-apoptotic) Bcl-2 (Anti-apoptotic) Mitochondrion Mitochondrion Bcl-2 (Anti-apoptotic)->Mitochondrion Bax (Pro-apoptotic) Bax (Pro-apoptotic) Bax (Pro-apoptotic)->Mitochondrion Caspase Activation Caspase Activation Mitochondrion->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis This compound This compound This compound->COX-2 Inhibition This compound->Bcl-2 (Anti-apoptotic) Down-regulation This compound->Bax (Pro-apoptotic) Up-regulation

Caption: Postulated dual mechanism of action of this compound.

CIA_Workflow Day 0 Day 0 Day 21 Day 21 Day 0->Day 21 Primary Immunization (Collagen + CFA) Day 21-35 Day 21-35 Day 21->Day 21-35 Booster (Collagen + IFA) & Treatment Initiation Day 35 Day 35 Day 21-35->Day 35 Efficacy Evaluation (Scores, Volume) Endpoint Analysis Endpoint Analysis Day 35->Endpoint Analysis Histopathology & Cytokine Analysis

Caption: Experimental workflow for the Collagen-Induced Arthritis (CIA) model.

Xenograft_Workflow cluster_setup Tumor Establishment cluster_treatment Treatment & Evaluation cluster_analysis Endpoint Analysis A549 Cell Culture A549 Cell Culture Subcutaneous Injection Subcutaneous Injection A549 Cell Culture->Subcutaneous Injection Tumor Growth Monitoring Tumor Growth Monitoring Subcutaneous Injection->Tumor Growth Monitoring Randomization (Tumor ~100mm³) Randomization (Tumor ~100mm³) Tumor Growth Monitoring->Randomization (Tumor ~100mm³) Treatment Administration Treatment Administration Randomization (Tumor ~100mm³)->Treatment Administration Tumor & Body Weight Measurement Tumor & Body Weight Measurement Treatment Administration->Tumor & Body Weight Measurement Tumor Excision & Weight Tumor Excision & Weight Immunohistochemistry (Ki-67, Caspase-3) Immunohistochemistry (Ki-67, Caspase-3) Tumor Excision & Weight->Immunohistochemistry (Ki-67, Caspase-3) Treatment & Body Weight Measurement Treatment & Body Weight Measurement Treatment & Body Weight Measurement->Tumor Excision & Weight

Caption: Experimental workflow for the A549 Xenograft model.

Conclusion and Future Directions

This guide outlines a comprehensive strategy for the in vivo validation of this compound, benchmarking its performance against established drugs in clinically relevant models of inflammation and cancer. The provided protocols and comparative data frameworks offer a robust approach to elucidating the therapeutic potential of this promising compound. Positive outcomes from these studies would strongly support its advancement into further preclinical development, including pharmacokinetic and toxicology studies, on the path toward potential clinical investigation.

References

A Guide to the Inter-Laboratory Validation of 2-o-Tolylamino-thiazol-4-one's Bioactivity

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the inter-laboratory validation of the bioactivity of 2-o-Tolylamino-thiazol-4-one, a member of the promising thiazolidin-4-one class of compounds. Drawing upon established principles of small molecule validation and the known biological activities of related thiazole derivatives, this document offers a detailed roadmap for researchers, scientists, and drug development professionals. The objective is to ensure the reproducibility and reliability of scientific findings, a cornerstone of translational research.

Introduction: The Imperative of Rigorous Validation

The journey of a novel bioactive compound from initial discovery to potential therapeutic application is fraught with challenges, chief among them being the reproducibility of its biological effects. Inter-laboratory validation serves as a critical checkpoint to mitigate the risks of spurious findings arising from variations in experimental conditions, reagents, or personnel.[1] By subjecting a compound to a battery of standardized tests across multiple independent laboratories, we can establish a robust and reliable profile of its bioactivity.

This guide will use this compound as a case study to illustrate the principles and practicalities of designing and executing a comprehensive inter-laboratory validation plan. While specific data for this exact molecule is emerging, the broader class of thiazolidin-4-ones has demonstrated a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[2][3][4]

Profiling this compound: A Compound of Interest

Chemical Structure:

  • IUPAC Name: 2-(o-tolylamino)thiazol-4(5H)-one

  • Molecular Formula: C10H10N2OS

  • Molecular Weight: 206.27 g/mol

The thiazolidin-4-one core is a privileged scaffold in medicinal chemistry, known for its diverse biological activities. The presence of the o-tolylamino group at the 2-position can significantly influence its pharmacokinetic and pharmacodynamic properties. Based on the activities of structurally similar compounds, a plausible hypothesis is that this compound possesses anticancer properties, potentially through the inhibition of a key signaling pathway involved in cell proliferation.

Designing the Inter-Laboratory Validation Workflow

A successful inter-laboratory study hinges on a meticulously planned workflow. The following diagram outlines the key phases of the validation process for this compound.

G cluster_0 Phase 1: Planning & Preparation cluster_1 Phase 2: Experimental Execution cluster_2 Phase 3: Data Analysis & Reporting P1_1 Define Putative Bioactivity (e.g., Anticancer) P1_2 Select & Characterize Test Compound P1_1->P1_2 P1_3 Identify & Recruit Participating Labs (≥3) P1_2->P1_3 P1_4 Develop & Distribute Standard Operating Procedures (SOPs) P1_3->P1_4 P1_5 Distribute Compound Aliquots & Control Reagents P1_4->P1_5 P2_1 Primary Assay: Biochemical Screen (e.g., Kinase Inhibition) P1_5->P2_1 P2_2 Secondary Assay: Cell-Based Screen (e.g., Cytotoxicity Assay) P2_1->P2_2 P2_3 Orthogonal Assay: Mechanism of Action (e.g., Western Blot) P2_2->P2_3 P3_1 Centralized Data Collection & Quality Control P2_3->P3_1 P3_2 Statistical Analysis (e.g., IC50/EC50 Comparison) P3_1->P3_2 P3_3 Assessment of Inter-Laboratory Reproducibility P3_2->P3_3 P3_4 Final Report Generation & Publication P3_3->P3_4

Caption: Inter-laboratory validation workflow for this compound.

Experimental Protocols: A Step-by-Step Guide

To ensure consistency across laboratories, detailed Standard Operating Procedures (SOPs) are paramount. Below are example protocols for the proposed assays.

Primary Assay: In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a putative target kinase (e.g., a receptor tyrosine kinase).

Materials:

  • This compound (10 mM stock in DMSO)

  • Positive Control Inhibitor (e.g., Staurosporine, 1 mM stock in DMSO)

  • Recombinant Human Kinase

  • Kinase Substrate (e.g., a specific peptide)

  • ATP

  • Assay Buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • 384-well white, flat-bottom plates

  • Multichannel pipette and/or automated liquid handler

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound and the positive control in assay buffer. The final concentrations should range from 100 µM to 1 nM. Include a DMSO-only control.

  • Reaction Setup: In a 384-well plate, add 5 µL of the diluted compounds.

  • Enzyme Addition: Add 10 µL of the kinase solution to each well.

  • Initiation of Reaction: Add 10 µL of the ATP/substrate mixture to each well to start the reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection: Add 25 µL of Kinase-Glo® reagent to each well. Incubate for an additional 10 minutes.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration relative to the DMSO control. Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Secondary Assay: Cell-Based Cytotoxicity Assay

Objective: To determine the half-maximal effective concentration (EC50) of this compound in a relevant cancer cell line (e.g., MCF-7 for breast cancer).

Materials:

  • MCF-7 cells

  • Complete Growth Medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound (10 mM stock in DMSO)

  • Positive Control (e.g., Doxorubicin, 1 mM stock in DMSO)

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

  • 96-well clear, flat-bottom plates

  • Incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete growth medium.

  • Incubation: Incubate the plate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a serial dilution of this compound and the positive control in complete growth medium. Add 100 µL of the diluted compounds to the respective wells. Include a DMSO-only control.

  • Incubation: Incubate the plate for 72 hours.

  • Detection: Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® reagent to each well.

  • Data Acquisition: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percent viability for each concentration relative to the DMSO control. Plot the percent viability versus the log of the compound concentration and fit the data to a four-parameter logistic model to determine the EC50 value.

Hypothetical Signaling Pathway and Mechanism of Action

The following diagram illustrates a plausible signaling pathway that could be targeted by this compound, leading to its anticancer effects.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation Compound This compound Compound->RTK Inhibition

Caption: Hypothetical inhibition of an RTK signaling pathway by this compound.

This proposed mechanism, where this compound inhibits an upstream receptor tyrosine kinase, can be validated using an orthogonal assay such as a Western blot to measure the phosphorylation status of downstream signaling proteins like ERK.

Comparative Data Presentation

The results from the inter-laboratory study should be compiled and presented in a clear and concise format. The following tables provide a template for presenting the hypothetical data for this compound compared to a standard inhibitor and a negative control.

Table 1: Inter-Laboratory Comparison of IC50 Values from Kinase Inhibition Assay

LaboratoryThis compound IC50 (µM)Staurosporine IC50 (nM)Negative Control IC50 (µM)
Lab A0.525.1> 100
Lab B0.484.8> 100
Lab C0.555.3> 100
Mean 0.52 5.07 > 100
Std. Dev. 0.036 0.25 N/A

Table 2: Inter-Laboratory Comparison of EC50 Values from Cell Viability Assay (MCF-7 cells)

LaboratoryThis compound EC50 (µM)Doxorubicin EC50 (µM)Negative Control EC50 (µM)
Lab A2.10.8> 100
Lab B2.50.9> 100
Lab C2.30.85> 100
Mean 2.3 0.85 > 100
Std. Dev. 0.2 0.05 N/A

The low standard deviation in the hypothetical data across the laboratories would indicate a high degree of reproducibility and lend confidence to the determined bioactivity of this compound.

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous framework for the inter-laboratory validation of this compound. By adhering to the principles of standardized protocols, orthogonal assays, and transparent data reporting, researchers can confidently establish the bioactivity of this and other novel compounds. The successful validation of this compound's anticancer activity would pave the way for further preclinical development, including medicinal chemistry efforts to optimize its potency and pharmacokinetic properties, and in vivo studies to assess its efficacy and safety in animal models.

References

Benchmarking 2-o-Tolylamino-thiazol-4-one Against Standard-of-Care Cancer Drugs: A Preclinical Efficacy and Mechanistic Comparison

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the preclinical benchmarking of the novel investigational compound, 2-o-Tolylamino-thiazol-4-one, against established standard-of-care cancer therapies. As a member of the 2-aminothiazole class of compounds, which includes clinically approved drugs like Dasatinib, this molecule holds significant therapeutic promise.[1] While the precise mechanism of action for this compound is still under active investigation, preliminary data on related thiazolidin-4-one structures suggest potential activity against key cellular proliferation pathways.[2]

For the purpose of this illustrative guide, we will hypothesize that this compound exerts its anticancer effects through the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway. This pathway is a critical driver in many cancers, and its targeting has led to successful therapies.[3][4][5] This document will therefore outline a rigorous, multi-faceted approach to compare its efficacy and mechanism against relevant standard-of-care agents.

Selection of Standard-of-Care Comparators

To provide a robust benchmark, this compound will be compared against a panel of drugs with distinct mechanisms of action:

  • Gefitinib: A potent and selective EGFR tyrosine kinase inhibitor, serving as a direct mechanistic comparator.[3]

  • Vemurafenib: A BRAF kinase inhibitor, to assess the selectivity of this compound's activity against a different oncogenic pathway.[6][7]

  • Paclitaxel: A microtubule-stabilizing agent and a widely used chemotherapeutic, to compare against a cytotoxic drug with a different mode of action.[8][9]

In Vitro Preclinical Benchmarking

Comparative Cytotoxicity Assessment

The initial step is to determine the cytotoxic potential of this compound across a panel of cancer cell lines with varying genetic backgrounds.

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Plate cancer cell lines (e.g., A549 - EGFR-mutant NSCLC, A375 - BRAF-mutant melanoma, and MCF-7 - breast cancer) in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound, Gefitinib, Vemurafenib, and Paclitaxel for 72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) values are calculated by plotting the percentage of cell viability against the logarithm of the drug concentration.[10]

Hypothetical Comparative IC50 Data

CompoundA549 (EGFR-mutant) IC50 (µM)A375 (BRAF-mutant) IC50 (µM)MCF-7 (Breast Cancer) IC50 (µM)
This compound 0.5 >50 15
Gefitinib0.8>5025
Vemurafenib>500.2>50
Paclitaxel0.010.050.005

This hypothetical data suggests that this compound exhibits potent and selective cytotoxicity against EGFR-mutant cancer cells, comparable to the established EGFR inhibitor, Gefitinib.

Induction of Apoptosis Analysis

To determine if the observed cytotoxicity is due to programmed cell death, an Annexin V/Propidium Iodide (PI) assay will be performed.

Experimental Protocol: Annexin V/PI Flow Cytometry

  • Cell Treatment: Treat A549 cells with the IC50 concentrations of each compound for 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.[11][12]

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[11][12][13]

Hypothetical Apoptosis Induction Data in A549 Cells

Treatment% Early Apoptosis% Late Apoptosis/Necrosis
This compound 35% 15%
Gefitinib30%12%
Vemurafenib5%2%
Paclitaxel40%25%

This hypothetical data indicates that this compound induces apoptosis in EGFR-mutant cells, a common mechanism for targeted cancer therapies.[13]

Cell Cycle Progression Analysis

The effect of the compounds on cell cycle progression will be evaluated to further understand their antiproliferative mechanisms.

Experimental Protocol: Propidium Iodide Staining for Cell Cycle Analysis

  • Cell Treatment: Treat A549 cells with the IC50 concentrations of each compound for 24 hours.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight.[14]

  • Staining: Wash the fixed cells with PBS and resuspend in a solution containing Propidium Iodide and RNase A.[14][15][16]

  • Incubation: Incubate for 30 minutes in the dark at room temperature.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[15][17]

Hypothetical Cell Cycle Distribution in A549 Cells

Treatment% G0/G1 Phase% S Phase% G2/M Phase
This compound 70% 15% 15%
Gefitinib68%18%14%
Vemurafenib45%35%20%
Paclitaxel10%15%75%

This hypothetical data suggests that this compound, similar to Gefitinib, induces a G1 cell cycle arrest in EGFR-mutant cells, consistent with the inhibition of a key proliferation signaling pathway.

Mechanistic Elucidation: Signaling Pathway Analysis

To validate our hypothesis, we will investigate the effect of this compound on the EGFR signaling pathway.

Signaling_Pathway_Comparison cluster_EGFR EGFR Pathway cluster_BRAF BRAF Pathway EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation This compound This compound This compound->EGFR Gefitinib Gefitinib Gefitinib->EGFR Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase RAS_B RAS Receptor Tyrosine Kinase->RAS_B BRAF BRAF RAS_B->BRAF MEK_B MEK BRAF->MEK_B ERK_B ERK MEK_B->ERK_B Proliferation_B Proliferation ERK_B->Proliferation_B Vemurafenib Vemurafenib Vemurafenib->BRAF Xenograft_Workflow Cell_Culture A549 Cell Culture Implantation Subcutaneous Implantation in Mice Cell_Culture->Implantation Tumor_Growth Tumor Growth to 100-150 mm³ Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment 21-Day Treatment Regimen Randomization->Treatment Measurement Tumor Volume Measurement (2x/week) Treatment->Measurement Endpoint Study Endpoint and Tumor Excision Measurement->Endpoint

References

A Head-to-Head Comparison of 2-o-Tolylamino-thiazol-4-one with Other Thiazole-Based Compounds: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, this guide provides a comprehensive head-to-head comparison of 2-o-Tolylamino-thiazol-4-one with other prominent thiazole-based compounds. This document delves into the synthesis, biological activity, and mechanistic insights of these molecules, offering a valuable resource for those engaged in the discovery and development of novel therapeutics.

The thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds with a wide array of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents.[1][2] This guide focuses on this compound, a representative member of the 2-aminothiazol-4-one class, and compares its potential efficacy with established thiazole-containing drugs, Dasatinib and Meloxicam, in the contexts of oncology and inflammation, respectively.

Comparative Analysis of Biological Activity

Table 1: Comparative Anticancer Activity (IC50 values in µM)

CompoundMCF-7 (Breast Cancer)K562 (Leukemia)A549 (Lung Cancer)Target(s)
This compound (Representative) ~20 µM[5]~16 µM[5]~5-20 µM[3]Putative: Kinases, Apoptosis Induction
Dasatinib < 1 µM[5]0.0046 µM[6]-Multi-kinase (including Bcr-Abl, Src, c-KIT, VEGFR-2)[7][8]

Table 2: Comparative Anti-inflammatory Activity

CompoundAssayIC50 / EffectPrimary Target(s)
This compound (Analog) Carrageenan-induced rat paw edemaSignificant inhibition[9]Putative: COX, iNOS
Meloxicam TNF-α-induced PMN-HSC adhesion0.338 µMPreferential COX-2 inhibitor[1][10]
Diclofenac --Non-selective COX inhibitor

Mechanistic Insights: Signaling Pathways and Modes of Action

Understanding the molecular pathways targeted by these compounds is crucial for rational drug design and development.

Anticancer Activity: Targeting VEGFR-2 Signaling

Many thiazole derivatives exert their anticancer effects by inhibiting key signaling pathways involved in tumor growth and angiogenesis. One such critical pathway is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling cascade. Dasatinib, a potent multi-kinase inhibitor, is known to target VEGFR-2, thereby inhibiting downstream signaling that leads to endothelial cell proliferation and migration.[8][11][12] While the exact mechanism of this compound is not fully elucidated, its structural similarity to other kinase-inhibiting thiazoles suggests a potential role in modulating similar pathways.

References

Assessing the Reproducibility of 2-(o-Tolylamino)-thiazol-4-one Synthesis and Bioassays: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the reproducibility of experimental findings is the bedrock of scientific progress. This guide provides an in-depth technical assessment of the synthesis and biological evaluation of 2-(o-Tolylamino)-thiazol-4-one, a member of the pharmacologically significant 2-aminothiazole class of compounds. For researchers, scientists, and drug development professionals, this document aims to be a critical resource for understanding the nuances of its preparation and the potential variability in its biological characterization. By dissecting the synthetic pathways and bioassay methodologies, we will explore the key factors that govern reproducibility and provide actionable insights for achieving consistent and reliable results.

Introduction: The Significance of 2-Aminothiazoles and the Imperative of Reproducibility

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] The specific analogue, 2-(o-Tolylamino)-thiazol-4-one, holds therapeutic promise, particularly as an antimicrobial agent. However, the journey from initial synthesis to a validated biological effect is often fraught with challenges in reproducibility. Discrepancies in reported yields, purity, and biological potency can arise from subtle variations in experimental conditions. This guide will illuminate these potential pitfalls and offer a framework for robust and repeatable scientific inquiry.

Part 1: Synthesis of 2-(o-Tolylamino)-thiazol-4-one: A Comparative Analysis of Methodologies

The primary and most established route for the synthesis of 2-aminothiazole derivatives, including 2-(o-Tolylamino)-thiazol-4-one, is the Hantzsch thiazole synthesis.[5] This versatile reaction involves the condensation of a thiourea derivative with an α-halo carbonyl compound. In the context of our target molecule, this translates to the reaction of o-tolylthiourea with an α-halo acetic acid derivative.

Diagram of the General Synthetic Workflow

G cluster_0 Step 1: Synthesis of o-Tolylthiourea cluster_1 Step 2: Hantzsch Thiazole Synthesis o_toluidine o-Toluidine reaction1 Reaction in an Organic Solvent with Water o_toluidine->reaction1 thiocyanate Ammonium or Alkali Metal Thiocyanate thiocyanate->reaction1 mineral_acid Mineral Acid (e.g., HCl) mineral_acid->reaction1 o_tolylthiourea o-Tolylthiourea chloroacetic_acid Chloroacetic Acid or Ethyl Chloroacetate reaction2 Condensation and Cyclization o_tolylthiourea->reaction2 reaction1->o_tolylthiourea chloroacetic_acid->reaction2 base Base (e.g., NaOAc) base->reaction2 thiazolone 2-(o-Tolylamino)-thiazol-4-one reaction2->thiazolone G cluster_0 Preparation cluster_1 Assay Methods cluster_2 Data Analysis compound Test Compound (2-(o-Tolylamino)-thiazol-4-one) disk_diffusion Disk Diffusion compound->disk_diffusion broth_microdilution Broth Microdilution compound->broth_microdilution microorganism Bacterial/Fungal Strains microorganism->disk_diffusion microorganism->broth_microdilution media Growth Media (e.g., Mueller-Hinton Agar/Broth) media->disk_diffusion media->broth_microdilution inhibition_zone Measure Zone of Inhibition (mm) disk_diffusion->inhibition_zone mic Determine Minimum Inhibitory Concentration (MIC) broth_microdilution->mic

References

A Comparative Guide to the Molecular Target Validation of 2-o-Tolylamino-thiazol-4-one

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from identifying a bioactive small molecule to a validated drug candidate is both arduous and exciting. The compound 2-o-Tolylamino-thiazol-4-one, a member of the promising thiazolidin-4-one class, has demonstrated significant biological activity in phenotypic screens, hinting at its therapeutic potential.[1][2] However, a crucial bottleneck in its development is the definitive identification and validation of its molecular target(s). This guide provides an in-depth comparison of robust molecular biology techniques to validate a putative target for this compound, ensuring scientific rigor and advancing its translational prospects.

The Challenge: From Phenotypic Hit to Validated Target

Phenotypic screening has yielded this compound as a potent modulator of a cancer cell phenotype. Initial affinity-based proteomics have suggested a potential interaction with "Kinase X," a protein implicated in oncogenic signaling. The critical next step is to validate this putative interaction with rigorous, orthogonal methods. This guide will compare two powerful and distinct approaches: a biophysical method to confirm direct target engagement and a genetic approach to establish target necessity for the compound's activity.

Approach 1: Biophysical Validation of Target Engagement with Cellular Thermal Shift Assay (CETSA)

The Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify the direct binding of a small molecule to its target protein within the complex milieu of a living cell.[3][4] The principle is based on ligand-induced thermal stabilization: a protein bound to a ligand is more resistant to heat-induced denaturation than its unbound form.[3][5]

Causality Behind Experimental Choices

CETSA is an invaluable first-line validation technique because it provides direct evidence of target engagement in a physiologically relevant context.[6] Unlike assays with purified recombinant proteins, CETSA assesses the interaction within intact cells, accounting for post-translational modifications and interactions with other cellular components that might influence drug binding.

Experimental Workflow: CETSA

The general workflow for CETSA involves treating cells with the compound, subjecting them to a heat challenge, and then quantifying the amount of soluble target protein remaining.[5]

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heat_challenge Thermal Challenge cluster_analysis Protein Analysis A 1. Culture Cells to Optimal Confluency B 2. Treat Cells with This compound or Vehicle (DMSO) A->B Incubate C 3. Aliquot Cell Suspensions B->C D 4. Heat Aliquots across a Temperature Gradient (e.g., 40-70°C) C->D E 5. Cell Lysis & Centrifugation to Separate Soluble Fraction D->E F 6. Quantify Soluble Kinase X by Western Blot or ELISA E->F G 7. Plot Melt Curve & Determine Thermal Shift F->G

Caption: CETSA experimental workflow for target engagement.

Data Presentation: CETSA Melt Curve and Isothermal Dose-Response

A successful CETSA experiment will demonstrate a rightward shift in the melting curve of Kinase X in the presence of this compound, indicating stabilization.

Table 1: Hypothetical CETSA Melt Curve Data for Kinase X

Temperature (°C) % Soluble Kinase X (Vehicle) % Soluble Kinase X (Compound)
40 100 100
45 98 100
50 85 95
55 50 80
60 20 55
65 5 25

| 70 | <1 | 10 |

This data can be used to generate a melt curve, visually demonstrating the thermal shift. An isothermal dose-response (ITDR) experiment, performed at a single temperature (e.g., 55°C), can further quantify the potency of target engagement.

Detailed Protocol: CETSA Melt Curve Generation
  • Cell Culture and Treatment: Plate a human cancer cell line known to express Kinase X (e.g., HeLa) in 10 cm dishes and grow to ~80% confluency. Treat cells with 10 µM this compound or vehicle (0.1% DMSO) for 2 hours.

  • Harvesting: Harvest cells by trypsinization, wash with PBS, and resuspend in PBS with protease inhibitors to a concentration of 10^7 cells/mL.

  • Heating: Aliquot 50 µL of the cell suspension into PCR tubes for each temperature point. Heat the tubes in a thermal cycler for 3 minutes across a temperature gradient (e.g., 40°C to 70°C in 3°C increments), followed by immediate cooling on ice for 3 minutes.[3]

  • Lysis: Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 37°C water bath.

  • Separation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet aggregated proteins.[3]

  • Quantification: Carefully collect the supernatant (soluble fraction). Determine protein concentration using a BCA assay. Analyze equal amounts of protein by SDS-PAGE and Western blot using a specific antibody against Kinase X.

  • Analysis: Quantify band intensities using densitometry. Normalize the intensity at each temperature to the 40°C sample. Plot the percentage of soluble Kinase X against temperature to generate melt curves.

Approach 2: Genetic Validation of Target Necessity with siRNA Knockdown

While CETSA confirms binding, it doesn't prove that the interaction with the target is responsible for the compound's phenotypic effect. Genetic methods, such as RNA interference (RNAi), are essential to establish this causal link.[7][8] By reducing the expression of the target protein, we can determine if the cell's sensitivity to the compound is diminished.[9]

Causality Behind Experimental Choices

Small interfering RNA (siRNA) provides a transient and specific knockdown of a target gene's mRNA, leading to reduced protein expression.[9][10] If this compound exerts its effect through Kinase X, then cells with reduced levels of Kinase X should be less sensitive to the compound. This approach directly tests the functional relevance of the target.[8] As a more definitive but also more resource-intensive alternative, CRISPR-Cas9 technology could be employed to create a complete knockout of the target gene, which can provide even clearer results by fully abolishing gene expression.[11][12][13]

Experimental Workflow: siRNA Knockdown

siRNA_Workflow cluster_transfection Transfection cluster_incubation Incubation & Knockdown cluster_phenotypic_assay Phenotypic Assay A 1. Seed Cells for Transfection B 2. Transfect Cells with: - siRNA targeting Kinase X - Non-targeting control siRNA A->B C 3. Incubate for 48-72h to allow for target protein depletion B->C D 4. Validate Knockdown by Western Blot or qPCR C->D E 5. Treat Transfected Cells with a Dose-Range of This compound D->E F 6. Perform Cell Viability Assay (e.g., MTT, CellTiter-Glo) E->F G 7. Compare IC50 Values between siRNA-treated and control groups F->G

Caption: siRNA knockdown workflow for target validation.

Data Presentation: Knockdown Validation and Cellular Viability

The results should demonstrate both successful knockdown of Kinase X and a corresponding shift in the dose-response curve for the compound.

Table 2: Hypothetical IC50 Values Post-siRNA Knockdown

Transfection Group Kinase X Protein Level (% of Control) IC50 of this compound (µM)
Non-targeting siRNA 100% 1.5
Kinase X siRNA #1 22% 12.8

| Kinase X siRNA #2 | 18% | 14.2 |

A significant increase in the IC50 value in cells where Kinase X has been knocked down provides strong evidence that Kinase X is the relevant target.

Detailed Protocol: siRNA Knockdown and Viability Assay
  • Transfection: A day before transfection, seed HeLa cells in 6-well plates (for Western blot validation) and 96-well plates (for viability assay) at a density that will result in 50-70% confluency at the time of transfection.

  • Prepare siRNA-Lipid Complexes: For each well of a 6-well plate, dilute 50 pmol of siRNA (either non-targeting control or one of two different siRNAs targeting Kinase X) in 250 µL of Opti-MEM. In a separate tube, dilute 5 µL of a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in 250 µL of Opti-MEM. Combine the two solutions, mix gently, and incubate for 15 minutes at room temperature.[14]

  • Cell Transfection: Add the 500 µL of siRNA-lipid complex to each well. Incubate cells for 48-72 hours at 37°C.

  • Knockdown Validation: After incubation, lyse the cells from the 6-well plate and perform a Western blot as described in the CETSA protocol to confirm the reduction in Kinase X protein levels.

  • Compound Treatment: Treat the cells in the 96-well plates with a serial dilution of this compound (e.g., 0.1 to 100 µM).

  • Viability Assay: After 48 hours of compound treatment, measure cell viability using an MTT or CellTiter-Glo assay according to the manufacturer's instructions.

  • Analysis: Normalize the viability data to vehicle-treated controls for each siRNA group. Plot the dose-response curves and calculate the IC50 values using non-linear regression.

Comparison of Target Validation Approaches

FeatureCellular Thermal Shift Assay (CETSA)siRNA Knockdown
Principle Ligand-induced protein thermal stabilizationGenetic silencing of target mRNA
Information Gained Direct evidence of target engagement in cellsFunctional necessity of the target for compound activity
Key Advantage Physiologically relevant binding contextEstablishes a causal link to phenotype
Key Limitation Does not confirm functional relevanceOff-target effects of siRNA; incomplete knockdown
Alternative/Complement Isothermal Dose-Response (ITDR) CETSACRISPR-Cas9 gene knockout for complete target ablation

Conclusion: An Integrated Approach for Confident Target Validation

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-o-Tolylamino-thiazol-4-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 2-o-Tolylamino-thiazol-4-one. As researchers and drug development professionals, our responsibility extends beyond discovery to ensuring that our work is conducted with the utmost regard for personal safety and environmental stewardship. This document is structured to provide not just procedural instructions, but also the scientific rationale behind them, empowering you to manage your chemical waste with expertise and confidence.

Hazard Assessment and Waste Characterization: The Foundation of Safe Disposal

Before any disposal protocol can be established, a thorough understanding of the compound's potential hazards is essential. While specific toxicity and environmental fate data for this compound are not extensively published, data from structurally similar aminothiazole derivatives and general chemical principles mandate a cautious approach.

A Safety Data Sheet (SDS) for the related compound, (2-m-Tolylamino-thiazol-4-yl)-acetic acid, indicates that it causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[1]. Based on this, it is prudent to handle this compound as a hazardous substance.

Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), a waste is considered hazardous if it exhibits at least one of four characteristics: Ignitability, Corrosivity, Reactivity, or Toxicity[2][3]. As a solid organic compound, this compound is unlikely to be ignitable, corrosive, or reactive on its own. However, without definitive toxicological data, the precautionary principle requires us to manage it as a toxic hazardous waste . This determination is the critical first step that dictates all subsequent handling and disposal procedures[4].

Your laboratory is classified as a hazardous waste generator. The volume of waste you produce determines your category and specific regulatory obligations[5].

Generator CategoryMonthly Hazardous Waste GenerationKey Requirement
Very Small Quantity Generator (VSQG) ≤ 100 kg (220 lbs)Must ensure waste is delivered to a facility approved to manage it.
Small Quantity Generator (SQG) > 100 kg (220 lbs) and < 1,000 kg (2,200 lbs)Must obtain an EPA ID number and comply with accumulation, manifesting, and reporting requirements.[2]
Large Quantity Generator (LQG) ≥ 1,000 kg (2,200 lbs)Subject to the most comprehensive regulations for waste management.[2]

Consult your institution's Environmental Health & Safety (EHS) office to confirm your generator status and specific institutional policies.

Core Disposal Protocol: A Step-by-Step Workflow

This protocol ensures that this compound waste is handled, stored, and disposed of in a manner that is safe, compliant, and environmentally responsible.

Step 1: Don Personal Protective Equipment (PPE)

Before handling the chemical in any form (pure, in solution, or as waste), ensure you are wearing appropriate PPE. The rationale is to create a barrier between you and the potentially hazardous material.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Body Protection: A standard laboratory coat.

Step 2: Waste Segregation

Never mix different waste streams.[6] Incompatibility can lead to dangerous chemical reactions, and mixing non-hazardous with hazardous waste needlessly increases disposal costs and environmental burden.

  • Solid Waste: Collect pure this compound, contaminated consumables (e.g., weigh boats, paper towels, gloves), and reaction byproducts in a dedicated solid waste container.

  • Liquid Waste: If the compound is in solution, collect it in a liquid waste container compatible with the solvent used. For example, halogenated and non-halogenated solvent wastes must be kept separate.[6][7]

  • Sharps Waste: Needles or sharp-edged tools contaminated with the compound must be placed in a designated sharps container.

Step 3: Container Selection and Management

The integrity of your waste container is critical to preventing leaks and spills.[3]

  • Compatibility: Use containers made of a material compatible with the waste. For most organic solids and solutions, high-density polyethylene (HDPE) or glass containers are appropriate. Avoid metal containers for corrosive materials.[6]

  • Condition: Ensure the container is in good condition, free of leaks, and has a securely fitting, screw-on lid. Keep containers closed at all times except when adding waste.[3]

  • Capacity: Do not overfill containers. Leave at least 10% of headspace to allow for expansion of vapors.

Step 4: Labeling

Proper labeling is a regulatory requirement and essential for safety. Your institution's EHS department will provide specific hazardous waste tags. The label must clearly state:

  • The words "Hazardous Waste" .

  • The full chemical name: "this compound" .

  • The specific hazards (e.g., "Toxic," "Irritant").

  • The accumulation start date (the date the first drop of waste was added).

  • The name and contact information of the generating researcher or lab.

Step 5: On-Site Accumulation and Storage

Waste must be stored in a designated and properly managed location within the laboratory, known as a Satellite Accumulation Area (SAA).[3]

  • Location: Store the waste container at or near the point of generation.

  • Secondary Containment: Place the primary waste container inside a larger, chemically resistant secondary container (like a spill tray) to contain any potential leaks.[6]

  • Segregation: Store away from incompatible materials.

Step 6: Arranging for Final Disposal

Hazardous waste must be disposed of through your institution's EHS office or a licensed hazardous waste contractor.[2]

  • Request Pickup: Once your waste container is nearly full, or as you approach the accumulation time limit for your generator status, submit a waste pickup request through your EHS department's established procedure.

  • Documentation: Ensure all paperwork, including the hazardous waste tag, is complete and accurate. For off-site transport, a hazardous waste manifest will be used to track the waste from "cradle to grave."[4]

Decontamination and Spill Management

Accidents can happen. Being prepared is key to mitigating risks.

Decontamination:

  • Glassware and Equipment: Rinse contaminated surfaces with an appropriate solvent (e.g., acetone, ethanol) three times. The rinsate must be collected and disposed of as hazardous liquid waste.

  • Work Surfaces: Wipe down the contaminated area with a towel soaked in a suitable solvent, followed by soap and water. The used towels must be disposed of as hazardous solid waste.

Spill Response:

  • Alert Personnel: Immediately notify others in the area.

  • Isolate the Area: Secure the location of the spill.

  • Protect Yourself: Don appropriate PPE, including respiratory protection if the compound is a fine powder.

  • Containment: For a solid spill, gently cover with an absorbent material to prevent dust from becoming airborne. For a liquid spill, surround the area with an absorbent dike.

  • Clean-Up: Carefully sweep or scoop the material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area as described above.

  • Report: Report the spill to your laboratory supervisor and EHS office, regardless of size.

Visualization of the Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound waste.

G Disposal Workflow for this compound cluster_prep Preparation & Generation cluster_characterize Characterization & Segregation cluster_manage Accumulation & Storage cluster_dispose Final Disposal A Start: Waste Generation (Pure solid, solution, or contaminated item) B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Is waste Solid, Liquid, or Sharp? B->C D Segregate into Solid Hazardous Waste Container C->D Solid E Segregate into Liquid Hazardous Waste Container C->E Liquid F Segregate into Sharps Container C->F Sharp G Use Compatible, Sealed Container in Secondary Containment D->G E->G F->G H Attach & Complete Hazardous Waste Label G->H I Store in Designated Satellite Accumulation Area H->I J Container Full or Time Limit Reached? I->J J->I No K Contact EHS for Waste Pickup J->K Yes L End: Compliant Disposal via Certified Vendor K->L

Caption: Decision workflow for handling this compound waste.

Waste Minimization: A Proactive Approach

The most effective way to manage waste is to prevent its generation in the first place.[8] Incorporate these green chemistry principles into your workflow:

  • Source Reduction: Order only the quantity of chemical needed for your experiments.[3]

  • Scale Down: Reduce the scale of your experiments whenever possible to minimize the volume of waste produced.[8]

  • Inventory Management: Maintain an accurate chemical inventory to avoid ordering duplicates and to track expiration dates.[9]

  • Substitution: Where scientifically feasible, consider substituting hazardous chemicals with less hazardous alternatives.[8]

By adhering to these detailed procedures, you actively contribute to a safer laboratory environment and ensure your research practices are in full compliance with environmental regulations.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.